SU1498
Descripción
structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPYFTYAGTSIN-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168835-82-3 | |
| Record name | SU 1498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SU 1498 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Mechanism of Action: A Selective ATP-Competitive Inhibitor of VEGFR-2
An In-Depth Technical Guide on the Core Mechanism of Action of SU1498
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3][4][5] Also known as Kinase Insert Domain-Containing Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), VEGFR-2 is a high-affinity tyrosine kinase receptor crucial for the angiogenic responses to VEGF.[1] The primary mechanism of action for this compound is its function as a reversible, ATP-competitive inhibitor of the Flk-1 kinase.[6] By competing with ATP for the binding site on the kinase domain of VEGFR-2, this compound effectively blocks the autophosphorylation of the receptor and prevents the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Beyond its primary target, this compound exhibits a unique and complex interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway. In endothelial cells stimulated with growth factors, this compound leads to an accumulation of phosphorylated Extracellular Signal-Regulated Kinases (ERKs) while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[7][8][9] This dual action reveals a novel mechanism for disrupting cellular signaling, distinct from simply blocking an upstream receptor.
Signaling Pathways Modulated by this compound
Inhibition of the VEGFR-2 Signaling Pathway
The canonical VEGFR-2 signaling pathway is central to angiogenesis. Upon binding of its ligand, VEGF-A, the VEGFR-2 receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their intracellular domain. This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which collectively drive the angiogenic process. This compound directly intervenes by blocking the initial autophosphorylation step, thereby abrogating all subsequent downstream signaling.
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 6. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
SU1498: An In-Depth Technical Guide to a Selective VEGFR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase domain, this compound effectively blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and quantitative data on its inhibitory activity. Detailed protocols for key in vitro and in vivo assays are presented to facilitate further research and development of this and similar anti-angiogenic compounds.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), are central to the regulation of angiogenesis.[1] The binding of VEGF-A to VEGFR2 initiates a cascade of intracellular signaling events, making this receptor a prime target for anti-angiogenic therapies.
This compound is a small molecule inhibitor that demonstrates high selectivity for VEGFR2.[1][2] Its ability to competitively block the ATP-binding site of the kinase domain prevents receptor autophosphorylation and the subsequent activation of downstream pathways, thereby inhibiting the critical steps of angiogenesis.[1] This document serves as a technical resource for researchers, providing detailed information on the biochemical and cellular effects of this compound, along with standardized protocols for its evaluation.
Chemical and Physical Properties
This compound, also known as AG 1498 or Tyrphostin SU 1498, is a synthetic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀N₂O₂ | |
| Molecular Weight | 390.52 g/mol | [1] |
| CAS Number | 168835-82-3 | |
| Appearance | Pale yellow solid | [1] |
| Solubility | Soluble in DMSO (5 mg/mL) and Ethanol (100 mM) | [1] |
| Purity | >99% | |
| Storage | Store at -20°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | [1] |
Mechanism of Action: The VEGFR2 Signaling Pathway
This compound exerts its inhibitory effects by targeting the VEGFR2 signaling pathway. Upon binding of VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate key cellular functions essential for angiogenesis.[3]
The primary pathways affected by VEGFR2 activation include:
-
The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation. Activated VEGFR2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC). This leads to the activation of the Raf-MEK-ERK (MAPK) cascade, promoting cell division.[3][4]
-
The PI3K/Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability. Phosphorylated VEGFR2 activates Phosphatidylinositol 3-kinase (PI3K), which then activates Akt (also known as Protein Kinase B). Akt proceeds to inhibit apoptotic pathways and promote cell survival.[4][5]
By inhibiting the initial autophosphorylation of VEGFR2, this compound effectively blocks the activation of these and other downstream signaling pathways.
Caption: VEGFR2 signaling cascade and the inhibitory action of this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the efficacy of the inhibitor.
| Parameter | Target | Value | Reference |
| IC50 | VEGFR2 (Flk-1/KDR) | 700 nM | [1][2] |
| IC50 | PDGF-receptor | >50 µM | [1] |
| IC50 | EGF-receptor | >100 µM | [1] |
| IC50 | HER2 | >100 µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and may require optimization for specific experimental conditions.
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Caption: Workflow for analyzing p-VEGFR2 levels by Western blot.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
Recombinant Human VEGF-A
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking Buffer (5% BSA in Tris-Buffered Saline with 0.1% Tween-20 - TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., pTyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium to 70-80% confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-VEGFR2, 1:1000 dilution in blocking buffer) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody (1:2000 dilution in blocking buffer) for 1 hour at room temperature. Wash three times with TBST.[6][7]
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total VEGFR2 and a loading control like β-actin to normalize the results.
In Vitro VEGFR2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR2.
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
VEGFR2 peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 substrate, and this compound dilutions.
-
Enzyme Addition: Add recombinant VEGFR2 kinase (e.g., 1 ng/µL) to each well to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).[8]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure kinase activity according to the manufacturer's protocol for the chosen detection kit. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to generate a luminescent signal from the newly formed ADP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of endothelial cells, typically using a colorimetric method like the MTT or CCK-8 assay.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
VEGF-A
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere overnight.[9]
-
Serum Starvation: Synchronize the cells by incubating in serum-free medium for 12-24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL). Include appropriate controls (no treatment, vehicle control, VEGF-A only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/CCK-8 Addition: Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the reagent into a colored product.
-
Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the VEGF-A treated control and determine the IC50 value.
In Vivo Angiogenesis Assays
The CAM assay is a widely used in vivo model to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
This compound
-
Sterile filter paper discs or sponges
-
Incubator
-
Stereomicroscope
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7-8, place a sterile filter disc or sponge saturated with this compound (or vehicle control) onto the CAM.[10]
-
Incubation: Reseal the window and continue incubation for 48-72 hours.
-
Analysis: Observe and photograph the CAM under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessels converging towards the disc or by measuring vessel length and density in a defined area.
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Materials:
-
Matrigel (growth factor-reduced)
-
VEGF-A or bFGF
-
Heparin
-
This compound
-
Mice (e.g., C57BL/6)
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Matrigel Preparation: On ice, mix Matrigel with an angiogenic factor (e.g., VEGF-A) and heparin. For the test group, also include this compound.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.[4]
-
Incubation: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis: Angiogenesis can be quantified by:
-
Hemoglobin Measurement: Homogenize the plug and measure hemoglobin content using Drabkin's reagent.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain with an anti-CD31 antibody to identify endothelial cells and quantify vessel density using image analysis software.[11]
-
Conclusion
This compound is a valuable research tool for studying the role of VEGFR2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its selectivity for VEGFR2 over other tyrosine kinases makes it a specific probe for elucidating the downstream signaling events mediated by this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the complex processes of angiogenesis and to contribute to the development of novel cancer therapies. Further studies to determine its Ki value and to characterize its inhibitory profile across a wider range of cell lines would provide a more complete understanding of its therapeutic potential.
References
- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
SU1498 Flk-1 Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), also known as fetal liver kinase-1 (Flk-1). As a member of the tyrphostin family of protein kinase inhibitors, this compound has been instrumental in elucidating the role of VEGF signaling in angiogenesis and has been investigated for its therapeutic potential in cancer and other diseases characterized by pathological neovascularization. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical findings. Detailed experimental protocols and a visualization of the targeted signaling pathway are included to support further research and development efforts.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological development and the progression of various diseases, most notably cancer. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2 (Flk-1), represent a key signaling axis that drives angiogenesis. Consequently, the inhibition of this pathway has been a major focus of anti-cancer drug development.
This compound is a synthetic, small-molecule inhibitor that specifically targets the ATP-binding site of the Flk-1 tyrosine kinase, thereby blocking VEGF-induced signaling. Its utility as a research tool has been demonstrated in numerous in vitro and in vivo studies, providing valuable insights into the downstream effects of Flk-1 inhibition. This document serves as a comprehensive resource for researchers working with or interested in this compound, consolidating available data on its biological activity and providing detailed methodologies for its experimental application.
Chemical Properties and Data
This compound is a well-characterized compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | (2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | [1] |
| Synonyms | AG-1498, Tyrphostin this compound | [1] |
| CAS Number | 168835-82-3 | [2] |
| Molecular Formula | C₂₅H₃₀N₂O₂ | [2] |
| Molecular Weight | 390.52 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol. | [2] |
Mechanism of Action
This compound exerts its biological effects primarily through the competitive and reversible inhibition of ATP binding to the kinase domain of Flk-1/VEGFR-2.[4] This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades.
The VEGF/Flk-1 signaling pathway is a central regulator of endothelial cell proliferation, migration, survival, and vascular permeability. Upon activation by VEGF, Flk-1 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways, including:
-
The PLCγ-PKC-MAPK (Ras-Raf-MEK-ERK) pathway: Primarily involved in cell proliferation.
-
The PI3K-Akt pathway: Crucial for cell survival and anti-apoptotic signaling.
-
The FAK/Paxillin pathway: Regulates focal adhesion dynamics and cell migration.
By inhibiting the initial phosphorylation event, this compound effectively blocks all of these downstream signaling branches. Interestingly, some studies have reported that this compound can lead to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while still inhibiting its kinase activity, suggesting a more complex interaction with the MAPK pathway.[5]
VEGF/Flk-1 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the VEGF/Flk-1 signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity
| Target | Assay | IC₅₀ | Cell Line | Reference |
| Flk-1 (VEGFR-2) | Kinase Assay | 700 nM | - | [2] |
| PDGF-receptor | Kinase Assay | >50 µM | - | [4] |
| EGF-receptor | Kinase Assay | >100 µM | - | [4] |
| HER2 | Kinase Assay | >100 µM | - | [4] |
Table 2: In Vivo Efficacy in a Murine Model of Retinoblastoma
| Treatment Group | N | Mean Tumor/Globe Ratio | Standard Deviation | p-value (vs. DMSO) | Reference |
| DMSO (Vehicle) | 5 | ~0.35 | ~0.1 | 0.29 | [6] |
| This compound (50 mg/kg) | 5 | ~0.29 | ~0.08 | 0.29 | [6] |
Note: In this specific study, this compound did not significantly reduce tumor burden compared to the vehicle control.[6][7][8]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound against Flk-1 kinase.
-
Reagents and Materials:
-
Recombinant human Flk-1 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
This compound stock solution in DMSO
-
ATP (γ-³²P-ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive assays
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the Flk-1 kinase, the substrate, and the diluted this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the incorporation of phosphate into the substrate using a scintillation counter or other appropriate detection method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
In Vivo Retinoblastoma Murine Model
This protocol is based on a study evaluating the effect of this compound in a transgenic murine model of retinoblastoma.[6]
-
Animal Model:
-
LHβTag transgenic mice, which spontaneously develop retinoblastoma.
-
-
Treatment Protocol:
-
At 10 weeks of age, pair animals based on tumor volume as determined by optical coherence tomography (OCT).
-
Prepare this compound at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).
-
Administer this compound or vehicle via periocular injections (10 µL volume) twice weekly for 3 weeks.
-
Alternatively, administer this compound or vehicle via oral gavage.
-
-
Efficacy Evaluation:
-
Monitor tumor burden weekly using in vivo imaging (OCT).
-
At the end of the study (e.g., 4 days after the final injection), sacrifice the mice.
-
Enucleate the eyes and fix in formalin for histological analysis (H&E staining).
-
Quantify tumor burden as the ratio of tumor area to the total globe area.
-
Workflow for Evaluating a VEGFR-2 Inhibitor
Caption: A general workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
Synthesis and Purification
A detailed, publicly available, step-by-step synthesis and purification protocol for this compound is not readily found in the scientific literature. However, as a tyrphostin, its synthesis would generally fall under the methods described for this class of compounds. Tyrphostins are typically synthesized through the condensation of an aromatic aldehyde with a malononitrile derivative.
Clinical Development
As of the current date, there is no publicly available information to suggest that this compound has entered into formal clinical trials. Searches of clinical trial registries and the scientific literature did not yield any results for clinical studies involving this compound. This suggests that the compound has primarily been used as a preclinical research tool.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the VEGF/Flk-1 signaling pathway. Its high selectivity for Flk-1 over other tyrosine kinases makes it a precise instrument for dissecting the mechanisms of angiogenesis. While preclinical studies have explored its potential as an anti-angiogenic agent, its efficacy in some models has been limited, and it has not progressed to clinical trials. The information presented in this technical guide provides a solid foundation for researchers utilizing this compound in their studies and highlights the key experimental considerations for its use. Future research may focus on combination therapies or the development of next-generation inhibitors based on the structural and functional insights gained from this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SU-1498 - LKT Labs [lktlabs.com]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
SU1498: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides an in-depth technical guide on the core downstream signaling pathways modulated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action. This guide summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes the affected signaling cascades using Graphviz (DOT language).
Introduction
This compound is a synthetic small molecule that acts as a reversible, ATP-competitive inhibitor of the Flk-1/KDR kinase, also known as VEGFR2.[1] By targeting VEGFR2, this compound effectively blocks the signaling cascade initiated by vascular endothelial growth factor (VEGF), a critical driver of angiogenesis in both physiological and pathological conditions, including tumor growth.[1] Understanding the intricate downstream effects of this compound is paramount for its application in research and potential therapeutic development.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following table summarizes the key quantitative data.
| Target Kinase | IC50 Value | Notes | Reference |
| VEGFR2 (Flk-1/KDR) | 700 nM (0.7 µM) | Potent and selective inhibition. | [1] |
| PDGF-receptor | >50 µM | Weak inhibitory effect. | |
| EGF-receptor | >100 µM | Weak inhibitory effect. | |
| HER2 | >100 µM | Weak inhibitory effect. |
Core Downstream Signaling Pathways
This compound, by inhibiting VEGFR2 autophosphorylation, modulates several critical downstream signaling pathways that govern endothelial cell proliferation, migration, and survival. The primary pathways affected are the MAPK/ERK, PI3K/Akt, PLC-γ, and STAT3 pathways.
The MAPK/ERK Pathway: A Paradoxical Regulation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade downstream of VEGFR2. Interestingly, this compound exhibits a paradoxical effect on this pathway. While it inhibits the kinase activity of phosphorylated ERK, it leads to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells stimulated with growth factors like VEGF or sphingosine 1-phosphate.[2][3] This accumulation is dependent on the upstream kinases B-Raf and MEK.[2][3] this compound itself does not induce ERK phosphorylation.[2]
The PI3K/Akt Pathway: No Direct Modulation
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling axis downstream of VEGFR2, primarily involved in cell survival. Experimental evidence indicates that this compound has no effect on the phosphorylation of Akt, suggesting that it does not directly inhibit this pathway.[4]
The PLC-γ Pathway: Implied Inhibition
Phospholipase C-gamma (PLC-γ) is directly activated by VEGFR2 upon VEGF stimulation, leading to the generation of second messengers that influence cell migration and proliferation.[5][6] Although direct studies on this compound's effect on PLC-γ are not extensively reported, its potent inhibition of VEGFR2 strongly implies a downstream blockade of PLC-γ activation.
The STAT3 Pathway: A Key Target for Angiogenesis Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in endothelial cell survival and proliferation. VEGF-induced STAT3 phosphorylation is dependent on VEGFR2 and Src kinase activity.[7][8] Studies using other VEGFR2 inhibitors, such as SU5416, have demonstrated a reduction in STAT3 phosphorylation in tumor vasculature, indicating that this is a key pathway affected by VEGFR2 inhibition.[8] Therefore, this compound is expected to inhibit the VEGF-mediated activation of STAT3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's effects on downstream signaling.
Cell Culture and Treatment for Western Blot Analysis
This protocol is adapted from methodologies used to assess the effects of this compound on protein phosphorylation in endothelial cells.[4]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates at a density of 3 x 10^5 cells/well in DMEM-based medium.
-
Cell Growth: Culture for 16 hours at 37°C in a 5% CO2 atmosphere.
-
Starvation: Replace the growth medium with a starvation medium (0.5% fetal bovine serum) and incubate overnight.
-
Inhibitor Pre-treatment: Wash cells with PBS and overlay with 0.4 ml of DMEM. Add this compound to the desired final concentration (e.g., 10 µM) and incubate for 15 minutes at 25°C.
-
Growth Factor Stimulation: Add growth factors such as VEGF (100 ng/ml) and incubate for 10 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells with 100 µl of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Fractionate 10 µl of each lysate by SDS-PAGE, transfer proteins to a nitrocellulose membrane, and probe with specific primary antibodies against p-ERK, total ERK, p-Akt, total Akt, p-STAT3, and total STAT3. Use a loading control like β-actin to ensure equal protein loading.
In Vitro ERK Kinase Assay
This protocol outlines a direct assay to measure the inhibitory effect of this compound on ERK kinase activity.[2]
-
Reaction Setup: In separate tubes, pipette 1 µL of active ERK1 or ERK2 solution.
-
Inhibitor Addition: Add 0-10 µL of 50 µM this compound (in kinase buffer without ATP). For the blank control, add buffer only.
-
Volume Adjustment and Incubation: Adjust the total volume to 11 µL with kinase buffer and incubate for 10 minutes at 25°C.
-
Substrate Addition: Add 40 µL of a solution containing the substrate (e.g., Elk1) and ATP in kinase buffer.
-
Kinase Reaction: Continue the incubation for a specified time (e.g., 30 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography or immunoblotting.
Immunoprecipitation Kinase Assay
This protocol can be used to assess the activity of specific kinases from cell lysates treated with this compound.
-
Cell Lysis: Lyse treated and untreated cells as described in protocol 4.1.
-
Immunoprecipitation: Incubate 200-500 µg of protein lysate with a primary antibody specific for the kinase of interest (e.g., Src) overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-kinase complex.
-
Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specific binding.
-
Kinase Assay: Resuspend the beads in kinase buffer containing a specific substrate for the immunoprecipitated kinase and [γ-32P]ATP.
-
Reaction and Analysis: Incubate at 30°C for 30 minutes. Stop the reaction and analyze the phosphorylated substrate by SDS-PAGE and autoradiography.
Conclusion
This compound is a selective VEGFR2 inhibitor that primarily exerts its effects by modulating the MAPK/ERK and STAT3 signaling pathways. Its unique paradoxical effect on ERK phosphorylation versus activity highlights the complexity of its mechanism. While it does not directly affect the PI3K/Akt pathway, its inhibition of VEGFR2 implies a blockade of PLC-γ signaling. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced downstream effects of this compound in various cellular contexts. A thorough understanding of these signaling cascades is crucial for leveraging this compound as a tool in angiogenesis research and for the development of novel anti-cancer therapies.
References
- 1. VEGF differentially activates STAT3 in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Emerging roles of PLCγ1 in endothelial biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Anti-Angiogenic Properties of SU1498
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the effects of this compound on angiogenesis, detailing its mechanism of action, impact on critical signaling pathways, and a summary of its effects in various experimental models. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), represent a primary signaling axis in the regulation of angiogenesis. Consequently, the inhibition of VEGFR-2 signaling is a key strategy in the development of anti-angiogenic therapies.
This compound has been identified as a selective inhibitor of VEGFR-2 tyrosine kinase activity. This guide will delve into the molecular and cellular effects of this compound, providing a detailed resource for researchers and drug development professionals working in the field of angiogenesis and cancer biology.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the competitive and reversible inhibition of ATP binding to the catalytic domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
A peculiar and noteworthy aspect of this compound's mechanism is its effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it blocks the overall signaling cascade, it has been observed to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinase (ERK) while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[1][2] This dual action suggests a complex regulatory mechanism, potentially involving the inhibition of phosphatases that act on phospho-ERK.[3]
Effects on Angiogenesis: In Vitro and Ex Vivo Data
This compound has been demonstrated to inhibit key processes in angiogenesis in a variety of in vitro and ex vivo models. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Inhibition of Angiogenesis by this compound
| Assay Type | Cell Line | This compound Concentration | Observed Effect | Citation(s) |
| VEGFR-2 Kinase Inhibition | - | 0.7 µM (700 nM) | IC50 for Flk-1 kinase activity | [4][5] |
| Endothelial Cell Proliferation | iCell Endothelial Cells | 20 µM | Decreased VEGF-induced proliferation | |
| iCell Endothelial Cells | 40 µM | Further decreased VEGF-induced proliferation | ||
| Endothelial Cell Migration | HUVECs | Not specified | Blocked VEGF-induced Rac1 activation | [6] |
| Endothelial Cell Tube Formation | HUVECs | 2.5 µM | Dramatic impairment of tubule formation | [3] |
Table 2: Ex Vivo Inhibition of Angiogenesis by this compound
| Assay Type | Model | This compound Concentration | Observed Effect | Citation(s) |
| Aortic Ring Assay | Rat Aorta | Not specified | Inhibition of microvessel sprouting | [7] |
In Vivo Studies
The in vivo efficacy of this compound has been evaluated in various models, with mixed results.
Table 3: In Vivo Effects of this compound on Angiogenesis and Tumor Growth
| Model | Animal | This compound Dosage | Route of Administration | Outcome | Citation(s) |
| Transgenic Murine Model of Retinoblastoma | LHβTag Mice | 50 mg/kg | Periocular injections and oral gavage | No significant reduction in tumor burden (p=0.29) | [8][9][10] |
It is important to note that while the study in the retinoblastoma model did not show a significant effect on tumor volume, this may be specific to the tumor type, drug delivery method, or other experimental factors. Further in vivo studies in different tumor models are necessary to fully elucidate the anti-tumor potential of this compound.
Signaling Pathways Affected by this compound
This compound's primary target, VEGFR-2, is at the apex of a complex network of signaling pathways that regulate angiogenesis. By inhibiting VEGFR-2, this compound disrupts these downstream cascades.
VEGFR-2 Signaling Cascade
Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SU1498 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the tyrosine kinase activity of VEGFR-2, this compound disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and detailed experimental protocols for its use in cancer research.
Physicochemical Properties
This compound is a synthetic, cell-permeable pyrrole-indolinone compound. A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Synonyms | AG 1498, Tyrphostin SU 1498 |
| Molecular Formula | C₂₅H₃₀N₂O₂ |
| Molecular Weight | 390.52 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (100 mg/mL) and Ethanol. Insoluble in water. |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of VEGFR-2 (also known as KDR or Flk-1) with a half-maximal inhibitory concentration (IC₅₀) of 700 nM.[1] It exhibits weak inhibitory effects on other tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and HER2.[2]
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are critical for promoting endothelial cell proliferation, migration, and survival.[3] this compound, by blocking the ATP-binding site of the VEGFR-2 kinase domain, prevents this autophosphorylation and subsequent downstream signaling.
Interestingly, in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells, this compound has been shown to stimulate the accumulation of phosphorylated Extracellular signal-Regulated Kinase (ERK) while simultaneously inhibiting its kinase activity.[4] This effect is dependent on the upstream components of the MAPK pathway, B-Raf and MEK, and is observed only in the presence of growth factors.[4] this compound does not appear to affect the phosphorylation of Akt.[5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The table below summarizes key quantitative data.
| Assay Type | Target/Cell Line | IC₅₀ / Effect | Reference |
| In vitro Kinase Assay | VEGFR-2 (KDR/Flk-1) | 700 nM | [1] |
| In vitro Kinase Assay | PDGFR | >50 µM | [2] |
| In vitro Kinase Assay | EGFR | >100 µM | [2] |
| In vitro Kinase Assay | HER2 | >100 µM | [2] |
| Cell Viability Assay | VEGFR2H Glioma Stem-like Cells | Significant decrease in viability at 5 µM | [6] |
| In vivo Tumor Growth | Retinoblastoma (LHβTag mice) | No significant reduction in tumor burden (p=0.29) at 50 mg/kg | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from generic luminescence-based kinase assay procedures.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer 1 (e.g., BPS Bioscience #79334)
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
This compound stock solution (in DMSO)
-
Kinase-Glo® MAX reagent (e.g., Promega #V6071)
-
White 96-well plate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer 1 to 1x with sterile deionized water.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare Master Mixture: For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer 1, 1 µL of 500 µM ATP, 1 µL of PTK substrate, and 17 µL of sterile deionized water.
-
Plate Setup:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted this compound solutions to the respective test wells.
-
For the positive control (no inhibitor), add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.
-
To the test and positive control wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the blank wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of this compound compared to the positive control to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the IC₅₀ of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of VEGFR-2 and ERK Phosphorylation
This protocol details the detection of phosphorylated VEGFR-2 and ERK in response to this compound treatment.
Objective: To assess the effect of this compound on the phosphorylation status of VEGFR-2 and ERK.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
This compound
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-total VEGFR2, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat with this compound for 2-4 hours, then stimulate with VEGF-A for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
In Vivo Murine Retinoblastoma Model
This protocol is based on a study of this compound in a transgenic murine model of retinoblastoma.[7]
Objective: To evaluate the in vivo efficacy of this compound on tumor growth.
Animal Model: LHβTag transgenic mice, which develop heritable, bilateral, multifocal retinal tumors.
Procedure:
-
Animal Pairing: At 10 weeks of age, pair animals based on tumor volume as determined by Optical Coherence Tomography (OCT).
-
Treatment:
-
Treat one group of animals (n=5) with periocular injections of this compound (50 mg/kg in a 10 µL volume) twice weekly for 3 weeks.
-
Treat the control group (n=5) with the vehicle (DMSO) following the same schedule.
-
An alternative administration route of oral gavage (50 mg/kg) can also be used.
-
-
Tumor Burden Assessment:
-
Monitor tumor growth weekly using in vivo OCT imaging.
-
At the end of the treatment period (4 days after the final injection), sacrifice the mice.
-
Determine the final tumor burden by histological analysis (H&E staining) of the enucleated eyes.
-
-
Data Analysis: Compare the tumor-to-globe ratio between the this compound-treated and vehicle-treated groups.
Mechanisms of Resistance
Resistance to anti-angiogenic therapies, including VEGFR-2 inhibitors, is a significant clinical challenge. While specific resistance mechanisms to this compound have not been extensively studied, general mechanisms of resistance to VEGFR-2 inhibition are likely applicable and include:
-
Activation of Bypass Signaling Pathways: Tumor cells can compensate for VEGFR-2 blockade by upregulating alternative pro-angiogenic signaling pathways, such as the Fibroblast Growth Factor (FGF)/FGFR and Platelet-Derived Growth Factor (PDGF)/PDGFR axes.[8]
-
Upregulation of Other Pro-angiogenic Factors: Tumors may increase the production of other angiogenic factors, reducing their dependence on the VEGF/VEGFR-2 pathway.[8]
-
Recruitment of Pro-angiogenic Bone Marrow-Derived Cells: The tumor microenvironment can recruit cell types that promote VEGF-independent angiogenesis.
-
Increased Pericyte Coverage: Increased association of pericytes with the tumor vasculature can make the vessels less dependent on VEGF signaling for survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Item - IC-50 concentrations of the screened anticancer molecules against breast cancer cell lines including BT-474, and T47D. - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shionogi Clinical Trials in the U.S. | Shionogi Inc. [shionogi.com]
SU1498 and Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of this process, making it a prime target for anti-cancer therapies. SU1498 is a synthetic small molecule that acts as a selective inhibitor of the VEGFR-2 tyrosine kinase. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on tumor angiogenesis, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound is a potent, reversible, and ATP-competitive inhibitor of the Flk-1 kinase, another name for VEGFR-2. By binding to the ATP-binding site of the VEGFR-2 intracellular kinase domain, this compound prevents the autophosphorylation of the receptor that is induced by the binding of VEGF. This blockade of VEGFR-2 activation inhibits the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby suppressing angiogenesis.[1][2]
Interestingly, in addition to its inhibitory effect on VEGFR-2, this compound has been shown to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERK) in human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells.[3][4] However, it simultaneously inhibits the kinase activity of this phosphorylated ERK.[3][5] This dual action on the MAPK/ERK pathway represents a unique mechanism of signal transduction blockade in endothelial cells.[3][5]
Quantitative Data on this compound Activity
The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Assay Type | Target | Cell Line/Model | IC50 | Reference(s) |
| In Vitro Kinase Assay | VEGFR-2 (KDR/Flk-1) | N/A | 700 nM | [4][6][7] |
| In Vitro Kinase Assay | PDGF-receptor | N/A | >50 µM | |
| In Vitro Kinase Assay | EGF-receptor | N/A | >100 µM | |
| In Vitro Kinase Assay | HER2 | N/A | >100 µM |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Treatment Duration | This compound Concentration | Effect on Proliferation | Reference(s) |
| U87 Glioblastoma | 24 hours | Up to 30 µM | No significant effect | [8] |
| U87 Glioblastoma | 72 hours | >10 µM | Reduction in cell proliferation | [8] |
Table 2: Effect of this compound on U87 Glioblastoma Cell Proliferation
| Model | Cell Line | Treatment | Outcome | Reference(s) |
| Transgenic Murine Model of Retinoblastoma | LHβTag | 50 mg/kg, periocular injections, twice weekly for 3 weeks | No significant reduction in tumor burden (p=0.29) | [9][10][11][12] |
| Transgenic Murine Model of Retinoblastoma | LHβTag | 50 mg/kg, oral gavage, twice weekly for 3 weeks | No significant reduction in tumor burden | [9][13] |
| Glioblastoma Xenograft | U251-MG | 10 mg/kg, subcutaneous injections | Reduced tumor growth compared to control | [14] |
| Glioblastoma Xenograft | LN215-MG | 10 mg/kg, subcutaneous injections | No significant effect on tumor volume | [14] |
| CDI Mouse Model | N/A | 30 mg/kg, intraperitoneally, daily for 3 days | Significantly attenuated vascular permeability | [15] |
Table 3: In Vivo Efficacy of this compound in Animal Models
Signaling Pathways and Experimental Workflows
VEGF/VEGFR-2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the VEGF/VEGFR-2 signaling cascade and the point of intervention by this compound.
Caption: VEGF/VEGFR-2 signaling pathway and this compound's point of inhibition.
Experimental Workflow: In Vitro VEGFR-2 Kinase Assay
The following diagram outlines the workflow for assessing the inhibitory activity of this compound against VEGFR-2 kinase in vitro.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Experimental Workflow: Endothelial Cell Tube Formation Assay
This diagram illustrates the steps involved in an endothelial cell tube formation assay to evaluate the anti-angiogenic effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Metabolic Impact of Anti-Angiogenic Agents on U87 Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Differential dependency of human glioblastoma cells on vascular endothelial growth factor-A signaling via neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SU1498: A Technical Guide for Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis and, as emerging research demonstrates, a critical regulator of neurogenesis. This technical guide provides an in-depth overview of this compound's application in neurogenesis studies. It consolidates key findings on its mechanism of action, summarizes quantitative data from pivotal studies, and offers detailed experimental protocols. Furthermore, this document presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound as a tool to investigate and modulate the birth of new neurons.
Introduction: The Role of VEGF Signaling in Neurogenesis
Vascular Endothelial Growth Factor (VEGF) is a well-established angiogenic factor, but its role extends into the nervous system where it acts as a neurotrophic and neuroprotective agent.[1] VEGF signaling is crucial for both developmental and adult neurogenesis, the process of generating new neurons from neural stem and progenitor cells (NSPCs).[2][3] This process is largely concentrated in two primary neurogenic niches of the adult brain: the subventricular zone (SVZ) of the lateral ventricles and the subgranular zone (SGZ) of the hippocampal dentate gyrus.[4]
VEGF exerts its effects by binding to its receptors, primarily VEGFR-2 (also known as Flk-1), which is expressed on NSPCs.[2][5] The binding of VEGF to VEGFR-2 triggers the activation of downstream signaling cascades, including the PI3K/Akt and MEK/ERK1/2 pathways, which are integral to cell survival, proliferation, and differentiation.[3][6]
This compound: A Selective VEGFR-2 Inhibitor
This compound is a synthetic, cell-permeable indolinone compound that functions as a highly selective ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7] By blocking the ATP-binding site on the intracellular domain of VEGFR-2, this compound prevents the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades. This targeted inhibition makes this compound an invaluable tool for dissecting the specific role of VEGFR-2 in complex biological processes like neurogenesis, distinct from the actions of other VEGF receptors such as VEGFR-1 (Flt-1).
Mechanism of Action in Neurogenesis
This compound's primary mechanism in neurogenesis studies is the blockade of VEGF-induced proliferation and survival of neural progenitor cells.[5] In vitro studies have demonstrated that this compound can effectively abolish the stimulatory effects of VEGF on the incorporation of BrdU (a marker of cell proliferation) in cultured neural precursors.[1][5] This inhibition of proliferation is a direct consequence of the drug's action on VEGFR-2, as these precursor cells predominantly express VEGFR-2 over VEGFR-1.[1][5]
Furthermore, inhibition of VEGFR-2 signaling by this compound has been shown to induce apoptosis in neuronal cells, highlighting a role for endogenous VEGF signaling in neuronal survival.[6] This is mediated through the downregulation of pro-survival pathways like PI3K/Akt and MEK/ERK1/2.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of this compound in neurogenesis.
Table 1: In Vitro Efficacy of this compound on Neural Stem/Progenitor Cells
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Proliferation (BrdU incorporation) | Murine Cortical Cultures | 10 µM | Blocked VEGF-stimulated BrdU incorporation | [5] |
| Cell Viability | Primary Hippocampal Neurons | 10 µM | Induced cytotoxicity and caspase-3 activation | [6] |
| VEGFR-2 Phosphorylation | Primary Hippocampal Neurons | 10 µM | Attenuated VEGFR-2 phosphorylation | [6] |
| Downstream Signaling (pAkt, pERK1/2) | Primary Hippocampal Neurons | 10 µM | Blocked VEGF-induced phosphorylation of Akt and ERK1/2 | [6] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Administration Route | Dosage | Effect | Reference |
| Adult Rat | Intracerebroventricular | Not specified in abstract, but used to block VEGF effects | Blocked VEGF-induced increase in BrdU labeling in SVZ and SGZ | [5] |
| Murine Model of Retinoblastoma | Periocular injections | 50mg/kg | Did not significantly reduce tumor burden | [8][9] |
Signaling Pathways and Experimental Workflows
VEGF/VEGFR-2 Signaling Pathway and its Inhibition by this compound
Caption: VEGF binds to VEGFR-2, activating PI3K/Akt and MEK/ERK pathways promoting neurogenesis. This compound inhibits this.
Experimental Workflow: In Vitro Neurogenesis Assay with this compound
Caption: Workflow for in vitro neurogenesis studies using this compound to assess proliferation and differentiation.
Experimental Protocols
In Vitro Neural Stem Cell Proliferation Assay
This protocol is adapted from methodologies described in studies investigating the effect of this compound on neural precursor proliferation.[5]
1. Cell Culture:
-
Prepare primary cultures of embryonic cortical neurons from E16 mouse embryos.
-
Plate cells in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
Culture for 5 days in vitro before initiating the experiment.
2. Treatment:
-
Pre-treat cultures with this compound (e.g., 10 µM in DMSO) for 30 minutes to 1 hour prior to VEGF stimulation.
-
Add VEGF (e.g., 10 ng/ml) to the appropriate wells. Include a vehicle control (DMSO) and a VEGF-only control.
-
Co-incubate with 5-bromo-2'-deoxyuridine (BrdU; 50 µg/ml) for 24 hours to label proliferating cells.
3. Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and denature DNA to expose the BrdU epitope.
-
Incubate with a primary antibody against BrdU.
-
Use a fluorescently-labeled secondary antibody for visualization.
-
Co-stain with markers for immature neurons (e.g., Doublecortin - Dcx) and nuclear stains (e.g., DAPI).
4. Analysis:
-
Capture images using fluorescence microscopy.
-
Quantify the number of BrdU-positive cells that are also positive for neuronal markers in multiple fields of view for each condition.
-
Express data as a percentage of the control to determine the inhibitory effect of this compound.
Western Blot Analysis of Signaling Pathways
This protocol is based on methods used to assess the impact of this compound on downstream signaling.[6]
1. Cell Culture and Treatment:
-
Culture primary hippocampal neurons as described previously.
-
Treat cells with this compound (10 µM) for the desired duration (e.g., 2 hours) with or without VEGF stimulation.
2. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of VEGFR-2, Akt, and ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
5. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound is a critical research tool for elucidating the role of VEGFR-2 signaling in neurogenesis. Its high selectivity allows for the specific interrogation of this pathway, distinguishing its effects from those mediated by other VEGF receptors. The provided data and protocols offer a solid foundation for researchers employing this compound in their studies.
Future research could leverage this compound to explore the therapeutic potential of modulating VEGFR-2 signaling in various neurological disorders characterized by impaired neurogenesis, such as depression and neurodegenerative diseases.[10] Furthermore, its use in combination with other pharmacological agents could uncover complex interactions between different signaling pathways that regulate the fate of neural stem cells. Understanding the precise mechanisms through which VEGFR-2 signaling governs neurogenesis, with the aid of tools like this compound, will be pivotal in developing novel strategies for brain repair.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Beyond vessels: unraveling the impact of VEGFs on neuronal functions and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adult hippocampal neurogenesis: New avenues for treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor (VEGF) stimulates neurogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Vascular Endothelial Growth Factor in Adult Hippocampal Neurogenesis: Implications for the Pathophysiology and Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
SU1498: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its mechanism of action. Detailed experimental protocols for assays commonly used to evaluate its biological activity are also presented. Furthermore, this guide includes visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its function and application in research and drug development.
Chemical and Physical Properties
This compound, also known as AG 1498 or Tyrphostin SU 1498, is a synthetic small molecule belonging to the tyrphostin family of protein kinase inhibitors.[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)-2-propenamide | [2][3] |
| Synonyms | AG 1498, Tyrphostin SU 1498 | [1][3] |
| CAS Number | 168835-82-3 | [1][2][3][4] |
| Molecular Formula | C₂₅H₃₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 390.52 g/mol | [1][4][5] |
| Appearance | White to off-white or pale yellow solid | [1] |
| Purity | ≥98% (HPLC) | [2][4] |
Structural Information
The chemical structure of this compound is characterized by a cynnamide core functionalized with a diisopropyl-hydroxyphenyl group and a phenylpropyl-aminocarbonyl moiety.
| Identifier | String | Reference |
| SMILES | O=C(NCCCC1=CC=CC=C1)/C(C#N)=C/C2=CC(C(C)C)=C(O)C(C(C)C)=C2 | [1][2][6] |
| InChI | InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | [3] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its use in in vitro and in vivo studies.
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL, 20 mg/mL, 78 mg/mL (199.73 mM), 100 mg/mL (256.07 mM), ≥ 150 mg/mL (384.10 mM) | [1][2][5] |
| Ethanol | 10 mg/mL, 69 mg/mL (176.68 mM) | [3][6] |
| DMF | 50 mg/ml | [3] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/ml | [3] |
| Water | Insoluble | [5][6] |
Mechanism of Action and Biological Activity
This compound is a selective and ATP-competitive inhibitor of the VEGFR2 (also known as KDR or Flk-1) tyrosine kinase.[7] This inhibition blocks the downstream signaling cascades initiated by the binding of VEGF, thereby suppressing angiogenesis and vascular permeability.[4]
Kinase Specificity and Potency
This compound exhibits high selectivity for VEGFR2.
| Target Kinase | IC₅₀ | Reference |
| VEGFR2 (Flk-1/KDR) | 700 nM (0.7 µM) | [1][2][5][6][8] |
| PDGF-receptor | >50 µM | |
| EGF-receptor | >100 µM | |
| HER2 | >100 µM |
Cellular Effects
In endothelial cells, this compound has been shown to have complex effects on the MAPK/ERK signaling pathway. While it inhibits the kinase activity of VEGFR2, it can lead to an accumulation of phosphorylated ERK (p-ERK).[5][9] This accumulation is dependent on the activity of upstream kinases B-Raf and MEK.[1][9] However, this compound inhibits the kinase activity of the accumulated p-ERK.[9] Notably, this compound does not affect the phosphorylation of Akt.[5]
Figure 1: this compound inhibits VEGFR2, affecting the MAPK/ERK pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound against a specific kinase, such as VEGFR2.
Figure 2: Workflow for determining kinase inhibition by this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in kinase buffer to achieve final desired concentrations.
-
Prepare solutions of the target kinase (e.g., recombinant VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP in kinase buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase solution to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution.
-
-
Signal Detection and Data Analysis:
-
Measure the kinase activity by detecting the phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for ³²P-ATP assays).
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Viability/Proliferation Assay
This protocol describes a method to evaluate the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Figure 3: Workflow for assessing the impact of this compound on cell viability.
Methodology:
-
Cell Culture:
-
Culture HUVECs in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and growth factors.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine its cytotoxic or anti-proliferative effects.
-
Western Blotting for Phosphorylated ERK
This protocol details the steps to analyze the effect of this compound on the phosphorylation of ERK in endothelial cells.[5]
Methodology:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to near confluency.[5]
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) overnight.[5]
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 15 minutes).[5]
-
Stimulate the cells with a growth factor such as VEGF (e.g., 100 ng/ml) for a short period (e.g., 10 minutes).[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like actin.[5]
-
Storage and Stability
This compound should be stored under specific conditions to maintain its integrity.
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year (up to 3 months for reconstituted stock) | [1] |
It is recommended to aliquot reconstituted stock solutions to avoid multiple freeze-thaw cycles.[6] this compound is light-sensitive and should be protected from light.
Conclusion
This compound is a valuable research tool for studying the roles of VEGFR2 in angiogenesis and other physiological and pathological processes. Its well-defined chemical properties, high selectivity, and potent inhibitory activity make it a standard compound in the field. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in various experimental systems. A thorough understanding of its mechanism of action is crucial for the interpretation of experimental results and for its potential application in the development of novel anti-angiogenic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 168835-82-3 | MOLNOVA [molnova.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SU1498 (CAS 168835-82-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SU1498 (CAS No. 168835-82-3), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It covers its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its use in research settings.
Chemical and Physical Properties
This compound, with the chemical name (E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)-N-(3-phenylpropyl)acrylamide, is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors.[1][2] Its fundamental properties are summarized below.
| Property | Value | References |
| CAS Number | 168835-82-3 | [1] |
| Molecular Formula | C₂₅H₃₀N₂O₂ | [1][3] |
| Molecular Weight | 390.52 g/mol | [1][3][4] |
| Appearance | White to beige or yellow powder/solid | [2][4][5] |
| Purity | ≥98% (HPLC) or >99% | [1][4][6] |
| Solubility | - DMSO: 10 mg/mL, 20 mg/mL, or 78 mg/mL- Ethanol: 10 mg/mL or up to 100 mM- DMF: 50 mg/ml | [1][4][7][8] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light and air.[1][5] Stock solutions in DMSO are stable for up to 3 months at -20°C.[9] It is noted to be unstable in polar solvents like DMSO over extended periods, so fresh solutions are recommended.[1] |
Biological Activity and Quantitative Data
This compound is a potent, reversible, and ATP-competitive inhibitor of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[9][10] Its selectivity for VEGFR-2 over other receptor tyrosine kinases makes it a valuable tool for studying VEGF-mediated signaling pathways.
In Vitro Inhibitory Activity
| Target | IC₅₀ | Notes | References |
| VEGFR-2 (Flk-1/KDR) | 700 nM (0.7 µM) | A potent and selective inhibitor. | [1][7][9][11][12] |
| PDGF-receptor | >50 µM | Weak inhibitory effect. | [9][13] |
| EGF-receptor | >100 µM | Very weak inhibitory effect. | [9][13] |
| HER2 | >100 µM | Very weak inhibitory effect. | [9][13] |
Cellular and In Vivo Activity
| Model System | Effective Concentration / Dosage | Outcome | References |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Stimulates accumulation of phosphorylated ERK1/2 when co-stimulated with growth factors. | [7] |
| Transgenic Murine Model of Retinoblastoma (LHβTag mice) | 50 mg/kg | Did not significantly reduce tumor burden compared to vehicle control (p=0.29). | [7][12][14][15] |
As of the latest available data, there is no publicly accessible information regarding the pharmacokinetics or clinical trials of this compound.
Mechanism of Action
This compound selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis, cell migration, and survival.[8]
A unique characteristic of this compound is its paradoxical effect on the Mitogen-Activated Protein Kinase (MAPK) pathway. While it inhibits VEGFR-2, it has been shown to cause an accumulation of phosphorylated Extracellular signal-Regulated Kinases (ERK) in endothelial cells.[7][11] This effect is not due to direct activation but is dependent on the activity of upstream kinases (B-Raf and MEK) and is only observed when cells are stimulated with growth factors like VEGF or sphingosine 1-phosphate.[7] this compound then acts by inhibiting the kinase activity of this accumulated phospho-ERK.[7] In contrast, this compound does not affect the phosphorylation of Akt, another key downstream effector of VEGFR-2.[7]
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR-2, blocking Akt signaling but causing p-ERK accumulation and subsequent inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation in HUVECs
This protocol details the methodology to analyze the effect of this compound on growth factor-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
A. Cell Culture and Treatment:
-
Culture HUVECs in DMEM-based medium at 37°C in a 5% CO₂ atmosphere.[7]
-
Seed 3 x 10⁵ cells per well in 6-well plates and grow for 16 hours.[7]
-
Starve the cells overnight in a medium containing 0.5% fetal bovine serum.[7]
-
Wash the cells with PBS and replace the medium with 0.4 ml of DMEM.[7]
-
Pre-treat the cells with 10 µM this compound (or vehicle control) for 15 minutes at 25°C.[7]
-
Stimulate the cells with a growth factor (e.g., 100 ng/ml VEGF) for 10 minutes.[7]
B. Protein Extraction:
-
Immediately aspirate the medium and lyse the cells with 100 µl of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[5]
C. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[5]
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[5][7]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).[5][6]
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., diluted 1:1000 in blocking buffer).[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Incubate with an HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane again as in step 5.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane using a stripping buffer, re-block, and probe with an antibody for total ERK1/2 or a loading control like actin.[3][6][7]
Western Blot Workflow Diagram
Caption: Workflow for Western blot analysis of p-ERK in this compound-treated cells.
Protocol 2: In Vivo Murine Model of Retinoblastoma
This protocol describes an in vivo study to evaluate the efficacy of this compound in a transgenic mouse model of retinoblastoma.[7][12]
A. Animal Model and Treatment:
-
Use LHβTag transgenic mice, which develop heritable, bilateral retinoblastoma.[12]
-
At 10 weeks of age, pair animals based on tumor volume as determined by in vivo imaging with Optical Coherence Tomography (OCT).[7][12][14]
-
Prepare this compound at a concentration of 50 mg/kg in a suitable vehicle (e.g., DMSO).[7][12]
-
Administer treatment to the experimental group (n=5) and vehicle to the control group (n=5).[7][12]
-
Two administration routes have been described:
-
Monitor tumor volume weekly using OCT.[7]
B. Endpoint Analysis:
-
Sacrifice the mice 4 days after the final injection.[7]
-
Enucleate the eyes and fix them in formalin.
-
Embed the eyes in paraffin and section for histological analysis.
-
Determine the final tumor burden by analyzing Hematoxylin and Eosin (H&E) stained sections.[7]
-
Perform statistical analysis (e.g., paired t-test) to compare the tumor burden between the this compound-treated and vehicle control groups.[7]
In Vivo Experimental Workflow Diagram
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma [openophthalmologyjournal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. google.com [google.com]
- 12. dbbiotech.com [dbbiotech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
SU1498: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SU1498, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document outlines its core physicochemical properties, mechanism of action, and detailed protocols for key experimental applications.
Core Compound Information
This compound is a synthetic small molecule that acts as a reversible, ATP-competitive inhibitor. Its primary target is the kinase domain of VEGFR2 (also known as KDR or Flk-1), a key mediator of angiogenesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 390.52 g/mol | [1][2][3] |
| Chemical Formula | C₂₅H₃₀N₂O₂ | [1][2][3] |
| IUPAC Name | (2E)-2-cyano-3-[4-hydroxy-3,5-bis(1-methylethyl)phenyl]-N-(3-phenylpropyl)-2-propenamide | [3] |
| CAS Number | 168835-82-3 | [3] |
| Synonyms | AG-1498, Tyrphostin SU 1498 | [3] |
| Solubility | DMSO: 100 mg/mL (256.07 mM) | [3] |
| Appearance | White to off-white solid | [3] |
Potency and Selectivity
| Target | IC₅₀ | Reference |
| VEGFR2 (Flk-1/KDR) | 700 nM | [2] |
| PDGF-receptor | >50 µM | |
| EGF-receptor | >100 µM | |
| HER2 | >100 µM |
Mechanism of Action and Signaling Pathways
This compound selectively inhibits the tyrosine kinase activity of VEGFR2, thereby blocking the downstream signaling cascades initiated by the binding of VEGF. This inhibition prevents angiogenesis and vascular permeability. The primary signaling pathways affected are the MAPK/ERK and PI3K/Akt pathways.[4]
Interestingly, while this compound inhibits VEGFR2, it has been observed to cause an accumulation of phosphorylated ERK (p-ERK) in endothelial cells.[5] This is attributed to the inhibition of phosphatases that would normally dephosphorylate ERK.[6] However, this compound has been shown to inhibit the kinase activity of this accumulated p-ERK.[5] It does not appear to affect the phosphorylation of Akt.[1]
VEGFR2 Signaling Pathway Inhibition by this compound
Experimental Protocols
In Vitro Kinase Assay for ERK1/2
This protocol assesses the direct inhibitory effect of this compound on ERK1 or ERK2 kinase activity.
Methodology:
-
Prepare a solution of active ERK1 or ERK2 enzyme in a kinase buffer.
-
In separate tubes, mix the enzyme solution with varying concentrations of this compound (e.g., 0-10 µL of a 50 µM stock solution). A control tube should receive only the kinase buffer.
-
Incubate the enzyme-inhibitor mixtures for 10 minutes at 25°C.
-
Initiate the kinase reaction by adding a solution containing the substrate (e.g., Elk1) and ATP.
-
Continue the incubation for a specified period.
-
Terminate the reaction and analyze the results, typically by measuring the amount of phosphorylated substrate.[2]
Cell-Based Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF.
Methodology:
-
Seed endothelial cells (e.g., iCell Endothelial Cells) in a 96-well plate at a density of approximately 5,000 cells/cm².
-
Culture the cells for 24 hours in maintenance medium.
-
Induce serum starvation for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., up to 40 µM) in the presence of a constant concentration of VEGF (e.g., 5 ng/ml).
-
Culture the cells for an additional 3 days.
-
Assess cell viability and proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[7]
Western Blot Analysis of ERK Phosphorylation
This protocol is used to detect the levels of phosphorylated ERK (p-ERK) in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and grow to 70-80% confluency.[1][8]
-
Serum-starve the cells overnight.[1]
-
Pre-treat the cells with this compound (e.g., 10 µM) for 15 minutes.[1]
-
Stimulate the cells with a growth factor such as VEGF (e.g., 100 ng/ml) for 10 minutes.[1]
-
-
Protein Extraction:
-
Protein Quantification and Electrophoresis:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.[8]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using an appropriate chemiluminescent substrate.[10]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the membrane can be stripped of the bound antibodies.[9]
-
Re-block the membrane and probe with a primary antibody against total ERK.
-
Repeat the secondary antibody and detection steps.
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.[9]
-
Experimental Workflow for Western Blot Analysis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
SU1498: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of SU1498, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its procurement, mechanism of action, and key experimental protocols.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. It is crucial to source this compound from established vendors to ensure purity and consistency for experimental use. Researchers should always request a Certificate of Analysis (CoA) to verify the identity and quality of the purchased compound. For research purposes only, this compound is not for human or veterinary use.[1][2][3][4]
Below is a summary of key purchasing information from various suppliers:
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| AdooQ Bioscience | A12472 | >99% (HPLC) | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.52 |
| MedchemExpress | HY-10449 | Not specified | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.52 |
| AG Scientific | S-2447 | Not specified | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.5 |
| Abcam | ab141447 | >99% | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.5 |
| Selleck Chemicals | S6535 | 98.47% | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.52 |
| Cayman Chemical | 10009809 | ≥98% | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.5 |
| Sigma-Aldrich | S0844 | Not specified | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.52 |
| StressMarq Biosciences | SIH-480 | Not specified | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.5 |
| LKT Laboratories | S8098 | ≥99% | 168835-82-3 | C₂₅H₃₀N₂O₂ | 390.5 |
| Immunomart | T3980 | 0.9954 | 168835-82-3 | C₂₅H₃₀N₂O₂ | Not specified |
Solubility and Storage:
| Solvent | Solubility |
| DMSO | 20 mg/mL to 78 mg/mL |
| Ethanol | 10 mg/mL to 78 mg/mL |
| DMF | 50 mg/mL |
| Water | Insoluble |
This compound should be stored at -20°C.[1][5] Stock solutions in DMSO can be stored at -20°C for up to one month.[1]
Mechanism of Action: Selective VEGFR-2 Inhibition
This compound is a potent and selective inhibitor of the kinase insert domain receptor (KDR), also known as VEGFR-2 or FLK-1.[2] It functions as an ATP-competitive inhibitor, targeting the tyrosine kinase domain of VEGFR-2. The IC₅₀ for VEGFR-2 inhibition is approximately 700 nM.[2][3] this compound exhibits significantly weaker inhibitory effects on other tyrosine kinases such as PDGF-receptor, EGF-receptor, and HER-2.[5]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation initiates a cascade of downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which regulate endothelial cell proliferation, migration, survival, and permeability.
By blocking the ATP-binding site on the VEGFR-2 kinase domain, this compound prevents this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in angiogenesis, which is a critical process in tumor growth and other pathological conditions. Interestingly, some studies have shown that this compound can lead to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while simultaneously inhibiting the kinase activity of p-ERK. This suggests a complex mechanism of action that may involve effects on phosphatases in addition to direct kinase inhibition.
VEGFR-2 Signaling Pathway and the Point of this compound Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to quantify the inhibitory activity of this compound on the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol Workflow:
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Steps:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
To a 96-well white plate, add the this compound dilutions. Include wells for a positive control (a known kinase inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for VEGFR-2), and the poly (Glu, Tyr) substrate.
-
Dispense the master mix into each well.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to all wells except for the "no enzyme" blank.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the amount of ATP consumed by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2)
-
VEGF-A
-
This compound
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or CyQUANT®)
-
96-well tissue culture plates
-
Plate reader
Protocol Workflow:
Caption: Workflow for an endothelial cell proliferation assay.
Detailed Steps:
-
Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in EGM-2 and allow them to attach overnight.
-
The next day, replace the growth medium with EBM-2 containing a low serum concentration (e.g., 0.5% FBS) to synchronize the cells in a quiescent state. Incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in low-serum EBM-2 containing a final concentration of VEGF-A (e.g., 20 ng/mL).
-
Remove the starvation medium and add the this compound/VEGF-A-containing medium to the cells. Include control wells with VEGF-A and vehicle (DMSO), and vehicle alone.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC₅₀ value.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in endothelial cells treated with this compound.
Materials:
-
HUVECs
-
EGM-2 and EBM-2
-
VEGF-A or other growth factors (e.g., Sphingosine-1-phosphate)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol Workflow:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Detailed Steps:
-
Plate HUVECs in 6-well plates and grow until they are 80-90% confluent.
-
Starve the cells overnight in EBM-2 with low serum.
-
Pre-incubate the cells with this compound (e.g., at a final concentration of 10 µM) for 15 minutes.
-
Stimulate the cells with a growth factor such as VEGF-A (e.g., 100 ng/mL) for 10 minutes.
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vivo Angiogenesis Assay (Mouse Model)
This protocol describes a general approach for evaluating the anti-angiogenic effects of this compound in a xenograft mouse model. Specifics will vary depending on the tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells (e.g., U87 glioblastoma cells)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers for tumor measurement
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU-1498 - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2009084031A2 - An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a - Google Patents [patents.google.com]
Review of SU1498 in scientific literature
An In-depth Technical Guide to SU1498: A Selective VEGFR-2 Inhibitor
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comprehensive overview of this compound, including its biochemical activity, relevant experimental protocols, and its effects on cellular signaling pathways, tailored for researchers and drug development professionals.
Quantitative Data
The inhibitory activity of this compound has been characterized against several kinases, highlighting its selectivity for VEGFR-2.
| Target Kinase | IC50 Value | Notes |
| VEGFR-2 (Flk-1/KDR) | 700 nM[1][2][3][4] | Potent, reversible, and ATP-competitive inhibition.[1] |
| PDGF-receptor | >50 µM[1] | Weak inhibitory effect. |
| EGF-receptor | >100 µM[1] | Weak inhibitory effect. |
| HER2 | >100 µM[1] | Weak inhibitory effect. |
Signaling Pathways
This compound primarily exerts its biological effects by inhibiting the VEGFR-2 signaling cascade. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling. This compound, acting as an ATP-competitive inhibitor, blocks this autophosphorylation step.
Interestingly, while this compound inhibits the upstream VEGFR-2 signaling, it has a paradoxical effect on the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. In endothelial cells, this compound has been shown to cause an accumulation of phosphorylated ERK (p-ERK).[2][5] This is reportedly due to the inhibition of a phosphatase that would normally dephosphorylate ERK.[6] This dual action—inhibiting the primary pro-angiogenic signal while modulating a key downstream pathway—is a critical aspect of its mechanism.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro VEGFR-2 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
This compound
-
96-well plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
Procedure:
-
Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to each well of a 96-well plate.
-
Inhibitor Addition: Add this compound at various concentrations to the designated "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add the vehicle control (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding diluted VEGFR-2 enzyme to all wells except the "Blank" wells. To the "Blank" wells, add 1x Kinase Buffer.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Luminescence Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.
-
Data Analysis: The inhibitory activity is calculated by comparing the luminescence in the this compound-treated wells to the positive and negative controls. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of ERK Phosphorylation in Endothelial Cells
This protocol details the investigation of this compound's effect on ERK phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in DMEM supplemented with FBS.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1-2 hours.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for 5-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an ECL reagent and an imaging system.
-
In Vivo Murine Retinoblastoma Model
This protocol describes the evaluation of this compound's efficacy in a transgenic murine model of retinoblastoma.[5][7][8][9][10]
Animal Model:
-
LHβTag transgenic mice, which develop heritable, bilateral, multifocal retinal tumors.[5]
Treatment Protocol:
-
At 10 weeks of age, pair animals based on tumor volume as measured by Optical Coherence Tomography (OCT).[5][7][8]
-
Administer this compound (50 mg/kg) or vehicle (DMSO) via periocular injections (10 µL volume) twice weekly for 3 weeks.[5][7][8] An alternative administration route of oral gavage has also been studied.[5]
-
Sacrifice mice 4 days after the final injection.[5]
Efficacy Evaluation:
-
Monitor tumor volume weekly using in vivo OCT imaging.[5][7][8]
-
Determine final tumor burden by histological analysis (H&E staining) of enucleated eyes.[5][7][8]
-
The tumor/globe ratio can be calculated to quantify tumor burden.[5]
Results from a study using this model:
-
VEGFR-2 and phosphorylated VEGFR-2 levels were found to be upregulated during tumorigenesis in this model.[5][7][8]
-
However, treatment with this compound at the specified dose and route of administration did not significantly reduce tumor burden compared to the vehicle control (p=0.29).[5][7][8]
References
- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
SU1498 In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival. These application notes provide a comprehensive overview of the in vivo applications of this compound, including detailed experimental protocols and a summary of its effects in preclinical models. While this compound has shown promise in inhibiting angiogenesis, its efficacy can be highly dependent on the specific tumor model and experimental conditions.
Mechanism of Action
This compound specifically targets VEGFR-2 (also known as KDR or Flk-1), a high-affinity receptor for VEGF-A.[1] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways critical for angiogenesis. This compound acts as an ATP-competitive inhibitor, preventing the transfer of phosphate groups and thereby blocking the activation of downstream signaling molecules. In addition to its primary target, this compound has been reported to affect the MAPK/ERK pathway.[2]
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 Signaling Pathway and this compound Inhibition.
In Vivo Efficacy of this compound
The in vivo anti-tumor activity of this compound has been evaluated in various preclinical models. The outcomes of these studies highlight the importance of the tumor microenvironment and the specific genetic background of the cancer in determining the therapeutic response.
Retinoblastoma Model (Lack of Efficacy)
In a notable study utilizing a transgenic murine model of retinoblastoma (LHβTag mice), this compound did not demonstrate a significant reduction in tumor burden.[1][3][4] Despite evidence of VEGFR-2 upregulation and phosphorylation during tumorigenesis in this model, treatment with this compound at a dose of 50 mg/kg administered via periocular injections or oral gavage did not lead to a statistically significant decrease in tumor volume compared to the vehicle control.[1]
Table 1: Summary of this compound In Vivo Efficacy in a Transgenic Retinoblastoma Model
| Animal Model | Tumor Type | This compound Dose & Route | Treatment Schedule | Outcome | Reference |
| LHβTag Transgenic Mice | Retinoblastoma | 50 mg/kg, Periocular Injection | Twice weekly for 3 weeks | No significant reduction in tumor burden (p=0.29) | [1][3][4] |
| LHβTag Transgenic Mice | Retinoblastoma | 50 mg/kg, Oral Gavage | Twice weekly for 3 weeks | No significant reduction in tumor burden | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound based on published literature.
Protocol 1: Administration in a Murine Retinoblastoma Model
This protocol is adapted from studies that, while not showing efficacy, provide a detailed methodology for this compound administration.[1]
Materials:
-
This compound (LC Labs)
-
Dimethyl sulfoxide (DMSO)
-
LHβTag transgenic mice (10 weeks old)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Model: Utilize 10-week-old LHβTag transgenic mice, which spontaneously develop retinoblastoma.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. The final concentration should be such that the desired dose can be administered in a small volume (e.g., 10 µl for periocular injections).
-
Dosing: The recommended dose is 50 mg/kg.
-
Administration:
-
Periocular Injection: Administer 10 µl of the this compound solution via periocular injection.
-
Oral Gavage: Administer the appropriate volume of the this compound solution via oral gavage.
-
-
Treatment Schedule: Administer the treatment twice weekly for a duration of 3 weeks.
-
Control Group: A vehicle control group should be included, receiving the same volume of DMSO administered via the same route and schedule.
-
Endpoint Analysis: Tumor burden can be monitored in vivo using techniques like optical coherence tomography (OCT).[1] At the end of the study, mice are euthanized, and eyes are enucleated for histological analysis (e.g., H&E staining) to determine the final tumor volume.[1] Western blot analysis can be performed on tumor lysates to assess the phosphorylation status of VEGFR-2.[1]
Experimental Workflow
Caption: Experimental Workflow for In Vivo this compound Study.
Conclusion
This compound is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis and cancer. The provided protocols offer a starting point for in vivo studies. However, the lack of efficacy in the well-documented retinoblastoma model underscores the importance of careful model selection and consideration of the specific tumor biology when designing experiments with this compound. Further research in other cancer models is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SU1498 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SU1498, a selective VEGFR2 inhibitor, in mouse models. The information compiled here is intended to assist in the design and execution of in vivo studies for preclinical drug development and cancer research.
Mechanism of Action
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound blocks the downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels. This inhibition ultimately leads to a reduction in tumor growth, which is highly dependent on neovascularization for its nutrient and oxygen supply. In addition to its primary anti-angiogenic effects, this compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by causing an accumulation of phosphorylated ERK.[1][2]
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that are central to angiogenesis. This compound directly inhibits the initial step of this cascade.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in mouse models.
Table 1: In Vivo Dosage and Administration of this compound in a Mouse Model
| Parameter | Details | Reference |
| Mouse Model | LHβTag Transgenic Mouse Model of Retinoblastoma | [1] |
| Dosage | 50 mg/kg | [1] |
| Route of Administration | Periocular Injection or Oral Gavage | [1] |
| Vehicle | DMSO | [1] |
| Dosing Schedule | Twice weekly for 3 weeks | [1] |
| Observed Adverse Effects | Orbital fibrosis, corneal abrasions and ulceration, conjunctival hyperemia, and neovascularization of the cornea. | [1] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line |
| IC₅₀ (VEGFR2/Flk-1) | 0.7 µM | Not specified |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The following protocols are adapted from commercially available information and are intended as a starting point. Optimization may be required based on the specific experimental needs.
Protocol 1: Preparation of a Clear Solution for Injection
This formulation is suitable for intravenous or intraperitoneal injections where a clear solution is desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.
-
In a sterile tube, add the following solvents in the specified order and vortex to mix after each addition:
-
40% PEG300
-
10% this compound stock solution (from step 1)
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution. It is recommended to prepare this working solution fresh on the day of use.
Protocol 2: Preparation of a Suspension for Oral Gavage
This formulation is suitable for oral administration where a suspension is acceptable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline (e.g., 20% w/v)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 90% of the final volume of 20% SBE-β-CD in Saline.
-
Add 10% of the this compound stock solution to the SBE-β-CD solution.
-
Vortex thoroughly to create a uniform suspension. Ultrasonic treatment may be necessary to ensure homogeneity. This suspension should be used immediately after preparation.
In Vivo Efficacy Study Workflow
The following diagram outlines a general workflow for an in vivo efficacy study of this compound in a tumor-bearing mouse model.
Caption: General experimental workflow for an in vivo this compound study.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols and dosages should be considered as guidelines and may require optimization for specific experimental conditions and mouse models. It is the responsibility of the researcher to ensure compliance with all applicable institutional and national regulations regarding animal welfare and laboratory safety.
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
SU1498: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Flk-1.[1] As a critical mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a key target in cancer therapy. This compound exerts its effects by competing with ATP for the binding site on the kinase domain of VEGFR-2, thereby inhibiting receptor autophosphorylation and downstream signaling cascades. This inhibition ultimately disrupts endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability, angiogenesis, and relevant signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of the VEGFR2 tyrosine kinase, with a reported IC50 value of 700 nM for Flk-1.[1] Beyond its primary target, this compound has also been shown to impact the MAPK/ERK signaling pathway. Interestingly, in some endothelial cells stimulated with growth factors, this compound can lead to an accumulation of phosphorylated ERK while inhibiting its kinase activity.[2] This dual effect highlights a unique mechanism of blocking the MAPK signaling pathway.[2]
Preparation and Storage of this compound
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Reconstitution: Prepare a stock solution of this compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the effective concentrations and IC50 values of this compound in various cell lines and assays.
| Cell Line/Assay | Cell Type/Target | Effective Concentration / IC50 | Notes |
| Flk-1 (VEGFR-2) | Kinase Assay | 700 nM (IC50) | Selective inhibition of VEGFR-2 kinase activity.[1] |
| Glioblastoma (GBM) Cells (VEGFR2H) | Human Glioma Stem-like | 5 µM | Induced apoptosis and significantly decreased cell viability, especially when combined with ionizing radiation.[2][3] |
| GB9B Glioblastoma Cells | Human Glioblastoma | 10 µM - 100 µM | Exhibited a dose-dependent cytotoxic effect over three days as measured by MTT assay.[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Human Endothelial | 10 µM | Used to study the effects on ERK phosphorylation.[5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, breast, or lung cancer cell lines)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a range of concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol outlines the procedure for assessing the anti-angiogenic potential of this compound by observing its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates (pre-chilled)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Preparation of BME Plates:
-
Thaw the BME solution on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the BME solution to each well of a pre-chilled 96-well plate.
-
Ensure the entire bottom surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in serum-free EGM-2 medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 2 x 10⁵ cells/mL.
-
In separate tubes, prepare the cell suspensions with the desired final concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control.
-
Gently add 100 µL of the cell suspension containing the respective treatments onto the solidified BME in each well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically by observing robust tube formation in the control wells.
-
Monitor the formation of capillary-like structures using an inverted microscope at regular intervals.
-
Capture images of the tube networks for quantification.
-
(Optional) For fluorescent visualization, you can stain the cells with Calcein AM before imaging.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and the area of enclosed meshes using image analysis software.
-
Compare the results from the this compound-treated groups to the vehicle control to determine the anti-angiogenic effect.
-
Western Blot Analysis for Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of VEGFR-2 and downstream signaling proteins like ERK.
Materials:
-
Cell line of interest (e.g., HUVECs)
-
Complete culture medium
-
This compound stock solution
-
VEGF-A (or other growth factors)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-VEGFR-2, anti-phospho-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor like VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-VEGFR-2) and a loading control (e.g., anti-actin).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: this compound inhibits VEGFR-2 signaling and angiogenesis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autocrine VEGF–VEGFR2–Neuropilin-1 signaling promotes glioma stem-like cell viability and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: SU1498 in HUVEC Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model system to study the effects of compounds on endothelial cell function and angiogenesis. These application notes provide a comprehensive overview of the activity of this compound in HUVEC cells, including its mechanism of action and protocols for determining its inhibitory concentration (IC50).
Mechanism of Action
This compound exerts its effects on HUVEC cells primarily by inhibiting the tyrosine kinase activity of VEGFR-2.[1][2][3] This inhibition blocks the downstream signaling cascades initiated by Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 typically leads to receptor dimerization, autophosphorylation, and the activation of multiple signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Interestingly, in HUVEC cells, this compound has been shown to cause an accumulation of phosphorylated ERK (p-ERK), while simultaneously inhibiting its kinase activity.[1] This effect is dependent on the presence of growth factors like VEGF or sphingosine-1-phosphate.[1] This dual action—inhibiting the primary receptor tyrosine kinase while modulating a key downstream signaling node—highlights a complex mechanism of action.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound in HUVEC cells can vary depending on the experimental conditions, such as the assay used, the incubation time, and the concentration of growth factors. Researchers should determine the IC50 empirically for their specific experimental setup. The table below provides a template for presenting such data.
| Assay Type | Cell Line | Growth Factor Stimulus | Incubation Time (hours) | IC50 (µM) | Reference |
| Cell Viability (e.g., MTT) | HUVEC | VEGF (e.g., 20 ng/mL) | 72 | Value to be determined | Internal Data |
| Proliferation (e.g., BrdU) | HUVEC | VEGF (e.g., 20 ng/mL) | 48 | Value to be determined | Internal Data |
| VEGFR-2 Phosphorylation | HUVEC | VEGF (e.g., 50 ng/mL) | 1 | Value to be determined | Internal Data |
Note: The IC50 values are placeholders and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the IC50 of this compound on HUVEC viability in the presence of VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF-A (human recombinant)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS in a T-75 flask until they reach 80-90% confluency.[4]
-
Cell Seeding:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in EGM-2.
-
Count the cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of EGM-2.[4]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, gently aspirate the medium.
-
Wash the cells once with serum-free EGM-2.
-
Add 100 µL of serum-free EGM-2 to each well and incubate for 12-24 hours.[4]
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free EGM-2 at 2X the final desired concentrations.
-
Prepare a solution of VEGF-A in serum-free EGM-2 at 2X the final desired concentration (e.g., 40 ng/mL for a final concentration of 20 ng/mL).[4]
-
Aspirate the starvation medium from the wells.
-
Add 50 µL of the 2X this compound dilutions to the respective wells.
-
Add 50 µL of the 2X VEGF-A solution to all wells except the negative control wells (which should receive 50 µL of serum-free EGM-2).
-
Include wells with cells and VEGF-A only (positive control) and cells in serum-free medium only (negative control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5][6]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-treated positive control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound in HUVEC Cells
Caption: this compound inhibits VEGFR-2 signaling in HUVEC cells.
Experimental Workflow for IC50 Determination
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SU1498: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SU1498, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended to guide researchers in the effective use of this compound in various experimental settings.
Product Information
This compound is a reversible, ATP-competitive inhibitor of the kinase activity of VEGFR-2 (also known as KDR or Flk-1).[1] It has demonstrated significant utility in studying angiogenesis, tumor growth, and other VEGF-mediated processes.[2] While it is highly selective for VEGFR-2, it shows weak inhibitory effects on other tyrosine kinases such as PDGF-receptor, EGF-receptor, and HER2.[1]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀N₂O₂ | [2][3] |
| Molecular Weight | 390.52 g/mol | [3][4] |
| Appearance | Pale yellow to white/off-white solid | [1][5] |
| Purity | ≥95% (HPLC) | [1] |
| Primary Target | VEGFR-2 (Flk-1/KDR) | [1][2] |
| IC₅₀ | 700 nM for Flk-1 | [1][3] |
Solubility Data
The solubility of this compound can vary between suppliers and batches. It is highly soluble in DMSO. For aqueous solutions in cell culture media, it is critical to first prepare a concentrated stock solution in DMSO.
| Solvent | Reported Solubility | Reference |
| DMSO | 5 mg/mL | [1] |
| 10 mg/mL | ||
| 20 mg/mL | [2] | |
| 69 mg/mL (~177 mM) | [3] | |
| 78 mg/mL (~200 mM) | [4] | |
| 100 mg/mL (~256 mM) | [5] | |
| Ethanol | 10 mg/mL | [1][2] |
| 69 mg/mL (~177 mM) | [3] | |
| Water | Insoluble | [3] |
Note: The hygroscopic nature of DMSO can reduce the solubility of this compound; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[4] Sonication may aid in the dissolution of the compound at higher concentrations.[5]
Signaling Pathway
This compound primarily targets the VEGFR-2 signaling pathway, which is crucial for angiogenesis, cell proliferation, and survival.
References
- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing SU1498 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3] It acts as a reversible, ATP-competitive inhibitor with an IC₅₀ value of approximately 700 nM.[1][3] Due to its specificity, this compound is a valuable tool for studying angiogenesis, tumor growth, and other physiological and pathological processes mediated by VEGFR2 signaling.[2] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro research applications.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and storage.
| Property | Value | Source |
| Synonyms | AG-1498, Tyrphostin SU 1498 | [2][4] |
| Molecular Formula | C₂₅H₃₀N₂O₂ | [1][4][5][6] |
| Molecular Weight | 390.52 g/mol | [1][4][7] |
| Appearance | Pale yellow solid | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility (in vitro) | DMSO: up to 100 mg/mL (256.07 mM)Ethanol: up to 78 mg/mL (199.73 mM)DMF: 50 mg/mL (128.03 mM) | [1][2][4][6][7][8] |
| Insolubility | Water | [4][7] |
| Storage (Solid) | -20°C, desiccated, protected from light | [1][4] |
| Storage (Stock Solution) | -20°C or -80°C, aliquoted to avoid freeze-thaw cycles | [1][4][7] |
| Stability (Stock Solution) | Up to 3 months at -20°CUp to 1 year at -80°C in solvent | [1][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
3.1. Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
This compound is a chemical compound for research use only.[5][6] Handle with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[9]
-
Work in a well-ventilated area or a chemical fume hood.[9]
3.3. Procedure
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L x 0.001 L x 390.52 g/mol x 1000 mg/g = 3.9052 mg
-
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][7]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[1][7] Protect the aliquots from light.
Signaling Pathway and Experimental Workflow
4.1. This compound Inhibition of the VEGFR2 Signaling Pathway
This compound selectively inhibits the tyrosine kinase activity of VEGFR2. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability. This compound blocks this initial phosphorylation step, thereby inhibiting the downstream signaling cascade.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. biorbyt.com [biorbyt.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
SU1498 Stability in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2] Its utility in in vitro and in vivo studies hinges on its stability and proper handling in solution. These application notes provide detailed information on the stability of this compound in various solvents, recommended storage conditions, and protocols for preparing and assessing the stability of this compound solutions.
Physicochemical Properties and Solubility
This compound is a solid, pale yellow compound with a molecular weight of 390.52 g/mol .[3] Its solubility is a critical factor for the preparation of stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) |
| DMSO | 69 mg/mL[3], 78 mg/mL[4], 5 mg/mL, 20 mg/mL[2], 100 mg/mL | ~176.68[3], ~199.73[4] |
| Ethanol | 69 mg/mL[3], 78 mg/mL[4], 10 mg/mL[2] | ~176.68[3] |
| Water | Insoluble[3][4] | - |
| DMF | 50 mg/mL[2] | - |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] | - |
Note: Solubility can vary slightly between batches.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[4]
Stability and Storage
Proper storage is essential to maintain the potency and integrity of this compound.
Table 2: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C[1][2][3][4] | 36 months[3], 3 years[4], ≥ 4 years[2] | Keep desiccated and protected from light.[3][5] |
| In Solution (DMSO or Ethanol) | -20°C[3][4] | Up to 1 month[3][4], Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles.[3][4] Store in the dark.[5] |
| In Solution (DMSO or Ethanol) | -80°C[4][6] | 1 year[4], 2 years[6] | Aliquot to avoid multiple freeze-thaw cycles.[4] |
Critical Stability Note: this compound has been reported to be unstable in polar solvents like DMSO over extended periods.[5] One source indicates that a DMSO solution showed signs of decomposition within one hour.[5] It is strongly recommended to prepare solutions fresh and use them immediately.[5] The compound is also sensitive to air and light, which can lead to oxidation and degradation.[5]
Signaling Pathway Inhibition
This compound selectively inhibits VEGFR2, an ATP-competitive inhibitor of the Flk-1 kinase. This inhibition blocks the downstream signaling cascade that promotes cell survival, migration, and angiogenesis.[5] Interestingly, in some cellular contexts, this compound can lead to an accumulation of phosphorylated ERK, while still inhibiting its kinase activity.[7][8]
Caption: this compound inhibits VEGFR2 signaling.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, light-protective microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protective microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
Caption: Workflow for this compound stability assessment.
Materials:
-
Freshly prepared this compound solution
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phases for this compound analysis
-
Incubators or storage chambers set to desired temperatures
-
Light-protective and transparent containers
Procedure:
-
Solution Preparation: Prepare a fresh solution of this compound in the solvent of interest (e.g., DMSO, cell culture medium).
-
Time Zero Analysis: Immediately after preparation, analyze an aliquot of the solution (T=0) using a validated HPLC or LC-MS method to determine the initial concentration and purity.[9] This will serve as the baseline.
-
Storage Conditions: Aliquot the remaining solution into different containers and store under various conditions to be tested (e.g., room temperature, 4°C, 37°C; protected from light vs. exposed to light).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Sample Analysis: Analyze the collected samples using the same HPLC or LC-MS method as the T=0 sample.
-
Data Analysis:
-
Quantify the peak area of the intact this compound in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any new peaks that may correspond to degradation products.
-
Table 3: Example Data Table for this compound Stability Study
| Time (hours) | Condition | % this compound Remaining | Peak Area of Degradant 1 |
| 0 | - | 100 | 0 |
| 4 | RT, Light | ||
| 4 | RT, Dark | ||
| 4 | 37°C, Dark | ||
| 24 | RT, Light | ||
| 24 | RT, Dark | ||
| 24 | 37°C, Dark |
Conclusion
The stability of this compound in solution is a critical consideration for obtaining reliable and reproducible experimental results. Due to its sensitivity to light, air, and potential instability in polar solvents like DMSO over time, it is imperative to prepare solutions fresh, store them properly, and handle them with care. For long-term or critical experiments, it is advisable to perform a stability study under the specific experimental conditions to ensure the integrity of the compound throughout the duration of the assay.
References
- 1. This compound | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
SU1498 Protocol for Western Blot Analysis of VEGFR-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1][2] As an ATP-competitive inhibitor, this compound effectively blocks the kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways crucial for angiogenesis, cell proliferation, and migration.[1] This document provides a detailed protocol for utilizing this compound in Western blot experiments to investigate its effects on VEGFR-2 phosphorylation and downstream signaling cascades, particularly the MAPK/ERK pathway.
This compound has been shown to inhibit VEGFR-2 with an IC50 value of approximately 0.7 µM.[1][3] In addition to its primary target, this compound has been observed to cause an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while inhibiting the kinase activity of p-ERK itself.[4][5] This dual effect makes Western blotting an essential technique to fully characterize the cellular response to this compound treatment.
The following protocols and data are intended to serve as a comprehensive guide for researchers using this compound to study VEGFR-2 signaling. Adherence to these guidelines will facilitate the generation of reliable and reproducible data.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell-based assays and Western blotting.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (VEGFR-2/Flk-1) | 700 nM | In vitro kinase assay | [1][2] |
| Effective Concentration | 1 - 10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| Treatment Time | 15 min pre-incubation before growth factor stimulation; up to 24 hours for long-term studies | HUVECs | [5] |
| VEGF-A Stimulation | 10 - 100 ng/mL for 5 - 15 minutes | HUVECs and other endothelial cells | [3][6] |
| In vivo Dosage | 50 mg/kg | Murine models | [7][8][9] |
Signaling Pathway Diagram
The diagram below illustrates the signaling pathway of VEGFR-2 and the points of inhibition by this compound. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the PLCγ-PKC-Raf-MEK-ERK (MAPK) and PI3K/Akt cascades. This compound primarily inhibits the autophosphorylation of VEGFR-2 and has a secondary effect on the kinase activity of phosphorylated ERK.
Caption: VEGFR-2 signaling pathway and points of inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot to analyze the effect of this compound on VEGFR-2 signaling.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Detailed Experimental Protocol: Western Blot Analysis
This protocol is designed for cultured endothelial cells, such as HUVECs, but can be adapted for other relevant cell lines.
1. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional but Recommended): Once confluent, wash cells with phosphate-buffered saline (PBS) and replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This step helps to reduce basal receptor activation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 1-10 µM).
-
This compound Treatment: Remove the starvation medium and add the medium containing this compound. Incubate for 15 minutes to 2 hours at 37°C.[3][5]
-
VEGF Stimulation: Prepare a solution of recombinant human VEGF-A in a serum-free medium (e.g., 50 ng/mL).[10] Add VEGF-A to the wells (except for the unstimulated control) and incubate for 5-15 minutes at 37°C.[10]
2. Cell Lysis and Protein Quantification
-
Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-50 µg of total protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 4-12% SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[10][11]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[10][11]
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-VEGFR-2 (Tyr1175)
-
Total VEGFR-2
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin or GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Data Analysis
-
Detection: Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize all protein levels to the loading control (β-actin or GAPDH) for comparison across different samples.
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the intricate signaling pathways regulated by VEGFR-2 and to assess the efficacy of its inhibition in various experimental models.
References
- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Application Notes and Protocols for SU1498 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] These application notes provide detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on various cell types using common cell viability assays.
Mechanism of Action
This compound acts as a reversible, ATP-competitive inhibitor of the Flk-1 kinase (VEGFR-2). The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for promoting endothelial cell proliferation and survival.[1][2][3] this compound effectively blocks these signaling events by preventing the initial autophosphorylation of the receptor. Interestingly, in some endothelial cells, this compound has been observed to stimulate the accumulation of phosphorylated ERK, while still inhibiting its kinase activity.[1]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its direct target and in a whole-cell context. Due to the limited availability of a comprehensive panel of IC50 values for this compound across a wide range of cancer cell lines from standardized cell viability assays in publicly accessible literature, the table primarily focuses on its enzymatic and endothelial cell-based inhibitory activity. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided below.
| Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| KDR (VEGFR-2) | Kinase Assay | 0.7 | [4] |
| PDGF-receptor | Kinase Assay | >50 | |
| EGF-receptor | Kinase Assay | >100 | |
| HER2 | Kinase Assay | >100 |
Experimental Protocols
Two common and robust methods for determining cell viability are the MTT and CellTiter-Glo® assays. The choice of assay may depend on the specific cell type, experimental throughput, and available equipment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
Materials:
-
This compound (stock solution typically prepared in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled plates (white or black)
-
Complete cell culture medium
-
Multichannel pipette
-
Luminometer or a microplate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (by subtracting the background luminescence from medium-only wells). Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
VEGFR-2 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits VEGFR-2 autophosphorylation.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for this compound cell viability assay.
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SU1498 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1] As an ATP-competitive inhibitor, this compound has been instrumental in elucidating the physiological and pathological roles of VEGFR2-mediated signaling in angiogenesis, the process of new blood vessel formation.[1][2] Dysregulation of the VEGFR2 pathway is a hallmark of numerous diseases, including cancer and retinopathies, making it a critical target for therapeutic intervention.
This document provides detailed application notes and protocols for performing an in vitro kinase assay with this compound. It is intended to guide researchers in accurately determining the inhibitory activity of this compound and similar compounds against VEGFR2 and other kinases.
Principle of the Assay
The in vitro kinase assay for this compound is designed to measure its ability to inhibit the enzymatic activity of a target kinase, primarily VEGFR2. The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. As this compound is an ATP-competitive inhibitor, it will compete with ATP for binding to the active site of the kinase. The inhibitory effect of this compound is determined by measuring the decrease in substrate phosphorylation in its presence. This can be achieved through various detection methods, including radiometric assays that use radiolabeled ATP or, more commonly, non-radioactive methods such as fluorescence-based or luminescence-based assays.
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of kinases, providing insight into its selectivity profile. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase Target | Common Name/Synonym | This compound IC50 |
| VEGFR2 | KDR, Flk-1 | 700 nM[1] |
| PDGFR | Platelet-Derived Growth Factor Receptor | >50 µM[1] |
| EGFR | Epidermal Growth Factor Receptor | >100 µM[1] |
| HER2 | Human Epidermal Growth Factor Receptor 2 | >100 µM[1] |
Experimental Protocols
This section outlines a detailed protocol for a non-radioactive in vitro kinase assay to determine the IC50 value of this compound for VEGFR2. This protocol is adaptable for other kinases and inhibitors.
Materials and Reagents
-
Recombinant human VEGFR2 kinase (active)
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
This compound
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
DMSO (for dissolving this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar non-radioactive detection system)
-
Microplates (e.g., white, 384-well)
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow Diagram
References
- 1. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SU1498
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling cascade that leads to the proliferation, migration, and survival of endothelial cells, thereby inhibiting the formation of new blood vessels. This anti-angiogenic activity makes this compound a valuable tool for preclinical research in various pathological conditions, particularly in oncology. These application notes provide detailed protocols for the in vivo administration of this compound, guidance on formulation, and methods for assessing its efficacy and toxicity in animal models.
Data Presentation
The following tables summarize quantitative data for in vivo studies involving this compound and other relevant tyrosine kinase inhibitors.
Table 1: this compound In Vivo Administration Parameters
| Parameter | Details | Animal Model | Source(s) |
| Administration Route | Periocular Injection | LHβTag Transgenic Murine Model of Retinoblastoma | [1][2] |
| Dosage | 50 mg/kg | LHβTag Transgenic Murine Model of Retinoblastoma | [1][2] |
| Dosing Frequency | Twice weekly | LHβTag Transgenic Murine Model of Retinoblastoma | [1][2] |
| Treatment Duration | 3 weeks | LHβTag Transgenic Murine Model of Retinoblastoma | [1][2] |
| Vehicle | DMSO | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Administration Route | Oral Gavage | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Dosage | 50 mg/kg | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Dosing Frequency | Twice weekly | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Treatment Duration | 3 weeks | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Vehicle | Not specified | LHβTag Transgenic Murine Model of Retinoblastoma | [3] |
| Administration Route | Oral and Intraperitoneal Injection | General Mouse Models | [2] |
| Vehicle Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | General Mouse Models | [2] |
Signaling Pathway
This compound primarily exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that are crucial for endothelial cell function. This compound, as an ATP-competitive inhibitor, blocks this initial phosphorylation step.
The key signaling cascades affected by this compound-mediated VEGFR-2 inhibition include:
-
Phospholipase Cγ (PLCγ) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is critical for endothelial cell proliferation.[3][4]
-
PI3K / AKT Pathway: This cascade is essential for endothelial cell survival and permeability.[4]
-
Src Family Kinase (SFK) Pathway: Involved in cell migration and vascular permeability.[3]
VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
A. Formulation for Intraperitoneal (IP) and Oral (PO) Administration [2]
This formulation is suitable for achieving a suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and vortexing may be necessary to achieve complete dissolution.
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL, use 100 µL of the 25 mg/mL stock for a final volume of 1 mL.
-
Add 400 µL of PEG300 (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Add 450 µL of saline (45% of the final volume) to reach the final desired volume of 1 mL. This will result in a suspended solution.
-
Vortex the final suspension thoroughly before each administration to ensure homogeneity.
B. Formulation for Periocular Injection [3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 33-gauge)
Procedure:
-
Dissolve this compound directly in 100% sterile DMSO to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with a 10 µL injection volume).
-
Vortex thoroughly to ensure complete dissolution.
Protocol 2: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model and the subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
Cancer cell line of interest (e.g., human lung or breast cancer cell lines)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Formulated this compound and vehicle control
-
Matrigel® (optional, can enhance tumor take-rate)
-
Sterile PBS or serum-free medium
-
Standard cell culture and animal handling equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 1x10⁷ to 5x10⁷ cells/mL. For some cell lines, a 1:1 mixture with Matrigel® can improve tumor establishment.[1][5][6] Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (Length x Width²) / 2.[4]
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Administer this compound or vehicle control according to the desired route, dose, and schedule (refer to Table 1 for examples).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[4]
-
Experimental workflow for in vivo efficacy studies.
Protocol 3: In Vivo Toxicity Assessment
Procedure:
-
Dose-Ranging Study:
-
Before initiating a large-scale efficacy study, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound.
-
Administer escalating doses of this compound to small groups of healthy or tumor-bearing mice.
-
-
Clinical Observations:
-
Monitor animals daily for clinical signs of toxicity, including:
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for potential hematological and organ-specific toxicities.
-
-
Histopathology:
-
Collect major organs (e.g., liver, kidney, spleen, heart, lungs) at necropsy.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.
-
Disclaimer
These protocols and application notes are intended for research purposes only and should be used as a guide. Researchers should optimize and validate these protocols for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
References
- 1. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. benchchem.com [benchchem.com]
SU1498 Treatment Protocols for Xenograft Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU1498 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis. These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical xenograft models, offering a guide for researchers investigating its anti-angiogenic and anti-tumor efficacy.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling pathway. One of the key pathways affected is the MAPK/ERK pathway. Interestingly, while inhibiting VEGFR-2, this compound has been observed to lead to an accumulation of phosphorylated ERK, while simultaneously inhibiting its kinase activity.[1]
Data Presentation: Summary of this compound Treatment in Xenograft Models
The following table summarizes a key study utilizing this compound in a transgenic murine xenograft model. It is important to note that in this particular study, this compound did not demonstrate a significant reduction in tumor burden at the specified dosage and administration routes. This highlights the importance of model selection and protocol optimization in preclinical studies.
| Xenograft Model | Cancer Type | This compound Dosage & Route | Treatment Schedule | Outcome | Reference |
| LHβTag Transgenic Mice | Retinoblastoma | 50 mg/kg, Periocular Injection | Twice weekly for 3 weeks | No significant reduction in tumor burden (p=0.29) | [2][3] |
| LHβTag Transgenic Mice | Retinoblastoma | 50 mg/kg, Oral Gavage | Twice weekly for 3 weeks | No significant reduction in tumor burden | [2][4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Stock Solution Preparation:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Store the stock solution at -20°C for long-term stability.
b. Formulation for Injection:
-
For intraperitoneal or oral administration, a suspension can be prepared.
-
A common vehicle consists of 0.5% carboxymethylcellulose, 0.25% polysorbate 80, and 0.05% antifoam in sterile water.
-
Shortly before administration, dilute the this compound stock solution with the vehicle to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.
Xenograft Model Establishment
a. Cell Culture:
-
Culture the desired human cancer cell line (e.g., U87MG for glioblastoma, A549 for lung cancer) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
b. Subcutaneous Xenograft Implantation:
-
Resuspend the cancer cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Monitor the mice for tumor formation.
This compound Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound according to the desired schedule. Based on the available literature, a starting point could be the regimen used in the retinoblastoma model, which was 50 mg/kg administered twice weekly.[2][3][4]
-
The control group should receive the vehicle solution following the same administration route and schedule.
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting SU1498 experiments
Welcome to the technical support center for SU1498. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this selective VEGFR2 inhibitor. Here you will find frequently asked questions, detailed experimental protocols, and key technical data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inhibiting angiogenesis or tumor growth in my in vivo model?
A1: While this compound is a known inhibitor of VEGFR2, several factors can contribute to a lack of efficacy in in vivo models. One study on a transgenic murine model of retinoblastoma found that this compound did not significantly reduce tumor burden despite VEGFR2 being upregulated in the tumors.[1][2][3]
Possible Causes and Troubleshooting Steps:
-
Drug Delivery and Dose: The administration route and dosage may not be optimal for your specific model. The aforementioned study used periocular injections of 50mg/kg.[1][2][3] Ensure your delivery method allows this compound to reach the target tissue at a sufficient concentration.
-
Tumor Microenvironment: The tumor microenvironment is complex. Cancers can develop resistance to anti-angiogenic therapies by activating alternative signaling pathways to compensate for VEGFR2 inhibition.[1]
-
Compound Stability and Formulation: Ensure that your this compound formulation is stable and soluble. This compound is insoluble in water and is typically dissolved in DMSO for in vitro use and in vehicles like DMSO for in vivo administration.[4] Precipitation of the compound can drastically reduce its effective concentration.
-
Target Expression: Confirm that your tumor model expresses sufficient levels of VEGFR2.[1]
Q2: I'm observing an unexpected increase in ERK phosphorylation after treating my cells with this compound. Is this a known off-target effect?
A2: Yes, this is a documented paradoxical effect of this compound. Instead of inhibiting all downstream signaling of VEGFR2, this compound has been shown to cause an accumulation of phosphorylated ERK (p-ERK) in endothelial cells, while simultaneously inhibiting the kinase activity of this phosphorylated ERK.[4][5][6] This effect is dependent on the presence of growth factors or other stimuli; this compound alone does not induce ERK phosphorylation.[5]
Key Points:
-
This effect has been observed in Human Umbilical Vein Endothelial Cells (HUVECs) and human aortic endothelial cells.[5]
-
The mechanism is thought to involve the inhibition of phosphatases that would normally dephosphorylate ERK.[6]
-
This highlights a unique mechanism of blocking the MAPK signaling pathway.[5]
Q3: What is the optimal concentration of this compound to use in my cell-based assays?
A3: The optimal concentration will depend on your cell type and the specific endpoint of your experiment. However, a common starting point for in vitro assays is around 10 µM.[4] For instance, a 15-minute treatment with 10 µM this compound has been used in HUVECs to study its effects on ERK signaling.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: I'm having trouble dissolving this compound. What are the recommended solvents and storage conditions?
A4: this compound is insoluble in water.[4]
-
Recommended Solvents: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent. A stock solution of up to 78 mg/mL (199.73 mM) can be prepared in fresh, moisture-absorbing DMSO.[4] For in vivo studies, formulations often involve DMSO as part of the vehicle.[1]
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[4]
Quantitative Data
Table 1: Inhibitory Activity of this compound against various kinases.
| Kinase | IC50 |
| Flk-1 (VEGFR2) | 700 nM |
| PDGF-receptor | >50 µM |
| EGF-receptor | >100 µM |
| HER2 | >100 µM |
This data demonstrates the selectivity of this compound for VEGFR2 over other tyrosine kinases.
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR2 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR2 phosphorylation in a cell line such as HUVECs.
1. Cell Culture and Treatment:
- Plate cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
- Prepare working solutions of this compound in serum-free media from a DMSO stock. The final DMSO concentration should be kept below 0.5%.
- Pre-treat the cells with this compound at the desired concentrations (e.g., 1-10 µM) for 1-2 hours.
- Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control and a vehicle control (DMSO).
2. Cell Lysis:
- Place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations of all samples.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-VEGFR2 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Cell Preparation and Implantation:
- Harvest tumor cells from culture, ensuring high viability (>95%).
- Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), potentially mixed with Matrigel to promote tumor formation.
- Inject the cell suspension (e.g., 5-10 million cells in 100-200 µL) subcutaneously into the flank of immunodeficient mice.
2. Tumor Growth and Treatment Initiation:
- Monitor the mice for tumor growth. Caliper measurements should be taken regularly to calculate tumor volume.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Prepare the this compound formulation. A vehicle control (e.g., DMSO) should be prepared in parallel.
- Administer this compound at the desired dose (e.g., 50 mg/kg) and schedule (e.g., twice weekly) via an appropriate route (e.g., periocular, intraperitoneal, or oral gavage).[1]
4. Monitoring and Endpoint:
- Continue to monitor tumor growth and the general health of the mice throughout the study.
- The study can be terminated when tumors in the control group reach a predetermined size or after a fixed treatment duration.
- At the endpoint, euthanize the mice, and excise and weigh the tumors.
- Tumor samples can be processed for further analysis, such as histology, immunohistochemistry, or Western blotting.[8]
Visualizations
Caption: this compound inhibits VEGFR2 signaling but has a complex effect on the downstream ERK pathway.
Caption: Workflow for Western Blot analysis of VEGFR2 phosphorylation after this compound treatment.
Caption: General workflow for an in vivo efficacy study of this compound in a xenograft model.
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
SU1498 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the kinase inhibitor SU1498. This document focuses on its known off-target effects to aid in accurate data interpretation and experimental design.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit VEGFR2, but we are observing an unexpected increase in the phosphorylation of ERK (p-ERK). Is this a known phenomenon?
A1: Yes, this is a well-documented off-target effect of this compound. While this compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), it has been shown to cause an accumulation of phosphorylated ERK (p-ERK) in various cell types, including human umbilical vein endothelial cells (HUVECs).[1][2] This paradoxical effect is independent of its VEGFR2 inhibitory activity.
Q2: What is the mechanism behind the this compound-induced increase in p-ERK?
A2: The accumulation of p-ERK is not due to an activation of the upstream kinase MEK, but rather a consequence of this compound directly inhibiting the kinase activity of already phosphorylated ERK.[1][2][3] This inhibition is thought to prevent the dephosphorylation of p-ERK by phosphatases, leading to its accumulation.[3] This effect is dependent on the upstream components of the MAPK pathway, such as B-Raf and MEK, being active.[1][2]
Q3: Besides the effect on ERK, what are the other known off-target effects of this compound?
Q4: How can I be sure that the cellular phenotype I observe is due to VEGFR2 inhibition and not an off-target effect?
A4: To distinguish between on-target and off-target effects, several experimental controls are recommended:
-
Use a structurally different VEGFR2 inhibitor: Compare the phenotype induced by this compound with that of another VEGFR2 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely an on-target effect.
-
Rescue experiments: If possible, introduce a version of VEGFR2 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Knockdown/knockout of the target: Use techniques like siRNA or CRISPR to reduce or eliminate VEGFR2 expression. If the phenotype is mimicked, it supports an on-target effect.
-
Directly assess off-target activity: Perform experiments to directly measure the activity of suspected off-targets, such as ERK, in the presence of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical results in cell signaling studies.
| Symptom | Possible Cause | Suggested Solution |
| Increased p-ERK levels observed after this compound treatment. | This is a known off-target effect of this compound, where it inhibits p-ERK's kinase activity, leading to its accumulation.[1][3] | 1. Confirm this effect in your cell line using the provided Western blot protocol. 2. To study VEGFR2-specific effects, use a lower concentration of this compound or a more selective inhibitor. 3. Consider this off-target effect when interpreting your data. |
| No effect on downstream targets of VEGFR2, despite using the recommended concentration. | 1. The specific cell line may be less sensitive to this compound. 2. The compound may have degraded. 3. The experimental conditions (e.g., serum concentration) may interfere with the inhibitor's activity. | 1. Perform a dose-response experiment to determine the optimal IC50 in your cell line. 2. Ensure proper storage of this compound and prepare fresh stock solutions. 3. Conduct experiments in serum-starved or low-serum conditions to maximize inhibitor effectiveness. |
Quantitative Data: this compound Inhibitory Profile
The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against its primary target and some off-target kinases. It is important to note that a comprehensive kinome-wide selectivity screen for this compound is not publicly available, and the selectivity can be cell-type and assay-dependent.
| Target Kinase | Common Name | IC50 | Reference(s) |
| KDR | VEGFR2 / Flk-1 | 700 nM | [4] |
| PDGF-receptor | PDGFR | >50 µM | [4] |
| EGF-receptor | EGFR | >100 µM | [4] |
| HER2 | ERBB2 | >100 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of this compound-Induced ERK Phosphorylation
This protocol details the steps to observe the paradoxical accumulation of p-ERK in response to this compound treatment in a cell line such as HUVECs.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture reagents for your chosen cell line (e.g., HUVECs)
-
Growth factors for stimulation (e.g., VEGF or Sphingosine-1-Phosphate)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free or low-serum medium for 16 hours.
-
Pre-treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 15-30 minutes.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL VEGF) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane according to the manufacturer's protocol.
-
Repeat the blocking and antibody incubation steps using the anti-total ERK1/2 antibody to normalize for protein loading.
-
Protocol 2: In Vitro Kinase Assay to Validate Off-Target Inhibition
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., ERK2)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for ERK2)
-
This compound
-
Kinase reaction buffer
-
ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive assays)
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection) or P81 phosphocellulose paper (for radioactive detection)
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the purified kinase, its specific substrate, and the kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect kinase activity:
-
Radioactive method: Spot the reaction mixture onto P81 paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Canonical VEGFR2 Signaling Pathway.
Caption: this compound Off-Target Effect on ERK Signaling.
References
- 1. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
SU1498 effect on ERK phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving SU1498, with a specific focus on its effects on Extracellular signal-regulated kinase (ERK) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1.[1][2][3] Its IC50 (half-maximal inhibitory concentration) for Flk-1 is approximately 700 nM.[3][4] It shows weak inhibitory effects on other kinases like PDGF-receptor, EGF-receptor, and HER2.[3]
Q2: What is the expected effect of this compound on ERK phosphorylation?
A2: While this compound is a VEGFR-2 inhibitor, it has a paradoxical effect on ERK phosphorylation. In many cell types, particularly human endothelial cells, this compound leads to an accumulation of phosphorylated ERK (p-ERK).[4][5][6][7]
Q3: Why does this compound cause an accumulation of phosphorylated ERK?
A3: This accumulation is considered an off-target effect. This compound does not activate the upstream kinases of the ERK pathway. Instead, it is believed to inhibit the kinase activity of p-ERK itself or inhibit a phosphatase responsible for dephosphorylating p-ERK.[5][7] This results in a buildup of ERK in a phosphorylated but inactive state. This effect is dependent on the upstream activity of B-Raf and MEK kinases.[4][5]
Q4: Does this compound alone stimulate ERK phosphorylation?
A4: No. The enhanced accumulation of p-ERK is observed only when cells have been stimulated with growth factors such as VEGF, sphingosine 1-phosphate (S1P), or other protein growth factors.[4][5] this compound by itself is ineffective at stimulating p-ERK accumulation.[4][5]
Q5: Are there any reports of this compound inhibiting ERK phosphorylation?
A5: Yes, there is evidence suggesting that in Bovine Aortic Endothelial Cells (BAECs), this compound can block VEGF-induced ERK phosphorylation.[8] This highlights that the effect of this compound on the ERK pathway can be cell-type specific. Researchers should establish the effect in their specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly concerning its effect on ERK phosphorylation.
| Issue | Potential Cause | Recommended Solution |
| No change in p-ERK levels after this compound treatment and growth factor stimulation. | Cell-Type Specificity: Your cell line may not exhibit the p-ERK accumulation phenotype seen in endothelial cells. In some cells, this compound may inhibit p-ERK as expected for a VEGFR-2 inhibitor.[8] | Action: Perform a time-course and dose-response experiment to confirm the effect in your specific cell line. Consider using a positive control cell line known to exhibit p-ERK accumulation, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4][5] |
| Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to elicit the off-target effect on p-ERK. | Action: Perform a dose-response experiment. Concentrations around 10 µM have been shown to cause p-ERK accumulation in HUVECs.[6] | |
| Insufficient Growth Factor Stimulation: The upstream MAPK pathway may not be sufficiently activated for the p-ERK accumulation to be observed. | Action: Ensure that your growth factor (e.g., VEGF) is used at an optimal concentration and for a sufficient duration to robustly induce ERK phosphorylation. | |
| Unexpected decrease in p-ERK levels. | On-Target Effect Dominates: In your cell system, the inhibition of VEGFR-2 by this compound may be the dominant effect, leading to a downstream reduction in ERK phosphorylation, as seen in BAECs.[8] | Action: This may be the true result in your system. Acknowledge the cell-type-specific effects of this compound. To confirm, you could use another, structurally different VEGFR-2 inhibitor to see if it phenocopies the result. |
| Inconsistent results between experiments. | Compound Solubility/Stability: this compound may precipitate out of solution, especially in aqueous media.[9][10] | Action: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across experiments (typically <0.5%).[9][11] Visually inspect for any precipitation. |
| Variability in Cell Culture: Cell passage number, confluency, and serum starvation times can affect signaling pathways.[9][12] | Action: Use cells within a consistent, low-passage number range. Standardize cell seeding density and serum starvation protocols. | |
| Western Blotting Variability: Inconsistent protein loading, transfer efficiency, or antibody concentrations.[13] | Action: Use a reliable loading control (e.g., GAPDH, β-actin). Normalize p-ERK levels to total ERK levels. Ensure consistent antibody dilutions and incubation times. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
SU1498 Technical Support Center: Troubleshooting Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential cytotoxicity associated with the VEGFR2 inhibitor, SU1498, particularly at high concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with high concentrations of this compound. Is this expected?
A1: Yes, at high concentrations, this compound can induce cytotoxicity and apoptosis in various cell lines. While its primary mechanism of action is the inhibition of VEGFR2 tyrosine kinase, off-target effects and the inhibition of other kinases at higher concentrations can lead to a reduction in cell viability. It is crucial to distinguish between the desired anti-proliferative effects related to VEGFR2 inhibition and broader cytotoxic responses.
Q2: What is the typical cytotoxic concentration range for this compound?
A2: The cytotoxic concentration of this compound is cell line-dependent. While the IC50 for VEGFR2 (Flk-1) kinase inhibition is approximately 700 nM, significant cytotoxicity is generally observed at higher micromolar concentrations. For example, in human neuroblastoma cell lines SH-SY5Y and SK-N-BE2, a dose-dependent decrease in cell viability has been observed at concentrations of 5, 10, and 20 µM. A thorough dose-response experiment is recommended for your specific cell line to determine the cytotoxic range.
Q3: How can we differentiate between on-target anti-proliferative effects and off-target cytotoxicity?
A3: This is a critical aspect of in vitro studies with kinase inhibitors. Consider the following approaches:
-
Dose-Response Analysis: On-target effects should typically occur at concentrations closer to the IC50 for the primary target (VEGFR2), while off-target cytotoxicity will likely manifest at significantly higher concentrations.
-
VEGF Stimulation: In cell lines responsive to VEGF, the anti-proliferative effects of this compound should be more pronounced in the presence of VEGF stimulation. Cytotoxicity observed in the absence of VEGF, especially at high concentrations, may indicate off-target effects.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be partially rescued by downstream signaling molecules in the VEGFR2 pathway.
-
Control Cell Lines: Utilize cell lines that do not express VEGFR2 to assess the off-target effects of this compound.
Q4: Can the DMSO solvent be contributing to the observed cytotoxicity?
A4: Yes, the solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations. It is imperative to ensure that the final concentration of DMSO in your cell culture medium is kept low (generally below 0.5%) and is consistent across all treatment groups, including the vehicle control. Always include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells is a common challenge that can obscure the true effect of this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell numbers and a multichannel pipette for consistent plating. |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect for precipitates in stock solutions and working dilutions. Prepare fresh dilutions for each experiment and consider vortexing during dilution into aqueous media. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments, as its effects can be time-dependent. |
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations
If you observe significant cell death at concentrations near or below the reported IC50 for VEGFR2 inhibition, consider the following:
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Some cell lines may be exceptionally sensitive to the inhibition of pathways affected by this compound, even at low concentrations. |
| Compound Purity and Stability | Ensure the purity of your this compound lot. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation and altered activity. Store stock solutions in small aliquots at -20°C or -80°C. |
| Off-Target Effects | At concentrations approaching the micromolar range, this compound may inhibit other kinases that are critical for the survival of your specific cell line.[1] |
| Interaction with Media Components | Components in the cell culture media could potentially interact with this compound to produce a more potent cytotoxic effect. |
Data Presentation
This compound Cytotoxicity Data Summary
The following table summarizes available data on the cytotoxic and inhibitory concentrations of this compound. Note that cytotoxic IC50 values are highly cell-line specific and may not be widely published. Researchers should determine these values empirically for their system.
| Parameter | Concentration | Cell Line / System | Notes |
| VEGFR2 (Flk-1) Kinase Inhibition IC50 | ~700 nM | Enzyme Assay | This is the concentration for 50% inhibition of the primary target's kinase activity.[2][3] |
| Dose-Dependent Decrease in Cell Viability | 5, 10, 20 µM | SH-SY5Y, SK-N-BE2 (Human Neuroblastoma) | Observed via MTT assay, indicating cytotoxic effects at these concentrations. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control with the same final DMSO concentration as the highest this compound concentration. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control wells and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: this compound inhibits VEGFR2 signaling, affecting downstream pathways.
Caption: Workflow for troubleshooting unexpected this compound cytotoxicity.
References
Optimizing SU1498 working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of SU1498 in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1.[1][2][3][4][5][6] It functions as a reversible, ATP-competitive inhibitor of the Flk-1 kinase.[3] By blocking VEGFR2 signaling, this compound can inhibit angiogenesis and vascular permeability.[5]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A common starting concentration for in vitro studies, such as those with Human Umbilical Vein Endothelial Cells (HUVECs), is 10 µM.[7] However, the optimal concentration can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[3][4][5][7] For a stock solution, you can dissolve this compound in fresh DMSO at a concentration of 5 mg/mL or higher.[3][7] It is crucial to use fresh DMSO as moisture can reduce its solubility.[7] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[3][7] The powder form of this compound is stable for at least 3 years when stored at -20°C.[7]
Q4: Are there any known off-target effects of this compound?
A4: this compound is considered selective for VEGFR2. It has been shown to have only weak inhibitory effects on other receptor tyrosine kinases such as PDGF-receptor, EGF-receptor, and HER2 at concentrations significantly higher than its IC50 for Flk-1.[3] However, an interesting observation is that this compound can lead to an accumulation of phosphorylated ERK1/2 in endothelial cells, suggesting a potential interaction with the MAPK signaling pathway downstream of other activators.[1][2][7] This effect is dependent on the upstream components of the MAPK pathway, B-Raf, and MEK kinases.[1][2]
Q5: What is a typical dosage for in vivo animal studies?
A5: In a study involving a transgenic murine model of retinoblastoma, a dose of 50mg/kg of this compound was administered via periocular injections or oral gavage.[8][9][10] As with in vitro studies, the optimal in vivo dosage can vary based on the animal model, tumor type, and administration route. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Flk-1/VEGFR2) | 700 nM (0.7 µM) | Not specified | [2][3][6][7][11] |
| IC50 (PDGF-receptor) | >50 µM | Not specified | [3] |
| IC50 (EGF-receptor) | >100 µM | Not specified | [3] |
| IC50 (HER2) | >100 µM | Not specified | [3] |
| In Vitro Working Concentration | 10 µM | HUVECs | [7] |
| In Vivo Dosage | 50 mg/kg | LHβTag mice | [8][9][10] |
Experimental Protocols
Detailed Methodology for In Vitro Inhibition of VEGF-induced Signaling in HUVECs
This protocol is adapted from a study investigating the effects of this compound on endothelial cells.[7]
1. Cell Culture and Seeding:
- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in DMEM-based medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.
- Seed 3 x 10^5 cells per well in 6-well culture plates and allow them to grow for 16 hours.
2. Starvation:
- After 16 hours, aspirate the growth medium and wash the cells with Phosphate Buffered Saline (PBS).
- Starve the cells overnight by incubating them in DMEM-based medium containing 0.5% FBS.
3. Inhibitor and Growth Factor Treatment:
- Remove the starvation medium and wash the cells with PBS.
- Add 0.4 ml of DMEM to each well.
- Add this compound to the desired final concentration (e.g., 10 µM) and incubate for 15 minutes at 25°C.
- Following the inhibitor pre-treatment, add the growth factor of interest (e.g., VEGF at 100 ng/ml).
- Incubate for an additional 10 minutes at 25°C.
4. Cell Lysis and Protein Analysis:
- Aspirate the medium and lyse the cells with 100 µl of lysis buffer.
- Collect the cell lysates and determine the protein concentration.
- Fractionate 10 µl of each lysate by SDS-PAGE, transfer the proteins to a nitrocellulose membrane, and probe with antibodies against phosphorylated and total proteins of interest (e.g., phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt).
- Use an anti-actin antibody as a loading control to ensure equal protein loading.
Visualizations
Caption: this compound inhibits VEGFR2 signaling, blocking downstream pathways.
Caption: Workflow for in vitro testing of this compound on HUVECs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect | - Suboptimal this compound concentration: The concentration may be too low for the specific cell line or experimental conditions. - Degraded this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - Inaccurate concentration of stock solution: Errors in weighing or dissolving the compound. | - Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration. - Prepare fresh this compound stock solution from powder. Ensure it is stored correctly in aliquots at -20°C or -80°C. - Re-weigh and dissolve a fresh batch of this compound, ensuring complete dissolution in DMSO. |
| Compound precipitation in media | - Low solubility in aqueous media: this compound is insoluble in water.[7] High concentrations can lead to precipitation when diluted in cell culture media. - Low quality or old DMSO: Using DMSO that has absorbed moisture can reduce the solubility of this compound.[7] | - Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including controls. - Use fresh, anhydrous DMSO to prepare the stock solution. - Vortex the stock solution well before diluting it into the media. |
| Unexpected increase in ERK phosphorylation | - Known off-target effect: this compound can cause an accumulation of phosphorylated ERK in some endothelial cells, independent of its VEGFR2 inhibitory activity.[1][2][7] This is thought to occur by inhibiting the kinase activity of phospho-ERK itself.[1] | - Be aware of this phenomenon when interpreting results related to the MAPK pathway. - Consider using other VEGFR2 inhibitors with different mechanisms of action for comparison. - Investigate the effect of this compound on ERK phosphorylation in your specific cell system in the absence of VEGF stimulation. |
| Inconsistent results between experiments | - Variability in cell passage number: Different cell passages can have altered responses to stimuli and inhibitors. - Inconsistent incubation times: Variations in the duration of starvation, inhibitor pre-treatment, or growth factor stimulation. | - Use cells within a consistent and low passage number range for all experiments. - Strictly adhere to the established incubation times for each step of the protocol. |
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. SmallMolecules.com | this compound (50 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
SU1498 Technical Support Center
Welcome to the technical support resource for SU1498. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experiments, with a specific focus on preventing and troubleshooting this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR or Flk-1).[1] It selectively targets VEGFR-2 with an IC50 of 700 nM, thereby blocking the downstream signaling pathways that are crucial for angiogenesis, cell proliferation, and survival.[2] this compound has minimal inhibitory effects on other receptor tyrosine kinases such as PDGF-receptor, EGF-receptor, and HER2.
Q2: What are the main applications of this compound in research?
A2: this compound is widely used in research to study the physiological and pathological roles of the VEGF/VEGFR-2 signaling pathway.[1] Its applications include investigating angiogenesis in cancer models, exploring neurovascular functions, and studying the integrity of the blood-brain barrier.[3][4]
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol but is insoluble in water.[5][6] This hydrophobicity is a key factor contributing to its precipitation in aqueous cell culture media.
Q4: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A4: Precipitation of this compound in cell culture media is a common issue primarily due to its poor aqueous solubility.[5] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. This phenomenon is known as "solvent-shifting".[7]
Troubleshooting Guide: this compound Precipitation
Q5: How can I visually identify this compound precipitation?
A5: Precipitation can be observed as a cloudiness or haziness in the medium, the appearance of fine particles, or the formation of larger crystals on the surface of the culture vessel.[8] It is important to distinguish this from microbial contamination, which is often accompanied by a pH change (indicated by the phenol red indicator) and the presence of motile organisms under a microscope.[8]
Q6: My this compound precipitated upon addition to the media. How can I resolve this?
A6: Here are several steps to troubleshoot and prevent this compound precipitation:
-
Optimize Stock Solution Concentration: Preparing a very high concentration stock solution in 100% DMSO is recommended. This minimizes the volume of DMSO added to the culture medium, thereby reducing the solvent-shifting effect.[7]
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can decrease the compound's solubility.[9]
-
Use a Serial Dilution Method: Instead of adding the concentrated stock directly to your full volume of media, perform an intermediate dilution step. For example, create a 100x intermediate dilution of your stock in pre-warmed media, mix thoroughly, and then add this to your cells.[7]
-
Increase Final DMSO Concentration (with caution): While the goal is to keep the final DMSO concentration low (ideally ≤0.1% for sensitive cells and <0.5% for most cell lines), a slight increase in the final DMSO concentration might be necessary to maintain solubility.[7][10] Always run a vehicle control to account for any effects of the solvent on your cells.
-
Assess Media Compatibility: this compound may interact with components in your specific cell culture medium. If precipitation persists, you could test the solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) at the same final concentration to see if media components are contributing to the issue.[9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 390.52 g/mol | [5] |
| IC50 (VEGFR-2/Flk-1) | 700 nM | [11] |
| Solubility in DMSO | Up to 100 mg/mL (various sources report 5, 20, 69, 78 mg/mL) | [5][6][12] |
| Solubility in Ethanol | Up to 78 mg/mL | [5][6] |
| Solubility in Water | Insoluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 20 mM or 50 mM) in DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Protocol 2: Preparation of this compound Working Solution (Serial Dilution Method)
Objective: To dilute the this compound stock solution to a final working concentration in cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in pre-warmed culture medium. For example, to achieve a final concentration of 10 µM from a 20 mM stock, you can prepare a 1:100 intermediate dilution (to 200 µM) by adding 2 µL of the stock to 198 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the final desired concentration. For the example above, you would add 50 µL of the 200 µM intermediate solution to every 950 µL of medium in your well to get a final concentration of 10 µM.
-
Gently swirl the plate to ensure even distribution of the compound.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. This compound | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
SU1498 inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent in vitro results with SU1498.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1.[1][2] It functions as a reversible and ATP-competitive inhibitor of the Flk-1 kinase.[3]
What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol but insoluble in water.[4][5] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[4][5] Lyophilized powder should be stored at -20°C and can be stable for up to 3 years.[2][4]
What is the IC50 of this compound?
The IC50 of this compound for inhibiting Flk-1 (VEGFR2) is approximately 700 nM.[3][5][6]
Does this compound have off-target effects?
While this compound is selective for VEGFR2, it has been observed to have other effects. Notably, it can lead to an accumulation of phosphorylated ERK (p-ERK) in endothelial cells while simultaneously inhibiting the kinase activity of p-ERK.[1][4][6] This effect is dependent on the upstream components of the MAPK pathway, such as B-Raf and MEK kinases.[1][6] It has a weak inhibitory effect on PDGF-receptor, EGF-receptor, and HER2 kinases.[3]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of VEGF-induced Signaling
Question: I am seeing variable or weak inhibition of VEGF-induced signaling in my experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Compound Solubility:
-
Problem: this compound is poorly soluble in aqueous media and can precipitate when diluted from a DMSO stock.[4][5]
-
Solution: Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain solubility. Prepare fresh dilutions for each experiment. If precipitation is observed, sonication or gentle heating may aid dissolution, but be cautious of compound degradation.[6]
-
-
Incorrect Dosage or Treatment Time:
-
Problem: The inhibitory effect of this compound can be dependent on the concentration and the duration of treatment.[7]
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Also, consider the timing of this compound treatment relative to VEGF stimulation. Pre-incubation with this compound for at least 15 minutes before adding VEGF is a common practice.[4][7]
-
-
Cell Line Specificity:
-
Problem: The expression levels of VEGFR2 can vary significantly between different cell lines.
-
Solution: Confirm the expression of VEGFR2 in your cell line using techniques like Western blot or flow cytometry. If VEGFR2 expression is low, this compound may have a minimal effect.
-
Issue 2: Unexpected Increase in Phosphorylated ERK (p-ERK)
Question: I am using this compound to inhibit VEGFR2, but I am observing an increase in p-ERK levels. Is this expected?
Explanation and Experimental Validation:
This is a known paradoxical effect of this compound.[1][4][6] While it inhibits the kinase activity of p-ERK, it can also lead to its accumulation.[1] This is thought to occur because this compound inhibits phosphatases that would normally dephosphorylate ERK.[7]
Troubleshooting and Validation Steps:
-
Confirm Downstream Inhibition: To verify that this compound is indeed inhibiting the MAPK pathway despite the increase in p-ERK, assess the phosphorylation of downstream targets of ERK, such as p90RSK, or measure the expression of ERK-regulated genes.
-
Control for this compound-only Effects: Include a control group treated with this compound alone (without VEGF or other stimulants) to observe its baseline effect on ERK phosphorylation in your cell system.[1][6] The enhanced accumulation of p-ERK is typically observed only in cells that have also been stimulated with a growth factor.[1][6]
-
Use an Alternative Inhibitor: If the paradoxical effect on p-ERK interferes with your experimental interpretation, consider using a different VEGFR2 inhibitor or a MEK inhibitor to block the MAPK pathway at a different point.
Issue 3: High Variability Between Experimental Replicates
Question: My results with this compound are not reproducible between experiments. What are the potential sources of this variability?
Potential Sources and Solutions:
-
Inconsistent Stock Solution Preparation:
-
Problem: Moisture-absorbing DMSO can reduce the solubility of this compound.[4] Inaccurate weighing of the lyophilized powder or improper dissolution can lead to variations in the stock concentration.
-
Solution: Use fresh, high-quality DMSO.[4] Ensure the compound is fully dissolved in the stock solution. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5]
-
-
Cell Culture Conditions:
-
Problem: Cell density, passage number, and serum concentration can all influence the cellular response to inhibitors.
-
Solution: Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. Use the same passage number range for all experiments. If performing starvation, ensure the duration and serum concentration are consistent.[4]
-
-
Experimental Timing:
-
Problem: The timing of reagent addition can be critical.
-
Solution: Use a consistent timeline for pre-incubation with this compound, stimulation with growth factors, and cell lysis.[4]
-
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | 4 - 100 mg/mL[2][3] |
| Ethanol | 10 - 78 mg/mL[2][4] |
| Water | Insoluble[4][5] |
| DMF | 50 mg/mL[2] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[2] |
This compound Inhibitory Concentrations
| Target | IC50 |
| Flk-1 (VEGFR2) | 700 nM[3][5][6] |
| PDGF-receptor | >50 µM[3] |
| EGF-receptor | >100 µM[3] |
| HER2 | >100 µM[3] |
Detailed Experimental Protocol
This protocol provides a general methodology for assessing the in vitro effect of this compound on VEGF-induced signaling in endothelial cells, such as HUVECs.
Materials:
-
This compound (lyophilized powder)
-
DMSO (cell culture grade, anhydrous)
-
Endothelial cell line (e.g., HUVECs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., DMEM with 0.5% FBS)
-
Recombinant human VEGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Antibodies for Western blot (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK, anti-ERK, anti-actin)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Cell Starvation:
-
The next day, aspirate the complete growth medium and wash the cells once with PBS.
-
Add starvation medium and incubate for at least 16 hours.[4]
-
-
This compound Treatment and VEGF Stimulation:
-
Prepare working solutions of this compound in starvation medium at the desired concentrations.
-
Aspirate the starvation medium from the cells.
-
Add the this compound-containing medium to the appropriate wells and pre-incubate for 15 minutes at 37°C.[4]
-
Add VEGF to the designated wells to a final concentration of 100 ng/mL.[4]
-
Incubate for 10 minutes at 37°C.[4]
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well.[4]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of VEGFR2, ERK, and other proteins of interest.
-
Use an anti-actin antibody to confirm equal protein loading.[4]
-
Visualizations
Caption: this compound inhibits the VEGF/VEGFR2 signaling pathway.
Caption: General experimental workflow for in vitro this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound A potent, reversible, ATP-competitive and selective inhibitor of Flk-1 kinase (IC50 = 700 nM), a vascular endothelial growth factor (VEGF) receptor kinase. | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
SU1498 In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dissolving SU1498 for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted in a suitable vehicle for in vivo administration.
Q2: What are the reported solubilities of this compound in different solvents?
A2: The solubility of this compound can vary slightly between batches. The following table summarizes the available solubility data.
| Solvent | Solubility |
| DMSO | 5 mg/mL, 20 mg/mL, 78 mg/mL |
| DMF | 50 mg/mL |
| Ethanol | 10 mg/mL |
| Water | Insoluble |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Q3: How should I store this compound stock solutions?
A3: After reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use vials and freeze them at -20°C to avoid repeated freeze-thaw cycles.[1][3] Stock solutions stored under these conditions are reported to be stable for up to 3 months.[1][3]
Troubleshooting Guide
Problem: My this compound precipitates when I dilute the DMSO stock solution in an aqueous buffer like PBS.
This is a common issue as this compound is poorly soluble in aqueous solutions. The abrupt change in solvent polarity when adding the DMSO stock to a large volume of aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Sequential Dilution: Instead of adding the DMSO stock directly to the final volume of PBS, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of PBS, and then gradually add more PBS while vortexing.
-
Use of Co-solvents: Incorporating co-solvents can help to maintain the solubility of this compound in the final formulation. See the detailed experimental protocols below for examples using co-solvents.
-
Lower Final Concentration: If possible, lowering the final concentration of this compound in the dosing solution may prevent precipitation.
-
pH Adjustment: While not extensively reported for this compound, adjusting the pH of the final solution might improve solubility for some compounds. This should be approached with caution as it may affect the stability and activity of the compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is based on general guidelines for formulating hydrophobic compounds for in vivo use.
Materials:
-
This compound powder
-
DMSO, sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for IP injection is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Formulation: a. Add the required volume of the this compound stock solution to an appropriate amount of PEG300 and vortex to mix. b. Add the Tween 80 and vortex again. c. Slowly add the saline to the mixture while vortexing to reach the final desired concentration and volume. d. Visually inspect the solution to ensure it is clear and free of precipitation before administration.
Protocol 2: Preparation of this compound for Oral Gavage
One study has reported the use of this compound in a DMSO vehicle for oral gavage in mice.[6][7] For a suspension formulation, carboxymethylcellulose sodium (CMC-Na) is a common vehicle.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
Procedure:
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Prepare the suspension: a. Weigh the required amount of this compound powder. b. Create a paste by adding a small amount of the 0.5% CMC-Na vehicle to the this compound powder and triturating. c. Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension at the desired final concentration. d. Maintain continuous stirring while drawing the suspension into the gavage syringe to ensure uniform dosing.
Mandatory Visualizations
Signaling Pathway
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. By inhibiting VEGFR2, this compound blocks downstream signaling pathways, including the MAPK/ERK pathway, which are crucial for endothelial cell proliferation, migration, and survival.[8]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound for in vivo administration.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
SU1498 Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with SU1498.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent and selective, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. It is a reversible inhibitor.
Q2: What is the IC50 of this compound against VEGFR-2? A2: The reported IC50 of this compound for inhibiting Flk-1 (VEGFR-2) kinase is approximately 700 nM.[1]
Q3: How selective is this compound? A3: this compound is highly selective for VEGFR-2. It shows only weak inhibitory effects on other tyrosine kinases such as the PDGF receptor (IC50 >50 µM), EGF receptor (IC50 >100 µM), and HER2 (IC50 >100 µM).
Q4: What are the recommended storage and handling conditions for this compound? A4: this compound solid should be stored at -20°C, protected from light and air. It is highly recommended to prepare solutions fresh for each experiment. The compound is unstable in polar solvents like DMSO, with noticeable decomposition occurring within an hour. If a stock solution must be made, it should be aliquoted and frozen at -20°C for a maximum of 3 months.
Q5: What is a typical concentration of this compound for in vitro cell-based assays? A5: A common concentration used in cell-based assays, such as with Human Umbilical Vein Endothelial Cells (HUVECs), is 10 µM to observe effects on signaling pathways.[1] However, the optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is always recommended.
Troubleshooting Guide
Q1: My Western blot shows an increase in phosphorylated ERK (p-ERK) after this compound treatment, even though it's an inhibitor. Is this expected? A1: Yes, this is a known experimental artifact associated with this compound. In addition to inhibiting VEGFR-2, this compound can cause an accumulation of phosphorylated ERK1/2 in the cell.[1] This occurs because this compound also inhibits the kinase activity of already-phosphorylated ERK, preventing it from acting on its substrates and potentially disrupting the negative feedback loops that would normally lead to its dephosphorylation. This effect is typically observed only when cells are stimulated with growth factors.
Q2: I am seeing inconsistent or weaker-than-expected results between experiments. What could be the cause? A2: This is often due to the instability of this compound in solution. The compound is known to degrade in DMSO at room temperature. To ensure reproducibility, it is critical to prepare this compound solutions fresh from solid powder immediately before each experiment. Avoid using previously prepared or stored solutions.
Q3: I am not observing the expected anti-angiogenic or anti-tumor effect in my model, even at high doses. Why might this be? A3: There are several possibilities:
-
Model Resistance: The specific biological model may have redundant or alternative pro-angiogenic signaling pathways that compensate for VEGFR-2 inhibition. For example, in a transgenic mouse model of retinoblastoma, this compound did not significantly reduce tumor burden despite the upregulation of VEGFR-2 in the tumors.[2][3][4]
-
Drug Delivery and Bioavailability: Ensure the chosen route of administration and dosage are appropriate for your model to achieve sufficient exposure at the target site.[2]
-
Artifactual Effects: The off-target effect on ERK signaling could lead to unexpected cellular responses that may counteract the intended inhibitory effect in certain contexts.
Q4: My this compound powder or solution has changed color. Can I still use it? A4: this compound is a pale yellow solid. Any significant change in color may indicate degradation due to exposure to light, air, or moisture. It is recommended to use a fresh vial of the compound to ensure the integrity of your experimental results.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Other Kinases (IC50) |
| VEGFR-2 (Flk-1/KDR) | 700 nM | PDGF-receptor (>50 µM), EGF-receptor (>100 µM), HER2 (>100 µM) |
Table 2: Example Experimental Conditions
| Experiment Type | Model System | Concentration / Dose | Treatment Details | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | 15-minute pre-incubation before growth factor stimulation. | [1] |
| In Vivo | Transgenic Mouse Model (Retinoblastoma) | 50 mg/kg | Periocular injections or oral gavage, twice weekly for 3 weeks. | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK Analysis
This protocol is designed to assess the artifactual accumulation of p-ERK following this compound treatment in growth factor-stimulated cells.
-
Cell Culture: Plate cells (e.g., HUVECs) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth medium with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 16-24 hours.
-
Inhibitor Preparation: Immediately before use, dissolve this compound powder in fresh DMSO to make a concentrated stock solution (e.g., 10 mM). Dilute this stock in serum-free medium to the final desired working concentration (e.g., 10 µM). Include a DMSO-only vehicle control.
-
Inhibitor Treatment: Pre-treat the starved cells with the this compound working solution or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Add a growth factor (e.g., VEGF at 100 ng/mL or Sphingosine-1-Phosphate at 1 µM) directly to the wells and incubate for an additional 10 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil at 95°C for 5 minutes. Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and detect using an ECL substrate.
-
-
Stripping and Re-probing: To normalize, strip the membrane using a mild stripping buffer and re-probe with a primary antibody for Total ERK.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound (and vehicle control) in culture medium. Remember to prepare the initial this compound stock fresh in DMSO. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the direct inhibitory effect of this compound on recombinant VEGFR-2 kinase activity.
-
Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2 enzyme, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP according to the assay kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of freshly dissolved this compound in the appropriate kinase buffer. Include a DMSO-only positive control (no inhibitor) and a "no enzyme" blank.
-
Kinase Reaction:
-
To the wells of a white 96-well plate, add the this compound dilutions or controls.
-
Add the VEGFR-2 enzyme to all wells except the "no enzyme" blank.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent (e.g., ADP-Glo™ reagent) as per the manufacturer's protocol. Incubate as required.
-
Luminescence Reading: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each this compound concentration relative to the positive (DMSO) and blank controls.
Visualizations
Caption: this compound inhibits VEGFR-2 signaling and also causes an artifactual inhibition of p-ERK activity.
Caption: A general experimental workflow for studying the effects of this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SU1498 Technical Support Center: Troubleshooting Resistance
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results or resistance when using SU1498, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
FAQs: Understanding this compound and Resistance
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that acts as a potent, reversible, and ATP-competitive inhibitor of the Flk-1 kinase, also known as VEGFR-2. Its primary mechanism is to block the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2.[1] This inhibition disrupts downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[2][3]
Q2: We are observing that our cancer cell line is not responding to this compound treatment as expected. What are the potential reasons for this resistance?
Resistance to anti-angiogenic therapies like this compound can be multifactorial. The primary reasons can be categorized as:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative pro-angiogenic signaling pathways. These can include pathways driven by fibroblast growth factors (FGFs), platelet-derived growth factors (PDGFs), angiopoietin-1, and ephrins.[4][5] The activation of other receptor tyrosine kinases, such as c-Met, can also contribute to resistance.
-
VEGF-Independent Angiogenesis: Tumors may switch to mechanisms of blood vessel formation that are not dependent on VEGF signaling, such as vasculogenic mimicry or intussusceptive angiogenesis.[4]
-
Increased Tumor Invasiveness and Metastasis: Hypoxia induced by anti-VEGF therapy can sometimes lead to the selection of more aggressive and invasive tumor cell populations that are less dependent on angiogenesis for survival.[4][5]
-
Recruitment of Pro-angiogenic Inflammatory Cells: The tumor microenvironment can play a significant role in resistance. The recruitment of bone marrow-derived cells, such as neutrophils and macrophages, can promote angiogenesis through VEGF-independent mechanisms.[4][5]
Q3: We have been treating our cell line with this compound for an extended period and now the cells are no longer responsive. How can we confirm acquired resistance?
Acquired resistance can be confirmed by comparing the response of the long-term treated (putatively resistant) cell line to the parental (sensitive) cell line. A key experiment is to determine the half-maximal inhibitory concentration (IC50) for this compound in both cell lines using a cell viability assay. A significant increase in the IC50 value for the long-term treated cells would indicate acquired resistance.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line. | 1. Incorrect Cell Line Identity: The cell line may not be what it is thought to be. 2. Drug Inactivity: The this compound compound may have degraded. 3. Cell Culture Conditions: Suboptimal cell culture conditions can affect cell health and drug response.[6][7] | 1. Verify the identity of the cell line using short tandem repeat (STR) profiling. 2. Test the activity of the this compound stock on a different, highly sensitive cell line to confirm its potency.[8] 3. Ensure proper cell culture conditions, including media pH, CO2 levels, and temperature.[6][7] |
| This compound treatment leads to an increase in phosphorylated ERK (p-ERK) levels. | This is a known off-target effect of this compound. The compound can cause an accumulation of p-ERK by inhibiting its associated phosphatases.[2][9] | 1. Acknowledge this effect in the interpretation of your results. This compound inhibits the kinase activity of p-ERK despite the increased phosphorylation.[9] 2. Analyze downstream targets of ERK to confirm the inhibition of its kinase activity. |
| Development of resistance to this compound after prolonged treatment. | 1. On-target mutations in VEGFR-2: While less common for non-covalent inhibitors, mutations can alter drug binding. 2. Bypass pathway activation: Upregulation of alternative signaling pathways (e.g., c-Met, FGFR).[10] 3. Transcriptional reprogramming: Changes in gene expression leading to reduced dependence on the VEGFR-2 pathway. | 1. Sequence the kinase domain of VEGFR-2 in resistant cells to identify potential mutations. 2. Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated bypass pathways. 3. Conduct RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells. |
Quantitative Data Summary
The following tables present hypothetical data from experiments comparing a parental (sensitive) cell line to a derived this compound-resistant cell line.
Table 1: this compound IC50 Values
| Cell Line | This compound IC50 (µM) |
| Parental (Sensitive) | 1.5 |
| This compound-Resistant | 15.2 |
Table 2: Protein Expression and Phosphorylation Levels (Relative to Parental Untreated)
| Protein | Parental + this compound | This compound-Resistant (Untreated) | This compound-Resistant + this compound |
| p-VEGFR2 | ↓↓↓ | - | ↓↓↓ |
| VEGFR2 | - | - | - |
| p-ERK1/2 | ↑ | ↑↑ | ↑↑ |
| ERK1/2 | - | - | - |
| p-Akt | ↓↓ | ↑ | ↑ |
| Akt | - | - | - |
| p-c-Met | - | ↑↑↑ | ↑↑↑ |
| c-Met | - | ↑↑ | ↑↑ |
Arrow symbols indicate the direction of change relative to the untreated parental cell line. The number of arrows indicates the magnitude of the change. A dash (-) indicates no significant change.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Once the cells have recovered and are growing steadily, increase the concentration of this compound in a stepwise manner.
-
At each step, ensure the cells have adapted and are proliferating before increasing the dose.
-
-
Maintenance: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold the parental IC50), maintain the culture in this medium to ensure the stability of the resistant phenotype.
-
Verification: Periodically assess the IC50 of the resistant cell line to confirm its stability.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis:
-
Seed both parental and this compound-resistant cells.
-
Treat the cells with either DMSO (vehicle control) or this compound at the desired concentration and time point.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-VEGFR2, VEGFR2, p-ERK, ERK, p-Akt, Akt, p-c-Met, c-Met, and a loading control like β-actin) overnight at 4°C.[8]
-
-
Detection:
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Compare the phosphorylation status of key signaling proteins between sensitive and resistant cell lines, with and without drug treatment.
Visualizations
Caption: Mechanism of action of this compound on the VEGFR-2 signaling pathway.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Potential bypass signaling pathways leading to this compound resistance.
References
- 1. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
SU1498 long-term stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the VEGFR-2 inhibitor, SU1498. Due to reported long-term stability issues, particularly in solution, this guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder?
This compound powder is relatively stable when stored correctly. For long-term storage, it is recommended to keep the solid powder at -20°C, where it can be stable for up to three years.[1][2] It is advisable to protect it from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). However, it is crucial to note that this compound is reported to be unstable in DMSO, with signs of decomposition appearing within an hour in some cases. Therefore, it is strongly recommended to prepare fresh solutions for each experiment and use them immediately.
If short-term storage of a stock solution is unavoidable, it should be aliquoted into small, single-use volumes and stored at -80°C for no longer than one year, or at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles.[1][4]
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results with this compound can stem from several factors, with the primary suspect being the compound's instability in solution. Other potential causes include:
-
Degraded this compound: Using a stock solution that has been stored for too long, subjected to multiple freeze-thaw cycles, or exposed to light can lead to a loss of potency and variable results.
-
Improper Solvent Handling: Using DMSO that is not anhydrous can accelerate the degradation of this compound.[2]
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all affect the cellular response to the inhibitor.
-
Assay-Related Variability: Inconsistent incubation times, reagent concentrations, and "edge effects" in microplates can introduce variability.[5][6]
Q4: I am not observing the expected inhibition of VEGFR-2 signaling. What should I do?
If you are not seeing the expected inhibitory effect, consider the following:
-
Prepare Fresh this compound: The most critical step is to use a freshly prepared solution of this compound in anhydrous DMSO for your experiment.
-
Verify VEGF Stimulation: Ensure that your positive control (VEGF-stimulated cells without inhibitor) shows a robust increase in VEGFR-2 phosphorylation. The peak of phosphorylation is often transient, so optimizing the stimulation time (typically 5-15 minutes) is important.
-
Check Cell Health and Receptor Expression: Use healthy, sub-confluent cells that are known to express VEGFR-2.
-
Include Proper Controls: Always include positive and negative controls in your experiment, such as a known potent VEGFR-2 inhibitor and a vehicle control (DMSO), respectively.
Q5: I'm observing an unexpected increase in ERK phosphorylation after this compound treatment. Is this normal?
Yes, this can be an expected off-target effect of this compound. In addition to inhibiting VEGFR-2, this compound has been shown to cause an accumulation of phosphorylated ERK (p-ERK) in some cell types.[1][4] This is thought to occur because this compound can also inhibit the phosphatases that dephosphorylate ERK.[4] When troubleshooting, it is important to be aware of this dual effect and to correlate your findings with the direct inhibition of VEGFR-2 phosphorylation.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells can obscure the true effect of this compound.
| Possible Cause | Solution |
| Inconsistent this compound Activity | Prepare a single, fresh stock solution of this compound for all replicates in an experiment. Avoid using old stock solutions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO. Pre-wet pipette tips before dispensing. |
| "Edge Effect" in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Incomplete Mixing | Mix the contents of each well thoroughly after adding each reagent, but avoid introducing bubbles. A gentle shake on a plate shaker can ensure homogeneity. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding to minimize time-dependent variations. |
Issue 2: Inconsistent IC50 Values Between Experiments
Variations in the half-maximal inhibitory concentration (IC50) of this compound can make it difficult to assess its potency.
| Possible Cause | Solution |
| Degradation of this compound Stock | Always prepare fresh this compound solution for each IC50 determination. Do not rely on previously prepared and stored solutions. |
| Variations in Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Cell lines can change phenotypically over time. |
| Different Serum Lots | If possible, use the same lot of fetal bovine serum (FBS) for a series of experiments, as different lots can have varying levels of growth factors. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. |
| DMSO Concentration Effects | Ensure the final concentration of DMSO is the same in all wells, including controls, and is at a non-toxic level (typically <0.5%). |
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years[1][2] | Protect from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles.[4] Fresh preparation is strongly recommended due to instability. [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][3] | Aliquot to avoid freeze-thaw cycles.[4] Fresh preparation is strongly recommended due to instability. [1] |
Experimental Protocols
Western Blot for VEGFR-2 and ERK Phosphorylation
This protocol outlines the key steps to assess the effect of this compound on VEGFR-2 and ERK signaling.
-
Cell Seeding: Plate endothelial cells (e.g., HUVECs) in 6-well plates and allow them to reach 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 2-4 hours in a low-serum or serum-free medium.
-
This compound Treatment: Prepare a fresh solution of this compound in anhydrous DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations. Add the this compound dilutions to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
This compound Signaling Pathway and Troubleshooting Logic
References
- 1. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lack of effect of this compound, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating SU1498 off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SU1498, with a specific focus on understanding and mitigating its off-target kinase activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: this compound is a potent, reversible, and ATP-competitive inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2] Its half-maximal inhibitory concentration (IC50) for Flk-1 is approximately 700 nM. This compound exhibits high selectivity for VEGFR2, with significantly weaker effects on other kinases such as the Platelet-Derived Growth Factor Receptor (PDGF-receptor), Epidermal Growth Factor Receptor (EGF-receptor), and HER2, where the IC50 values are greater than 50-100 µM.
Q2: I'm observing an unexpected increase in phosphorylated ERK (p-ERK) levels after this compound treatment. Is this an off-target effect?
A2: Yes, this is a known paradoxical effect of this compound. While it inhibits its primary target, VEGFR2, it can lead to the accumulation of phosphorylated ERK (p-ERK) in certain cell types, such as human umbilical vein endothelial cells (HUVECs).[1][3][4] This occurs because this compound, in addition to its anti-receptor activity, can also directly inhibit the kinase activity of already-phosphorylated ERK.[4][5] This inhibition prevents the dephosphorylation of p-ERK, leading to its accumulation. This effect is dependent on the upstream activation of the MAPK pathway by other stimuli (e.g., growth factors).[4]
Q3: How can I confirm that the cellular phenotype I'm observing is due to on-target VEGFR2 inhibition and not an off-target effect?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use an Orthogonal Control: Employ a structurally unrelated VEGFR2 inhibitor with a different off-target profile. If both compounds produce the same phenotype at concentrations that yield similar levels of VEGFR2 inhibition, the effect is more likely to be on-target.[6]
-
Genetic Knockdown: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of VEGFR2. If the phenotype is replicated in the knockdown cells, it confirms the effect is mediated by VEGFR2.[6]
-
Rescue Experiment: In a VEGFR2 knockdown system, the phenotype should be absent. If possible, re-introducing a resistant form of VEGFR2 that is not affected by this compound should "rescue" the phenotype.
-
Dose-Response Analysis: Correlate the concentration of this compound required to induce the phenotype with the concentration required to inhibit VEGFR2 phosphorylation. A close correlation suggests an on-target effect.
Q4: What is the recommended concentration range for using this compound to minimize off-target effects?
A4: To minimize off-target effects, it is crucial to use the lowest concentration of this compound that effectively inhibits VEGFR2 phosphorylation in your specific cellular system. We recommend performing a dose-response experiment, typically ranging from 0.1 µM to 10 µM. Use Western blotting to measure the phosphorylation status of VEGFR2 at a key tyrosine residue (e.g., Y1175) to determine the minimal effective concentration. Using concentrations significantly above the IC50 for VEGFR2 (700 nM) increases the likelihood of engaging off-target kinases.
Troubleshooting Guide
Problem 1: High levels of cellular toxicity or unexpected apoptosis are observed.
-
Possible Cause: This could be a result of potent on-target activity in a cell line highly dependent on VEGFR2 signaling, or it could be an off-target effect on kinases crucial for cell survival.[6]
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Use Western blotting to verify that this compound is inhibiting VEGF-induced VEGFR2 phosphorylation at the concentrations causing toxicity.[6]
-
Assess General Cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Lower the Concentration: Determine if a lower concentration can still achieve sufficient on-target inhibition without causing widespread cell death.
-
Investigate Apoptosis Pathway: Check for cleavage of key apoptotic markers like Caspase-3 and PARP. The primary survival pathway downstream of VEGFR2 often involves PI3K/Akt.[6] If apoptosis occurs without significant inhibition of p-Akt, an off-target mechanism is more likely.[6]
-
Problem 2: Experimental results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels of the primary target (VEGFR2) and potential off-target kinases can vary significantly between cell lines, leading to different responses.[7]
-
Troubleshooting Steps:
-
Characterize Target Expression: Quantify the protein expression levels of VEGFR2 in each cell line being used via Western blot or flow cytometry.
-
Perform Cell Line-Specific Dose-Response: Establish the optimal concentration of this compound for each cell line individually.
-
Consider Kinome Profiling: If the inconsistency persists and is critical, consider a kinome-wide selectivity screen using lysates from the specific cell lines to identify cell-type-specific off-targets.[7]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and other common kinases. A higher IC50 value indicates lower potency, thus a >100-fold difference typically suggests good selectivity.
| Kinase Target | Synonym(s) | IC50 | Selectivity vs. Flk-1 | Reference |
| Flk-1 | VEGFR2, KDR | 700 nM | Primary Target | |
| PDGF-receptor | PDGFR | >50 µM | >71-fold | |
| EGF-receptor | EGFR | >100 µM | >142-fold | |
| HER2 | ErbB2 | >100 µM | >142-fold |
Experimental Protocols
Protocol 1: Western Blotting for On-Target (p-VEGFR2) and Off-Target (p-ERK) Pathway Modulation
Objective: To confirm the inhibition of the intended VEGFR2 pathway and investigate the paradoxical activation of the ERK pathway in a cellular context.
Methodology:
-
Cell Culture and Starvation: Plate cells (e.g., HUVECs) and allow them to adhere. Once they reach 70-80% confluency, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 16-24 hours to reduce basal receptor activation.[5]
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours.[5]
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand, such as VEGF (e.g., 50 ng/mL), for a short period (e.g., 10-15 minutes) to induce phosphorylation of VEGFR2 and its downstream targets.[5]
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-VEGFR2 (Tyr1175)
-
Total VEGFR2
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity to determine the effect of this compound on protein phosphorylation.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-targets. This is often performed as a service by specialized companies.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Prepare serial dilutions to be tested, typically at a single high concentration (e.g., 1 or 10 µM) for initial screening, or across a range for IC50 determination.[6]
-
Assay Format Selection: Choose a suitable assay format. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption or product formation.[6][8]
-
Kinase Panel Selection: Select a panel of purified, recombinant kinases. The panel should include the intended target (VEGFR2) and a diverse range of other kinases from different families to provide a comprehensive selectivity profile.[6][7]
-
Assay Performance:
-
In a multi-well plate, combine the specific kinase, its substrate (a peptide or protein), and ATP.
-
Add this compound at the desired concentrations.
-
Include controls: a vehicle control (e.g., DMSO) for 100% activity and a control without the kinase to measure background signal.[6]
-
Incubate the reaction for a specified time and temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the output signal.
-
-
Data Analysis:
-
Normalize the data to the controls. The results are often expressed as the percentage of remaining kinase activity relative to the vehicle control.
-
For dose-response experiments, plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a curve to calculate the IC50 value for each kinase.[6]
-
Visualizations
Caption: this compound on-target inhibition and paradoxical off-target effect on ERK signaling.
Caption: Experimental workflow for investigating potential this compound off-target effects.
Caption: Logic diagram for differentiating on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Angiogenesis Inhibitors: SU1498 vs. Sunitinib
In the landscape of anti-angiogenic research, small molecule inhibitors targeting key signaling pathways have become indispensable tools. This guide provides a detailed, objective comparison of two such inhibitors: SU1498 and sunitinib. Both compounds interfere with vascular endothelial growth factor receptor (VEGFR) signaling, a critical pathway in angiogenesis, but differ significantly in their specificity and potency. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules and to select the appropriate inhibitor for their experimental needs.
Introduction to this compound and Sunitinib
This compound is a selective inhibitor of VEGFR2 (also known as KDR or Flk-1), a primary mediator of VEGF-induced angiogenesis.[1][2] Its specificity for VEGFR2 makes it a useful tool for dissecting the specific role of this receptor in angiogenic processes.
Sunitinib (formerly SU11248) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4] In addition to VEGFRs, it potently inhibits platelet-derived growth factor receptors (PDGFRs), c-Kit, Flt-3, and CSF-1R.[5][6] This broader activity profile means sunitinib can impact not only angiogenesis but also direct tumor cell proliferation and survival, making it a clinically approved therapeutic for certain cancers, including renal cell carcinoma and gastrointestinal stromal tumors.[3][4]
Mechanism of Action: Targeting the VEGF Signaling Pathway
Both this compound and sunitinib are ATP-competitive inhibitors that bind to the kinase domain of their target receptors, preventing autophosphorylation and the initiation of downstream signaling cascades.[7] The primary pathway inhibited by both is the VEGF signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.
Figure 1: Simplified signaling pathway of VEGFR2 and targets of this compound and sunitinib.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and sunitinib based on available experimental evidence.
| Inhibitor | Target(s) | IC50 (VEGFR2) | Other notable IC50s | References |
| This compound | VEGFR2 (selective) | 700 nM | Not widely reported | [1][2] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 80 nM | PDGFRβ: 2 nM, c-Kit: Not specified, FLT3: 50 nM (ITD mutant) | [8][9][10] |
| Table 1: Inhibitory Concentrations (IC50) of this compound and Sunitinib. |
| Inhibitor | Assay | Cell Line | Effect | Concentration | References |
| This compound | ERK Phosphorylation | HUVEC, HAEC | Accumulation of phospho-ERK | 10 µM | [11] |
| Sunitinib | Proliferation | HUVEC | IC50 of 40 nM for VEGF-induced proliferation | 40 nM | [12] |
| Sunitinib | Proliferation | MDA-MB-231 (TNBC) | 23% inhibition | 1 µM | [13] |
| Sunitinib | Proliferation | MDA-MB-468 (TNBC) | 24% inhibition | 1 µM | [13] |
| Sunitinib | In vivo tumor growth | U87MG xenograft | 74% reduction in microvessel density | 80 mg/kg/day | [14] |
| Table 2: Summary of In Vitro and In Vivo Experimental Data. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro angiogenesis assays.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of endothelial cells in response to growth factors and the inhibitory effect of compounds like this compound and sunitinib.
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 3,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.1-2% FBS) and incubate for 16-24 hours to synchronize the cells.
-
Treatment: Replace the starvation medium with low-serum medium containing various concentrations of the test inhibitor (this compound or sunitinib) and a pro-angiogenic stimulus (e.g., VEGF-A). Include vehicle-only controls.
-
Incubation: Incubate the cells for 48 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate for an additional 2-4 hours.
-
Detection: Fix the cells, and detect BrdU incorporation using an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) according to the manufacturer's instructions. Measure the absorbance to quantify cell proliferation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Cell Preparation: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of the test inhibitor.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Visualize the formation of tube-like networks using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Figure 2: Experimental workflow for an in vitro tube formation assay.
Discussion and Conclusion
The choice between this compound and sunitinib for angiogenesis research depends largely on the experimental question.
This compound is a valuable tool for studies focused specifically on the role of VEGFR2 in angiogenesis. Its selectivity allows for a more precise dissection of this particular signaling pathway without the confounding effects of inhibiting other RTKs. However, its lower potency compared to sunitinib may necessitate the use of higher concentrations in experimental setups.
Sunitinib , with its multi-targeted profile and higher potency against VEGFR2, is a powerful inhibitor of angiogenesis. Its ability to target PDGFRs, which are involved in the maturation and stabilization of new blood vessels, may result in a more robust anti-angiogenic effect in vivo.[5] This broader activity, however, can make it more challenging to attribute observed effects solely to the inhibition of VEGFR2.
References
- 1. youtube.com [youtube.com]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. BiTE® Xenograft Protocol [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Video: In Vivo Imaging and Quantitation of the Host Angiogenic Response in Zebrafish Tumor Xenografts [jove.com]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 11. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR2 Inhibition: SU1498 vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors: SU1498 and sorafenib. By examining their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to serve as a valuable resource for researchers in oncology and angiogenesis.
Introduction to VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels. In the context of oncology, the VEGFR2 signaling pathway is often dysregulated, promoting tumor neovascularization, which is critical for tumor growth, survival, and metastasis. Consequently, inhibiting VEGFR2 is a clinically validated and effective therapeutic strategy in cancer treatment.
This guide focuses on two small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain:
-
This compound: A compound known for its relatively selective inhibition of VEGFR2.
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR2 among other kinases involved in tumor cell proliferation and angiogenesis.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and sorafenib function as ATP-competitive inhibitors of the VEGFR2 tyrosine kinase. Upon binding of the VEGF-A ligand, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[1]
This compound and sorafenib exert their inhibitory effects by occupying the ATP-binding pocket of the VEGFR2 kinase domain, thereby preventing receptor autophosphorylation and blocking the subsequent signal transduction. The primary distinction between these two inhibitors lies in their selectivity. This compound is recognized as a more selective inhibitor of VEGFR2. In contrast, sorafenib is a multi-kinase inhibitor, targeting a broader range of kinases, including RAF kinases (RAF-1, B-RAF), other VEGFR family members (VEGFR1, VEGFR3), and the platelet-derived growth factor receptor (PDGFR).[2][3]
Quantitative Comparison of Inhibitory Activity
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | VEGFR2 (KDR/Flk-1) | 700[4] |
| Sorafenib | VEGFR2 | 90[5][6] |
| VEGFR1 | 26[5] | |
| VEGFR3 | 20[5] | |
| PDGFR-β | 57[5] | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| Raf-1 | 6[5] | |
| B-Raf (wild-type) | 22[5] | |
| B-Raf (V600E) | 38 |
Note: IC50 values are compiled from various sources and may have been determined using different experimental assays and conditions.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the evaluation and comparison of kinase inhibitors. Below are representative protocols for key in vitro assays used to determine the inhibitory activity of compounds like this compound and sorafenib.
In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay is designed to measure the direct inhibitory effect of a compound on the isolated VEGFR2 kinase.
Objective: To determine the IC50 value of an inhibitor against the VEGFR2 kinase.
Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence is indicative of higher kinase activity (more ATP consumption), while a higher luminescence signal suggests inhibition of the kinase.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
VEGFR2 substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound, sorafenib) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Reaction Setup: In the wells of a microplate, add the VEGFR2 enzyme, the substrate, and the kinase buffer.
-
Inhibitor Addition: Add the diluted test inhibitors to the designated wells. Include positive control wells (with a known VEGFR2 inhibitor), negative control wells (with DMSO vehicle only), and blank wells (without the enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Km value for VEGFR2 to accurately assess ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated using a non-linear regression analysis of the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of an inhibitor on the viability and proliferation of cells, which is a crucial indicator of its potential therapeutic efficacy.
Objective: To determine the IC50 value of an inhibitor on the proliferation of a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HUVECs or other relevant cancer cell lines
-
Complete cell culture medium
-
Test inhibitors (this compound, sorafenib)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or an acidic solution of SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitors for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[7]
Visualizing the VEGFR2 Signaling Pathway and Inhibition
The following diagrams, generated using the DOT language, illustrate the VEGFR2 signaling pathway and the experimental workflow for a typical in vitro kinase assay.
Caption: VEGFR2 signaling pathway and points of inhibition by this compound and sorafenib.
Caption: Experimental workflow for an in vitro VEGFR2 kinase inhibition assay.
Conclusion
The choice between a selective inhibitor like this compound and a multi-kinase inhibitor such as sorafenib depends on the specific research question or therapeutic strategy. Sorafenib's broader activity, while potentially offering efficacy across multiple signaling pathways, may also contribute to a wider range of off-target effects. This compound, with its greater selectivity for VEGFR2, provides a more focused tool for studying the specific roles of this receptor in angiogenesis.
This guide has provided a comparative overview of this compound and sorafenib, supported by quantitative data and detailed experimental protocols. This information is intended to assist researchers in making informed decisions when selecting a VEGFR2 inhibitor for their studies and in the design and interpretation of their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
SU1498 vs. Axitinib: A Comparative Guide on Efficacy for Researchers
In the landscape of targeted cancer therapies, both SU1498 and axitinib have emerged as significant inhibitors of key signaling pathways involved in tumor progression and angiogenesis. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action and Signaling Pathways
Both this compound and axitinib function as tyrosine kinase inhibitors, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[1][2] However, their specificity and range of targets differ.
This compound is a selective inhibitor of VEGFR2 (also known as KDR or Flk-1).[2][3] By blocking the ATP-binding site of VEGFR2, this compound inhibits its kinase activity, thereby disrupting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] Interestingly, some studies have shown that this compound can lead to an accumulation of phosphorylated ERK, a downstream component of the MAPK pathway, while still inhibiting its kinase activity.[4][5]
Axitinib is a more potent and multi-targeted inhibitor, primarily targeting VEGFR-1, -2, and -3.[1][6][7] Its high affinity for these receptors effectively blocks the signaling cascades required for angiogenesis.[1] Beyond VEGFRs, axitinib also shows inhibitory activity against platelet-derived growth factor receptors (PDGFRs) and c-KIT at nanomolar concentrations.[8][9] This broader targeting profile may contribute to its clinical efficacy in various tumor types.[8]
Below is a diagram illustrating the targeted signaling pathways for both compounds.
Efficacy Data Comparison
In Vitro Inhibitory Activity
| Compound | Target | IC50 | Cell Line/Assay Condition |
| This compound | VEGFR2 (Flk-1) | 700 nM | Not specified in provided abstracts.[2][3] |
| Axitinib | VEGFR1 | 0.1 nM | Porcine aorta endothelial cells. |
| VEGFR2 | 0.2 nM | Porcine aorta endothelial cells.[9] | |
| VEGFR3 | 0.1-0.3 nM | Porcine aorta endothelial cells.[9] | |
| PDGFRβ | 1.6 nM | Porcine aorta endothelial cells.[9] | |
| c-Kit | 1.7 nM | Porcine aorta endothelial cells.[9] |
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and axitinib against their primary targets.
Preclinical and Clinical Efficacy Highlights
| Compound | Study Type | Cancer Model/Patient Population | Key Findings |
| This compound | Preclinical | Transgenic murine model of retinoblastoma | Did not significantly reduce tumor burden compared to vehicle control, despite strong upregulation of VEGFR-2 in the tumors.[10][11] |
| Axitinib | Preclinical | Xenograft models (melanoma, colorectal, renal) | Delayed tumor growth and decreased mean vessel density.[9] |
| Phase III Trial | Second-line treatment for metastatic renal cell carcinoma (mRCC) | Showed significantly extended progression-free survival (PFS) compared to sorafenib.[8][12] Median PFS was 6.7 months with axitinib vs. 4.7 months with sorafenib.[13] Overall survival did not significantly differ between the two groups.[12] | |
| Phase III Trial | First-line treatment for mRCC | Did not meet the primary endpoint of demonstrating a longer median PFS than sorafenib.[14] | |
| Real-world study | First-line treatment for mRCC | Showed higher efficacy and greater survival benefits compared to sunitinib.[15][16][17] |
This table highlights key findings from preclinical and clinical studies evaluating the efficacy of this compound and axitinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of these inhibitors.
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of the compounds on cell viability.
Protocol Summary:
-
Cells are seeded in a 96-well plate at a density of 5 x 104 cells per well and cultured for 24 hours.[9]
-
The compound (e.g., axitinib) is added to the cells at concentrations ranging from 1 nM to 10 µM.[9]
-
After 72 hours of incubation, cell viability is measured using an MTS tetrazolium substrate.[9]
-
The absorbance is read, and IC50 values are calculated.[9]
Receptor Tyrosine Kinase (RTK) Phosphorylation ELISA
This assay quantifies the inhibition of receptor phosphorylation.
Protocol Summary:
-
96-well plates are coated with antibodies specific to the receptor of interest (e.g., anti-VEGFR2).[9]
-
Cells overexpressing the target receptor are lysed, and the lysates are added to the coated wells.
-
The phosphorylation of the receptor is measured using an ELISA-based method.[9]
In Vivo Tumor Growth Study
This type of study evaluates the anti-tumor efficacy of a compound in a living organism.
Protocol Summary (Example from a retinoblastoma model with this compound):
-
LHβTag transgenic mice, a model for retinoblastoma, are used.[10]
-
At 10 weeks of age, animals are treated with periocular injections of this compound (50mg/kg) or a vehicle (DMSO) twice weekly for 3 weeks.[10]
-
Tumor burden is evaluated using histology and in vivo imaging techniques like optical coherence tomography (OCT).[10][11]
Conclusion
This compound and axitinib are both inhibitors of the VEGFR signaling pathway, a critical driver of tumor angiogenesis. Axitinib demonstrates significantly greater potency in vitro, with IC50 values in the low nanomolar to picomolar range, and a broader target profile that includes VEGFR-1, -2, -3, PDGFR, and c-KIT.[18] This translates to demonstrated clinical efficacy, particularly as a second-line treatment for metastatic renal cell carcinoma.[8][12]
This compound is a more selective inhibitor of VEGFR2, with a higher IC50 in the nanomolar range.[2][3] Preclinical data on its in vivo efficacy has been mixed, with one study showing a lack of significant effect on tumor burden in a retinoblastoma model.[10][11]
For researchers, the choice between this compound and axitinib will depend on the specific research question. This compound may be suitable for studies requiring a more selective inhibition of VEGFR2. In contrast, axitinib offers a more potent and broader inhibition of the angiogenesis signaling network, with a well-documented clinical profile, making it a relevant tool for translational research and studies aiming to model clinical scenarios.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 7. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Axitinib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Lack of Effect of this compound, an Inhibitor of Vascular Endothelial Growth Factor Receptor-2, in a Transgenic Murine Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INLYTA® (axitinib) Clinical Trial Results | Safety Info [inlyta.com]
- 14. onclive.com [onclive.com]
- 15. Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immune‐oncology era - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.repo.nii.ac.jp [air.repo.nii.ac.jp]
- 17. Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of SU1498 and Cediranib in Preclinical Ovarian Cancer Models: A Data-Driven Guide
A critical review of existing preclinical data reveals a significant information disparity between SU1498 and cediranib in the context of ovarian cancer research. While extensive studies have characterized the activity of cediranib in various ovarian cancer models, a comprehensive search of the scientific literature yielded no preclinical data on the efficacy of this compound in this malignancy. Therefore, a direct, data-driven comparison of the two agents in ovarian cancer is not feasible at this time. This guide will proceed by presenting a detailed overview of the available preclinical data for cediranib, providing researchers with a thorough understanding of its mechanism of action and anti-tumor activity in ovarian cancer models.
Cediranib: A Multi-Targeted Angiogenesis Inhibitor in Ovarian Cancer
Cediranib is an oral, potent tyrosine kinase inhibitor (TKI) that primarily targets vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis. By inhibiting these receptors, cediranib aims to disrupt the formation of new blood vessels that tumors require for growth and metastasis.
Mechanism of Action
Cediranib exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of multiple receptors involved in angiogenesis and tumor cell proliferation. Its primary targets are VEGFR-1, VEGFR-2, and VEGFR-3. The binding of VEGF ligands to these receptors on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Cediranib blocks the ATP-binding site of these receptors, thereby inhibiting their autophosphorylation and downstream signaling. This leads to a reduction in tumor vascularization, increased hypoxia within the tumor, and inhibition of tumor growth. Additionally, cediranib has been shown to inhibit other tyrosine kinases such as c-Kit and platelet-derived growth factor receptors (PDGFRs), which may contribute to its overall anti-cancer activity.
Preclinical Efficacy of Cediranib in Ovarian Cancer Models
In Vitro Studies
While the primary mechanism of cediranib is anti-angiogenic, some studies have explored its direct effects on ovarian cancer cells in vitro. However, quantitative data such as IC50 values for a range of ovarian cancer cell lines are not consistently reported in the readily available literature, as the focus has been on its in vivo anti-angiogenic properties.
In Vivo Studies
Cediranib has demonstrated significant anti-tumor activity in various preclinical in vivo models of ovarian cancer, including patient-derived xenografts (PDX) and syngeneic mouse models.
Table 1: Summary of Cediranib's Efficacy in Ovarian Cancer Xenograft Models
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Patient-Derived Xenografts (PDX) | Epithelial Ovarian Cancer | Cediranib monotherapy | Varied response, with an increment of lifespan (ILS) between 12% and 85%. | [1] |
| Patient-Derived Xenografts (PDX) | Epithelial Ovarian Cancer | Cediranib + Cisplatin | Prolonged survival with ILS between 135% and 337%. | [1] |
| Syngeneic Orthotopic Mouse Model (30200) | High-Grade Serous Ovarian Cancer | Cediranib monotherapy | Significant reduction in omental tumor weight (from ~80mg to ~30mg). | [2] |
| Syngeneic Orthotopic Mouse Model (60577) | High-Grade Serous Ovarian Cancer | Cediranib monotherapy | Significant reduction in omental tumor weight (from ~65mg to ~30mg). | [2] |
Experimental Protocols
In Vivo Xenograft Tumor Growth Assay
A common experimental workflow to assess the efficacy of a drug like cediranib in an ovarian cancer xenograft model is as follows:
-
Cell Culture: Human ovarian cancer cells (e.g., OVCAR-3, SKOV-3) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously or intraperitoneally into the mice.
-
Tumor Growth and Measurement: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Cediranib is typically administered orally daily at a specific dose (e.g., 6 mg/kg).
-
Endpoint Analysis: The experiment continues for a set period or until tumors in the control group reach a maximum allowed size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Conclusion: A Clear Path for Cediranib, An Uncharted Territory for this compound in Ovarian Cancer
The available preclinical evidence strongly supports the anti-tumor activity of cediranib in various ovarian cancer models, primarily through its potent anti-angiogenic effects. This has led to its investigation in numerous clinical trials for ovarian cancer. In stark contrast, there is a notable absence of published preclinical data evaluating this compound in the context of ovarian cancer. This significant data gap prevents a direct comparison of the two agents and highlights an area for potential future research. For scientists and drug developers focused on ovarian cancer, the preclinical data for cediranib provides a solid foundation for further investigation and clinical development, while the potential of this compound in this specific malignancy remains to be explored.
References
- 1. Cediranib combined with chemotherapy reduces tumor dissemination and prolongs the survival of mice bearing patient-derived ovarian cancer xenografts with different responsiveness to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Mechanisms of Resistance to Cediranib in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative VEGFR2 Inhibitors to SU1498
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors to SU1498. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental methodologies, and clear visualizations of the underlying biological pathways.
Introduction to VEGFR2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels. In the context of cancer, pathological angiogenesis is a critical step for tumor growth, invasion, and metastasis. Consequently, inhibiting the VEGFR2 signaling pathway has become a well-established and effective strategy in cancer therapy.
This compound is a well-characterized small molecule inhibitor of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 700 nM.[1][2][3] This guide explores several alternative inhibitors, including small molecules and a monoclonal antibody, that also target the VEGFR2 pathway, offering a range of potencies and mechanisms of action.
Comparative Performance of VEGFR2 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of alternative VEGFR2 inhibitors. The data, presented as IC50 and Ki values, have been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Target(s) | VEGFR2 IC50 (nM) | VEGFR2 Ki (nM) | Other Notable Targets (IC50/Ki in nM) |
| This compound | Small Molecule | VEGFR2 | 700[1][2][3] | - | Weakly inhibits PDGFR (>50,000), EGFR (>100,000), HER2 (>100,000)[3] |
| Cabozantinib (XL184) | Small Molecule | VEGFR2, MET | 0.035[4][5][6] | - | MET (1.3), RET (4), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[4][5] |
| Vatalanib (PTK787) | Small Molecule | VEGFR1, VEGFR2, VEGFR3 | 37[3][7][8] | - | VEGFR1 (77), PDGFRβ (580), c-Kit (730)[7][8] |
| Apatinib (Rivoceranib) | Small Molecule | VEGFR2 | 1[9] | - | RET (13), c-Kit (429), c-Src (530)[9] |
| Sunitinib | Small Molecule | VEGFR, PDGFR, KIT | 80[10] | 9[11] | PDGFRβ (2), KIT (4), FLT3 (ITD) (50)[10][11] |
| Sorafenib | Small Molecule | VEGFR, PDGFR, RAF | 90[12][13][14][15] | - | B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), c-KIT (68)[12][13][15] |
| Ramucirumab | Monoclonal Antibody | VEGFR2 | - | - | Binds to the extracellular domain of VEGFR2[1][16][17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR2.
Objective: To determine the concentration of an inhibitor required to reduce VEGFR2 kinase activity by 50% (IC50).
Materials:
-
Recombinant human VEGFR2 (GST-tagged)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the VEGFR2 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Western Blot Analysis of VEGFR2 Phosphorylation
This method assesses the ability of an inhibitor to block the autophosphorylation of VEGFR2 in a cellular context, which is a key step in receptor activation.
Objective: To determine the effect of an inhibitor on VEGF-induced VEGFR2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells
-
Cell culture medium and supplements
-
Recombinant human VEGF-A
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (e.g., pTyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in culture plates and grow to near confluence.
-
Starve the cells in a low-serum medium for several hours.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 and loading control signals.
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of an inhibitor on the formation of new blood vessels.
Objective: To assess the anti-angiogenic activity of an inhibitor in a mouse model.
Materials:
-
Matrigel (growth factor reduced)
-
Recombinant human VEGF-A and/or basic fibroblast growth factor (bFGF)
-
Test inhibitor (formulated for in vivo administration)
-
Mice (e.g., C57BL/6 or nude mice)
-
Hemoglobin detection kit or immunohistochemistry reagents (e.g., anti-CD31 antibody)
Procedure:
-
Thaw Matrigel on ice.
-
Mix the Matrigel with pro-angiogenic factors (VEGF-A, bFGF) and the test inhibitor or vehicle.
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will form a solid plug at body temperature.[2][20][21][22][23]
-
Administer the test inhibitor to the mice systemically (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
-
Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Signaling Pathways and Mechanisms of Inhibition
The binding of VEGF-A to VEGFR2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.
Small molecule inhibitors, such as this compound and the alternatives listed in the table, are typically ATP-competitive inhibitors that bind to the intracellular kinase domain of VEGFR2, thereby blocking its autophosphorylation and subsequent signal transduction. In contrast, monoclonal antibodies like Ramucirumab bind to the extracellular domain of VEGFR2, preventing the binding of VEGF ligands and blocking receptor activation.[1][16][17][18][19]
Caption: VEGFR2 signaling pathway and points of inhibition.
The diagram illustrates the activation of VEGFR2 by VEGF-A, leading to the stimulation of downstream signaling cascades that promote angiogenesis. Small molecule inhibitors block the intracellular kinase activity, while monoclonal antibodies prevent ligand binding to the extracellular domain.
Caption: A typical experimental workflow for evaluating VEGFR2 inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 3. altmeyers.org [altmeyers.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ramucirumab: A New Therapy for Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. What is the mechanism of Ramucirumab? [synapse.patsnap.com]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating SU1498 Results with siRNA: A Comparative Guide for Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
The Convergence of Chemical and Genetic Approaches
SU1498 is a potent, ATP-competitive inhibitor of the VEGFR2 tyrosine kinase, a key mediator of angiogenesis.[1][2][3] Inhibition of VEGFR2 by this compound blocks downstream signaling pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and tube formation. However, like many kinase inhibitors, this compound may have off-target effects.[4][5] Therefore, it is essential to employ an independent method to confirm that the observed phenotype is indeed due to the inhibition of VEGFR2.
siRNA-mediated gene silencing offers a powerful genetic tool to specifically downregulate the expression of a target protein.[6][7] By comparing the cellular and molecular effects of this compound treatment with those of VEGFR2-specific siRNA, researchers can gain a higher degree of confidence in their results.
Comparative Data Summary
The following table summarizes the expected comparative results from experiments using this compound and a validated siRNA targeting VEGFR2. The data presented are hypothetical but representative of expected outcomes based on the known functions of VEGFR2.
| Parameter | Control (Vehicle/Scrambled siRNA) | This compound (10 µM) | siRNA targeting VEGFR2 | Rationale for Comparison |
| VEGFR2 Protein Level | 100% | ~100% | <20% | Demonstrates the direct impact of siRNA on target protein expression, which this compound does not alter. |
| Phospho-VEGFR2 (Tyr1175) | 100% | <25% | <25% | Both methods should effectively reduce the autophosphorylation of VEGFR2 upon VEGF stimulation. |
| Phospho-ERK1/2 (Thr202/Tyr204) | 100% | Variable (may increase due to off-target effects on phosphatases) | <40% | Highlights a key difference: siRNA specifically blocks the pathway, while this compound can have complex effects on ERK phosphorylation.[8] |
| Phospho-Akt (Ser473) | 100% | <50% | <50% | Both approaches are expected to inhibit the PI3K/Akt signaling axis downstream of VEGFR2. |
| Endothelial Cell Proliferation | 100% | <40% | <40% | A key functional outcome that should be similarly affected by both chemical and genetic inhibition of VEGFR2. |
| Endothelial Cell Migration | 100% | <30% | <30% | Another critical functional endpoint for angiogenesis that should show concordant results. |
| Tube Formation Assay (Total Tube Length) | 100% | <25% | <25% | A hallmark in vitro angiogenesis assay where both treatments are expected to have a strong inhibitory effect. |
Visualizing the Molecular Interventions
To illustrate the points of intervention for both this compound and siRNA, the following diagrams depict the VEGFR2 signaling pathway and the experimental workflow for validation.
Caption: VEGFR2 signaling pathway with this compound and siRNA intervention points.
Caption: Workflow for comparing this compound and siRNA effects on endothelial cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed HUVECs in appropriate culture vessels. Once the cells reach the desired confluency, replace the medium with fresh medium containing either this compound (e.g., 10 µM) or an equivalent concentration of DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) before proceeding to downstream assays.
siRNA Transfection
-
siRNA Design: Use at least two independent, validated siRNAs targeting different sequences of the VEGFR2 mRNA to control for off-target effects. A non-targeting or scrambled siRNA should be used as a negative control.
-
Transfection Reagent: Use a transfection reagent optimized for endothelial cells, such as Lipofectamine™ RNAiMAX or similar.
-
Transfection Protocol:
-
On the day before transfection, seed HUVECs in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
For each transfection, dilute the siRNA (e.g., final concentration of 20-50 nM) in Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I Reduced Serum Medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before performing downstream assays. Knockdown efficiency should be confirmed by Western blot or qRT-PCR.
-
Downstream Assays
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of total VEGFR2, phosphorylated VEGFR2 (e.g., Tyr1175), phosphorylated ERK1/2, and phosphorylated Akt. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cell Proliferation Assay: Quantify cell proliferation using methods such as BrdU incorporation or MTT assay.
-
Cell Migration Assay: Assess cell migration using a Transwell or wound-healing (scratch) assay.
-
Tube Formation Assay: Plate the treated cells on a layer of Matrigel® and quantify the formation of tube-like structures after several hours.
Conclusion
By employing both a specific small molecule inhibitor like this compound and a targeted genetic tool like siRNA, researchers can build a compelling and robust validation of their target's role in a biological process. Concordant results from these two distinct methodologies provide strong evidence for on-target activity and significantly enhance the confidence in the inhibitor's mechanism of action, a crucial step in the journey of drug discovery and development. Discrepancies in the results, on the other hand, can provide valuable insights into potential off-target effects or the complexity of the signaling network, guiding further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to VEGFR2 Inhibition: siRNA Knockdown vs. SU1498 Treatment
For researchers investigating the crucial role of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in angiogenesis and related cellular processes, the choice of inhibitory method is a critical experimental decision. Two prevalent techniques, small interfering RNA (siRNA) knockdown and treatment with the small molecule inhibitor SU1498, offer distinct approaches to elucidating the function of this key receptor tyrosine kinase. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Mechanism of Action: Genetic Silencing vs. Kinase Inhibition
The fundamental difference between these two methodologies lies in their point of intervention in the cellular machinery.
siRNA Knockdown of VEGFR2: This technique operates at the post-transcriptional level. A synthetic double-stranded siRNA molecule, designed to be complementary to the VEGFR2 messenger RNA (mRNA), is introduced into the cell.[1][2] This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target VEGFR2 mRNA.[2] The degradation of the mRNA prevents its translation into protein, leading to a significant reduction in the total cellular level of the VEGFR2 protein. This approach is highly specific to the target gene, effectively silencing its expression.[1]
This compound Treatment: In contrast, this compound is a chemical inhibitor that functions at the protein level. It is a selective inhibitor of the VEGFR2 tyrosine kinase domain.[3][4] this compound competitively binds to the ATP-binding pocket of the receptor's intracellular domain. This binding event prevents the autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades upon VEGF binding.[5] Consequently, while the VEGFR2 protein is still present in the cell, its ability to initiate signaling is blocked.
VEGFR2 Signaling Pathway and Points of Inhibition
The following diagram illustrates the major downstream signaling pathways activated by VEGFR2 and highlights the distinct points of intervention for siRNA and this compound.
Caption: VEGFR2 signaling pathway and inhibition points.
Head-to-Head Comparison
The following table provides a direct comparison of the key characteristics of each method.
| Feature | siRNA Knockdown of VEGFR2 | This compound Treatment |
| Target | VEGFR2 mRNA | VEGFR2 protein (tyrosine kinase domain) |
| Mechanism | Post-transcriptional gene silencing via mRNA degradation.[2] | Competitive inhibition of ATP binding, preventing receptor autophosphorylation.[3] |
| Specificity | High for the target gene sequence. Off-target effects are possible due to sequence homology with other mRNAs.[6][7] | Primarily targets VEGFR2 but can have off-target effects on other kinases with similar ATP-binding sites.[6] |
| Onset of Effect | Slower onset, requires time for existing protein to be degraded (typically 24-72 hours).[1] | Rapid onset, acting almost immediately upon introduction to the cell culture.[8] |
| Duration of Effect | Transient, lasting for several days depending on cell division and siRNA stability.[6] | Reversible and dependent on the continued presence of the compound in the media. |
| Mode of Delivery | Requires a transfection reagent (e.g., lipid-based) or electroporation to enter the cell.[9][10] | Can be directly added to the cell culture medium.[8] |
| Key Advantage | Unambiguously implicates the target protein in a biological process. | Ease of use, dose-dependent control, and rapid, reversible action. |
| Key Disadvantage | Potential for incomplete knockdown; delivery efficiency can vary between cell types.[9] | Potential for off-target kinase inhibition; may have unexpected effects on signaling pathways.[11] |
Quantitative Data Summary
While direct, side-by-side quantitative comparisons in a single study are not always available, the following table summarizes typical quantitative data and expected outcomes based on the literature.
| Parameter | siRNA Knockdown of VEGFR2 | This compound Treatment |
| Target Reduction | >70% reduction in VEGFR2 mRNA and protein levels is commonly achieved.[1] | N/A (protein level is not reduced) |
| Inhibitory Concentration | Typically used at final concentrations of 10-50 nM.[10] | IC50 = 0.7 µM for VEGFR2 (KDR) kinase activity.[8] |
| Effect on Cell Proliferation | Significantly suppresses proliferation in endothelial cells and some tumor cells.[12] | Induces a dose-dependent decrease in cell proliferation.[3] |
| Effect on Cell Migration | Markedly inhibits VEGF-induced cell migration. | Blocks VEGF-induced cell migration. |
| Downstream Signaling (p-ERK) | Reduces VEGF-induced ERK phosphorylation due to lack of receptor.[12] | Can cause an accumulation of phosphorylated ERK while inhibiting its kinase activity, a unique off-target effect.[11] |
| Downstream Signaling (p-Akt) | Reduces VEGF-induced Akt phosphorylation.[12] | Does not affect the phosphorylation of Akt.[8] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of VEGFR2 in HUVECs
This protocol is a general guideline for forward transfection in a 6-well plate format using a lipid-based reagent. Optimization is recommended for specific cell lines and reagents.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM I Reduced Serum Medium
-
VEGFR2-targeting siRNA and a non-targeting control siRNA (10 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Cell Plating: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., 1.5 x 10^5 cells/well).
-
Complex Preparation (per well):
-
Tube A: Dilute 60 pmol of siRNA (6 µL of 10 µM stock) into 250 µL of Opti-MEM. Mix gently.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: Aspirate the media from the HUVECs and add the 500 µL of siRNA-lipid complex mixture to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, add 1.5 mL of fresh EGM-2 medium.
-
Analysis: Harvest cells for analysis (e.g., qRT-PCR for mRNA knockdown or Western blot for protein reduction) 48-72 hours post-transfection.[1][13]
Protocol 2: this compound Treatment of HUVECs
This protocol describes the application of this compound to inhibit VEGFR2 signaling.
Materials:
-
HUVECs cultured in 6-well plates to ~80-90% confluency
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Serum-free basal medium (e.g., EBM-2)
-
VEGF-A (e.g., 50 ng/mL)
-
Lysis buffer for subsequent protein analysis
Procedure:
-
Cell Starvation: Aspirate the growth medium from the cells, wash once with PBS, and replace with serum-free basal medium. Incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add this compound from the stock solution directly to the medium to achieve the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 15-30 minutes at 37°C.[8]
-
VEGF Stimulation: Add VEGF-A to the medium to a final concentration of 50 ng/mL.
-
Incubation: Incubate for the desired time to observe signaling events (e.g., 5-10 minutes for phosphorylation events) or longer for functional assays (e.g., 24 hours for proliferation).
-
Cell Lysis and Analysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells. The resulting lysates can be analyzed by Western blot for phosphorylated forms of downstream signaling proteins like ERK and Akt.[8]
Visualizing Workflows and Outcomes
Experimental Workflow Diagram
This diagram outlines a typical workflow for comparing the two inhibition methods.
Caption: Workflow for comparing VEGFR2 inhibition methods.
Logical Relationship of Effects
This diagram illustrates how both methods, despite different mechanisms, converge on similar cellular outcomes.
Caption: Logical flow from inhibition to cellular effect.
Conclusion: Choosing the Right Tool for the Job
Both siRNA knockdown and this compound treatment are powerful tools for dissecting the role of VEGFR2. The optimal choice depends on the specific research question.
-
Choose siRNA knockdown when the goal is to definitively attribute a cellular function to the VEGFR2 protein itself, with minimal concern for off-target protein inhibition. It is the gold standard for validating the on-target effects of a small molecule inhibitor.
-
Choose this compound treatment for experiments requiring rapid, reversible, and dose-dependent inhibition of VEGFR2 kinase activity. It is particularly useful for studying the acute effects of signaling blockade and is more readily adaptable for in vivo studies.
By understanding the distinct mechanisms, advantages, and limitations of each approach, researchers can design more precise and insightful experiments to further unravel the complexities of VEGFR2 signaling in health and disease.
References
- 1. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of angiogenesis with siRNA inhibitors for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. RNAiMAX Transfection for HUVEC Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. This compound, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. binglab.sjtu.edu.cn [binglab.sjtu.edu.cn]
Designing a Rescue Experiment with SU1498: A Comparative Guide for VEGFR2 Inhibition
For Immediate Release
This guide provides a comprehensive framework for designing and interpreting rescue experiments involving SU1498, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Tailored for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against other common VEGFR2 inhibitors, complete with detailed experimental protocols and data presentation formats.
This compound is a well-characterized small molecule that selectively inhibits the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis.[1][2][3] By blocking the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4] Understanding the intricacies of this inhibition and designing robust rescue experiments are critical for validating on-target effects and elucidating the specific roles of VEGFR2 signaling in various biological processes.
Unraveling the VEGFR2 Signaling Cascade
VEGF-A binding to VEGFR2 triggers receptor dimerization and the phosphorylation of specific tyrosine residues in its cytoplasmic tail. This initiates a cascade of intracellular signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are central to the angiogenic process. This compound's inhibitory action is focused at the apex of this cascade, making it a valuable tool for studying VEGF-driven cellular responses.
Designing the Rescue Experiment: A Step-by-Step Workflow
A rescue experiment is crucial to demonstrate that the observed effects of this compound are specifically due to the inhibition of the intended target, VEGFR2, and not off-target effects. The core principle is to bypass the inhibited step in the signaling pathway. In the case of this compound, this can be achieved by introducing a constitutively active form of a downstream signaling molecule, such as MEK1.
Comparative Analysis of VEGFR2 Inhibitors
While this compound is a potent and selective VEGFR2 inhibitor, a comparative understanding of its performance against other well-established inhibitors is beneficial for experimental design and data interpretation.
| Inhibitor | Target Kinases | IC50 for VEGFR2 (nM) | Reference Compound for |
| This compound | VEGFR2 (Flk-1) | 700 | Selective VEGFR2 Inhibition Studies |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 | Multi-targeted RTK Inhibition |
| Sorafenib | VEGFR2, VEGFR3, PDGFRβ, c-Kit, Raf-1, B-Raf | 90 | Multi-kinase Inhibition |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.2 | Potent, Multi-targeted VEGFR Inhibition |
Note: IC50 values can vary depending on the assay conditions and cell type used.[5][6][7]
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Constitutively Active MEK1 Plasmid: Obtain a commercially available plasmid expressing a constitutively active mutant of MEK1 (e.g., MEK1 S218D/S222D).
Rescue Experiment Protocol
-
Cell Seeding: Seed HUVECs in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Transfection (for rescue groups): Transfect the designated wells with the constitutively active MEK1 plasmid using a suitable transfection reagent according to the manufacturer's protocol. An empty vector control should also be included.
-
Inhibitor Treatment: After 24 hours of transfection, treat the cells with this compound at a pre-determined optimal concentration (typically 1-5 µM, based on its IC50 and desired effect). Include a vehicle control (DMSO) for all conditions (transfected and non-transfected).
-
Incubation: Incubate the cells for 24-48 hours.
-
Assays: Proceed with the desired phenotypic and molecular assays.
Cell Proliferation (MTT) Assay
-
Seed HUVECs in a 96-well plate.
-
Perform the rescue experiment as described above.
-
At the end of the incubation period, add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
-
Perform the rescue experiment in the upper chamber of a Transwell insert (8 µm pore size).
-
Place the inserts into wells containing EGM-2 with a chemoattractant (e.g., VEGF).
-
Incubate for 4-6 hours.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several fields of view under a microscope.
Western Blot Analysis
-
After the rescue experiment, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK.
-
Use appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
By following this comprehensive guide, researchers can effectively design, execute, and interpret rescue experiments with this compound, leading to a more profound understanding of VEGFR2 signaling in their specific research context.
References
- 1. Constitutive MEK1 Activation Rescues Anthrax Lethal Toxin-Induced Vascular Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 3. VEGF inhibition increases expression of HIF-regulated angiogenic genes by the RPE limiting the response of wet AMD eyes to aflibercept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
SU1498: A Comparative Guide to Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor SU1498, focusing on its specificity and performance against other kinases. The information is supported by available experimental data and detailed methodologies to assist in the evaluation and application of this compound in research and development.
Executive Summary
This compound is a well-characterized, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1). It acts as a reversible, ATP-competitive inhibitor. While exhibiting high affinity for VEGFR2, this compound shows significantly weaker activity against other tested receptor tyrosine kinases, underscoring its selectivity. Notably, an off-target effect on the kinase activity of phosphorylated Extracellular Signal-Regulated Kinase (ERK) has also been reported.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and other kinases. It is important to note that a comprehensive, publicly available kinome scan profiling this compound against a broad panel of kinases has not been identified at the time of this publication. The data presented here is based on published literature.
| Target Kinase | Common Alternative Name(s) | IC50 Value | Notes |
| VEGFR2 | KDR, Flk-1 | 700 nM [1] | Primary Target |
| PDGFR | Platelet-Derived Growth Factor Receptor | >50 µM | Weak inhibition |
| EGFR | Epidermal Growth Factor Receptor | >100 µM | Weak inhibition |
| HER2 | Human Epidermal Growth Factor Receptor 2 | >100 µM | Weak inhibition |
| p-ERK | Phosphorylated Extracellular Signal-Regulated Kinase | Inhibition of kinase activity reported | IC50 not specified |
Experimental Protocols
The determination of kinase inhibition, typically expressed as an IC50 value, is crucial for characterizing the potency and selectivity of a compound like this compound. Below is a detailed, representative methodology for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps to determine the IC50 value of this compound against a specific kinase.
1. Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radiometric [γ-³²P]ATP, or fluorescence-based method)
-
96-well or 384-well plates (white, opaque for luminescence)
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence, radioactivity, or fluorescence.
2. Assay Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant kinase and its specific substrate to the desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Setup:
-
In a multi-well plate, add the diluted this compound or DMSO (for vehicle control) to the appropriate wells.
-
Add the diluted kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well. The ATP concentration is typically at or near the Km for the specific kinase.
-
-
Incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the signal according to the chosen method:
-
Luminescence (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to deplete unused ATP, followed by the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Radiometric: Stop the reaction and separate the phosphorylated substrate from the [γ-³²P]ATP, typically by spotting onto a filter membrane followed by washing and scintillation counting.
-
Fluorescence: Utilize a method such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where the phosphorylation event leads to a change in the fluorescent signal.
-
-
-
Data Analysis:
-
Measure the signal (luminescence, radioactivity, or fluorescence) in each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of VEGFR2
The following diagram illustrates the primary signaling pathway inhibited by this compound. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for angiogenesis, cell proliferation, and survival.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing kinase inhibitors like this compound.
Caption: A generalized workflow for kinase inhibitor screening and profiling.
References
Unveiling the Cross-Reactivity Profile of SU1498: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive comparison of SU1498, a well-known VEGFR2 inhibitor, with other alternative inhibitors. We present available quantitative data, detailed experimental protocols for assessing kinase inhibition, and visualizations of key signaling pathways and experimental workflows.
This compound is a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] Its ability to block the formation of new blood vessels has made it a valuable tool in cancer research. However, like many kinase inhibitors, this compound is not entirely specific for its primary target. This guide delves into the cross-reactivity of this compound, providing a comparative analysis with other VEGFR2 inhibitors to aid in the selection of the most appropriate tool for specific research needs.
Comparative Analysis of Kinase Inhibition
To provide a clear overview of the selectivity of this compound and its alternatives, the following table summarizes their inhibitory activity (IC50 values) against a panel of selected kinases. It is important to note that a comprehensive, publicly available kinome scan for this compound is not available, and the data presented here is based on published literature.
| Kinase | This compound | Sorafenib | Sunitinib | Pazopanib | Axitinib | Lenvatinib | Rivoceranib |
| VEGFR2 (KDR/Flk-1) | 700 nM [1] | 90 nM | 9 nM | 30 nM | 0.2 nM | 4.6 nM | 16 nM[2] |
| PDGF-Rβ | >50 µM[1] | 58 nM | 2 nM | 84 nM | 1.6 nM | 51 nM | - |
| EGF-R | >100 µM[1] | - | >10 µM | >10 µM | >10 µM | - | - |
| HER2 | >100 µM[1] | - | - | - | - | - | - |
| c-Kit | - | 68 nM | 8 nM | 140 nM | 1.7 nM | 75 nM | - |
| FGFR1 | - | 580 nM | - | 74 nM | 2.9 nM | 46 nM | - |
| B-Raf | - | 22 nM | - | - | - | - | - |
| ERK | Inhibits kinase activity | - | - | - | - | - | - |
In-Depth Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating inhibitor selectivity. Below are detailed protocols for an in vitro biochemical assay to determine VEGFR2 inhibition and a cell-based assay to assess the off-target effects on ERK phosphorylation.
In Vitro VEGFR2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR2 using a luminescence-based kinase assay, such as the Kinase-Glo® Max assay.
Materials:
-
Recombinant human VEGFR2 (GST-tagged)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in kinase buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the kinase reaction master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR2), and the peptide substrate.
-
Dilute the recombinant VEGFR2 enzyme in kinase buffer to the desired working concentration.
-
-
Assay Plate Setup:
-
Add the serially diluted test compound or vehicle (DMSO) to the wells of the 96-well plate.
-
Add the VEGFR2 enzyme to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add the Kinase-Glo® Max reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular ERK Phosphorylation Assay (Western Blot)
This protocol details a method to assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
VEGF (or other stimulant)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium.
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the phospho-ERK antibody.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to assess total protein levels for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized phospho-ERK levels between different treatment groups.
-
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Caption: Dual effect of this compound on the ERK signaling pathway.
References
SU1498 vs. Bevacizumab: A Comparative Guide to Their Mechanisms of Action in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent anti-angiogenic agents: SU1498 and bevacizumab. By examining their distinct molecular targets and their effects on key cellular processes, this document aims to provide a comprehensive resource for researchers in the fields of oncology, angiogenesis, and drug development. All quantitative data from cited experiments are summarized in structured tables, and detailed methodologies for key experiments are provided to support further research.
At a Glance: Key Differences in Mechanism of Action
| Feature | This compound | Bevacizumab |
| Drug Class | Small molecule tyrosine kinase inhibitor | Recombinant humanized monoclonal antibody |
| Molecular Target | Intracellular ATP-binding site of VEGFR-2 (KDR/Flk-1) | Extracellular Vascular Endothelial Growth Factor-A (VEGF-A) |
| Mode of Action | Inhibits downstream signaling by blocking receptor phosphorylation | Sequesters VEGF-A, preventing receptor binding and activation |
Introduction to this compound and Bevacizumab
This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Flk-1. As a small molecule, it acts intracellularly by competing with ATP for its binding site on the tyrosine kinase domain of VEGFR-2, thereby inhibiting receptor autophosphorylation and the subsequent downstream signaling cascades that promote angiogenesis.
Bevacizumab (marketed as Avastin®) is a recombinant humanized monoclonal antibody that targets and neutralizes all isoforms of Vascular Endothelial Growth Factor-A (VEGF-A). By binding to circulating VEGF-A, bevacizumab prevents this critical pro-angiogenic ligand from binding to its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This extracellular blockade effectively inhibits the initiation of the VEGF signaling pathway.[1]
Comparative Analysis of In Vitro Efficacy
A study by Mesti et al. provides a direct comparison of this compound and bevacizumab on U87 human glioma cells, which are known to secrete high levels of VEGF. While not endothelial cells, these experiments offer valuable insights into the distinct effects of these two agents.
Effect on VEGF-A Concentration
| Treatment | Concentration | % Reduction in Supernatant VEGF-A |
| Bevacizumab | > 1 µg/mL | Complete trapping of VEGF-A |
| This compound | 10 µM | No impact on VEGF-A secretion |
Experimental Protocol: VEGF-A ELISA
U87 cells were seeded at a density of 3 x 10^5 cells/well in 24-well plates. After an overnight incubation, the cells were treated with various concentrations of bevacizumab or 10 µM this compound for 24 hours. The concentration of VEGF-A in the cell culture supernatant was then quantified using a standard ELISA kit.[1]
Impact on Cell Cycle Progression and Proliferation
| Treatment | Concentration | Effect on Cell Cycle (U87 cells) | BrdU Incorporation (U87 cells) |
| Bevacizumab | 0.1 mg/mL | No significant impact | No significant reduction |
| This compound | 10 µM | Slight increase in G0/G1 phase, slight decrease in S phase | Significant reduction |
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
U87 cells were treated with 0.1 mg/mL bevacizumab or 10 µM this compound for 24 hours. Cells were then harvested, fixed, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol: BrdU Incorporation Assay
U87 cells were treated with 0.1 mg/mL bevacizumab or 10 µM this compound for 24 hours. Bromodeoxyuridine (BrdU) was added to the culture medium, and its incorporation into newly synthesized DNA was assessed using a monoclonal anti-BrdU antibody followed by colorimetric detection.
Induction of Apoptosis
| Treatment | Concentration | Effect on Apoptosis (U87 cells, 72h) |
| Bevacizumab | 0.1 mg/mL | No significant impact on the percentage of apoptotic cells |
| This compound | 10 µM | Slight but significant increase in late apoptotic/necrotic cells |
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
U87 cells were treated with 0.1 mg/mL bevacizumab or 10 µM this compound for 72 hours. Apoptosis was assessed by staining the cells with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometric analysis. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Molecular Mechanism of Action: Signaling Pathways
The fundamental difference in the mechanism of action between this compound and bevacizumab lies in their point of intervention in the VEGF signaling pathway.
Figure 1. Simplified diagram of the VEGF signaling pathway illustrating the distinct points of intervention for this compound and bevacizumab.
As depicted in Figure 1, bevacizumab acts extracellularly by sequestering VEGF-A, thereby preventing the initial ligand-receptor interaction. In contrast, this compound acts intracellularly, directly inhibiting the kinase activity of VEGFR-2, which is a critical step for signal transduction even if VEGF-A has bound to the receptor.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for assessing the efficacy of anti-angiogenic compounds like this compound and bevacizumab.
Figure 2. A generalized workflow for in vitro comparison of anti-angiogenic agents.
Figure 3. Workflow for assessing the inhibition of VEGFR-2 phosphorylation by this compound.
Summary and Conclusion
This compound and bevacizumab represent two distinct and effective strategies for inhibiting the VEGF signaling pathway, a critical driver of tumor angiogenesis. Bevacizumab acts as an upstream, extracellular inhibitor by neutralizing the VEGF-A ligand, while this compound functions as a downstream, intracellular inhibitor of the VEGFR-2 kinase.
The comparative data from U87 glioma cells suggest that while bevacizumab is highly effective at sequestering extracellular VEGF-A, this compound demonstrates a more direct impact on inhibiting cell proliferation and inducing apoptosis in this particular cancer cell line. This highlights that the choice of anti-angiogenic agent may depend on the specific cellular context and the desired therapeutic outcome.
For researchers and drug development professionals, understanding these fundamental differences is crucial for designing experiments, interpreting results, and developing novel anti-angiogenic strategies. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation and comparison of these and other anti-angiogenic compounds. Further head-to-head studies, particularly in endothelial cell models of angiogenesis, are warranted to fully elucidate the comparative efficacy of this compound and bevacizumab in directly inhibiting the formation of new blood vessels.
References
Genetic Validation of SU1498's Target: A Comparative Guide to VEGFR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SU1498 with genetic methods for validating its primary target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By examining experimental data from pharmacological inhibition and genetic knockdown or knockout of VEGFR2, this guide offers an objective assessment of on-target effects and compares this compound's performance with other known VEGFR2 inhibitors.
Executive Summary
This compound is a potent and selective inhibitor of VEGFR2, a key mediator of angiogenesis. Genetic validation studies using RNA interference (RNAi) and CRISPR-Cas9 technology to specifically reduce or eliminate VEGFR2 expression have demonstrated phenotypic outcomes that closely mimic the effects of this compound treatment. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of downstream signaling pathways. This guide presents a comparative analysis of these approaches, supported by quantitative data and detailed experimental protocols, to aid researchers in the design and interpretation of studies targeting the VEGF/VEGFR2 axis.
Comparative Performance: Pharmacological vs. Genetic Inhibition
The central principle of target validation is to demonstrate that the phenotypic consequences of a small molecule inhibitor can be replicated by genetically silencing its intended target. The following tables summarize quantitative data comparing the effects of this compound, alternative VEGFR2 inhibitors, and genetic knockdown/knockout of VEGFR2 on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected VEGFR2 Inhibitors
| Inhibitor | Target(s) | VEGFR2 IC50 (nM) | Other Kinase IC50 (nM) |
| This compound | VEGFR2 (KDR/Flk-1) | ~700 | PDGFR (>50,000), EGFR (>100,000), HER2 (>100,000) |
| Axitinib | VEGFR1/2/3, PDGFRβ, c-Kit | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[1] |
| Ki8751 | VEGFR2 | 0.9 | c-Kit (40), PDGFRα (67), FGFR-2 (170)[2][3][4] |
| Sorafenib | VEGFR2/3, PDGFRβ, c-Kit, B-Raf | 90 | VEGFR3 (20), PDGFRβ (57), c-Kit (68), B-Raf (22), Raf-1 (6)[2][5][6][7] |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit, FLT3 | 80 | PDGFRβ (2), c-Kit, FLT3[2][8][9][10][11] |
Table 2: Phenotypic Comparison of this compound, Alternative Inhibitors, and Genetic VEGFR2 Inhibition
| Treatment | Cell Line | Assay | Result | Reference |
| This compound (5 µM) | Glioma Stem-like Cells (VEGFR2H) | Cell Viability | Significant decrease in cell viability | [12] |
| VEGFR2 shRNA | Glioma Stem-like Cells (VEGFR2H) | Cell Viability | Reproduced the decrease in cell viability seen with this compound | [12] |
| This compound (5 µM) | Glioma Stem-like Cells (VEGFR2H) | Apoptosis | Enhanced apoptosis | [12] |
| VEGFR2 shRNA | Glioma Stem-like Cells (VEGFR2H) | Apoptosis | Reproduced the enhanced apoptosis seen with this compound | [12] |
| Sunitinib | SW579 (Squamous Thyroid Cancer) | Apoptosis | Induced apoptosis | [13][14] |
| VEGFR2 CRISPR Knockout | SW579 (Squamous Thyroid Cancer) | Colony Formation | 30% reduction in colony formation ability | [13][14][15] |
| VEGFR2 CRISPR Knockout | SW579 (Squamous Thyroid Cancer) | Invasion | 60% reduction in invasion ability | [13][14][15] |
| Ki8751 | MCF-7, MDA-MB-231 (Breast Cancer) | Cell Proliferation | Significant reduction in cancer cell proliferation | |
| VEGFR2 shRNA | MCF-7, MDA-MB-231 (Breast Cancer) | Cell Proliferation | Similar effects to Ki8751 treatment | [16] |
| VEGFR2 siRNA | AGS (Gastric Cancer) | Cell Viability | Significant reduction in cell viability in a time-dependent manner | |
| VEGFR2 shRNA | Hemangioma-Derived Endothelial Cells | Cell Viability | Significantly diminished cell viability | [17] |
| VEGFR2 shRNA | Hemangioma-Derived Endothelial Cells | Apoptosis | Significantly increased cell apoptotic indexes | [17] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for understanding the mechanism of action and the validation process.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR‐mediated knockout of VEGFR2/KDR inhibits cell growth in a squamous thyroid cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR-mediated knockout of VEGFR2/KDR inhibits cell growth in a squamous thyroid cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of SU1498
For Immediate Reference: Essential Safety and Disposal Information
SU1498, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a valuable tool in angiogenesis and cancer research. However, its safe handling and proper disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the operational and disposal procedures for this compound, in line with our commitment to being your preferred partner in laboratory safety and chemical handling.
This compound: Key Data at a Glance
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₀N₂O₂ |
| Molecular Weight | 390.52 g/mol |
| Form | Solid |
| Appearance | Pale yellow |
| Solubility | DMSO: ~5 mg/mL |
| Storage Temperature | -20°C |
Proper Disposal Procedures for this compound
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional, local, regional, and national regulations is mandatory. The following step-by-step procedures provide a direct answer to your operational questions regarding disposal.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step in safe disposal. Three primary waste streams should be considered for this compound:
-
Solid Chemical Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weigh boats, and any other solid materials that have come into direct contact with the compound.
-
Procedure: Collect all solid this compound waste in a clearly labeled, dedicated hazardous waste container lined with a heavy-duty plastic bag. Ensure the container is kept closed when not in use.
-
-
Liquid Chemical Waste: This stream includes solutions containing this compound, such as stock solutions, working solutions, and any solvents used to rinse contaminated glassware.
-
Procedure: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including this compound and the solvent(s) used.
-
-
Contaminated Sharps: Any sharps, such as needles, syringes, or scalpel blades, that are contaminated with this compound must be disposed of with extreme caution.
-
Procedure: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.
-
Step 2: Biological Waste Containing this compound
For in vitro experiments, cell culture media, plates, and other consumables will become contaminated with this compound. This waste must be treated to address both the biological and chemical hazards.
-
Liquid Biological Waste (e.g., Cell Culture Media):
-
Procedure: Before disposal, decontaminate the liquid waste to neutralize the biological agents. This can be achieved by adding a suitable disinfectant, such as a freshly prepared 10% bleach solution, and allowing for a sufficient contact time (e.g., 30 minutes). After decontamination, the treated liquid, which now contains the chemically hazardous this compound, should be collected as liquid chemical waste as described in Step 1. Do not pour treated or untreated media down the drain.
-
-
Solid Biological Waste (e.g., Cell Culture Plates, Pipette Tips):
-
Procedure: Collect all solid biological waste contaminated with this compound in a biohazard bag. This bag should then be placed inside a designated solid hazardous chemical waste container for final disposal. Autoclaving may be required by your institution for the biological component, but the chemical hazard of this compound remains. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on handling mixed chemical and biological waste.
-
Step 3: Labeling and Storage
All hazardous waste containers must be clearly and accurately labeled.
-
Procedure: Use a hazardous waste label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other components in the container (e.g., DMSO, water, cell culture medium)
-
The approximate percentage of each component
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from general traffic and drains.
Step 4: Final Disposal
-
Procedure: Once a waste container is full or has reached the time limit for accumulation set by your institution, arrange for its collection by your EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer.
Key Experimental Protocol: Western Blot Analysis of VEGFR2 Phosphorylation
To assess the inhibitory activity of this compound on its target, VEGFR2, a Western blot analysis of receptor phosphorylation is a key experiment. The following protocol provides a detailed methodology.
-
Cell Culture and Treatment:
-
Plate a suitable endothelial cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175).
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VEGFR2 and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated VEGFR2 to total VEGFR2 can then be calculated to determine the inhibitory effect of this compound.
-
Mandatory Visualizations
To further clarify the context of this compound's mechanism of action and the experimental workflow, the following diagrams are provided.
Personal protective equipment for handling SU1498
Essential Safety and Handling Guide for SU1498
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the selective VEGFR2 inhibitor, this compound. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment protocol is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Always wear two pairs of gloves (double-gloving), with the outer glove extending over the cuff of the lab coat. This provides an extra layer of protection and allows for immediate removal of the outer glove if contaminated.[1] |
| Body Protection | Disposable Gown or Lab Coat | A long-sleeved, solid-front gown made of a low-permeability fabric should be worn to protect the skin and clothing from contamination.[1] |
| Eye & Face Protection | Safety Glasses or Goggles | Use safety glasses or goggles to protect against splashes.[1] |
| Respiratory Protection | Dust Respirator or Use of a Fume Hood | If there is a risk of dust formation, a dust respirator should be worn.[1] It is highly recommended to handle the solid compound within a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from receipt to preparation of solutions.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the lyophilized powder desiccated at -20°C for long-term stability (up to 3 months for solutions).[1] Keep the container tightly closed in a well-ventilated area.[2]
Preparation of Stock Solutions
-
Environment: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Weighing: Use a dedicated and calibrated balance inside the fume hood. Handle the solid with appropriate tools like spatulas.
-
Solubility: this compound is soluble in DMSO and Ethanol.[1]
-
DMSO: 5 mg/mL
-
Ethanol: 20 mg/ml[1]
-
-
Procedure:
-
Don all required PPE as detailed in Table 1.
-
Tare a sterile, conical tube on the balance.
-
Carefully transfer the desired amount of this compound powder to the tube.
-
Add the appropriate solvent to the desired concentration.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Storage of Solutions: Following reconstitution, it is recommended to aliquot the solution and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature.[1]
In Case of Exposure: First Aid Measures
Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air and monitor their breathing. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for an extended period. Consult a doctor.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and secondary exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Description | Disposal Procedure |
| Solid Hazardous Waste | Contaminated gloves, gowns, pipette tips, empty vials, and absorbent materials. | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Hazardous Waste | Unused or expired stock solutions, and contaminated solvents. | Collect in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Dispose of in a puncture-proof, labeled sharps container designated for hazardous waste. |
All hazardous waste must be disposed of in accordance with local, regional, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
Emergency Protocol: this compound Spill Response
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
